molecular formula C45H54N7O9P B12385522 DMT-locG(ib) Phosphoramidite

DMT-locG(ib) Phosphoramidite

Numéro de catalogue: B12385522
Poids moléculaire: 867.9 g/mol
Clé InChI: UUBFSNDSLDOIDQ-GTXKTLGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DMT-locG(ib) Phosphoramidite is a useful research compound. Its molecular formula is C45H54N7O9P and its molecular weight is 867.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C45H54N7O9P

Poids moléculaire

867.9 g/mol

Nom IUPAC

N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38?,42+,44+,62?/m0/s1

Clé InChI

UUBFSNDSLDOIDQ-GTXKTLGCSA-N

SMILES isomérique

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

SMILES canonique

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to DMT-locG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locG(ib) Phosphoramidite (B1245037) is a specialized chemical building block essential for the synthesis of modified oligonucleotides. It belongs to the class of nucleoside phosphoramidites, which are the cornerstone of modern solid-phase oligonucleotide synthesis.[1] This particular phosphoramidite is a derivative of deoxyguanosine that incorporates a Locked Nucleic Acid (LNA) modification, denoted by "locG," an isobutyryl ("ib") protecting group on the guanine (B1146940) base, and a 5'-O-dimethoxytrityl ("DMT") group.

The LNA modification, a key feature of this reagent, involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[2][3] This bridge "locks" the sugar moiety into a rigid C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes.[2] This structural constraint pre-organizes the oligonucleotide backbone for hybridization, leading to significantly enhanced binding affinity and specificity for complementary DNA and RNA targets.[2] Consequently, oligonucleotides incorporating locG residues exhibit superior thermal stability and resistance to nuclease degradation, properties that are highly desirable in therapeutic and diagnostic applications.[2][4]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of DMT-locG(ib) Phosphoramidite, with a focus on its use in the development of antisense oligonucleotides.

Chemical Structure and Properties

The chemical structure of this compound is defined by several key functional groups that enable its use in automated oligonucleotide synthesis:

  • Locked Guanosine (B1672433) (locG): The core of the molecule is a guanosine nucleoside featuring a 2'-O, 4'-C-methylene bridge. This bicyclic structure confers the unique properties of LNA.

  • 5'-O-Dimethoxytrityl (DMT) group: This bulky acid-labile group protects the 5'-hydroxyl function of the nucleoside. Its removal in a controlled, stepwise manner is essential for the directional 3' to 5' synthesis of oligonucleotides.[5] The release of the DMT cation upon acid treatment also provides a convenient method for real-time monitoring of coupling efficiency during synthesis.[5]

  • Isobutyryl (ib) group: This acyl group protects the exocyclic amine of the guanine base, preventing unwanted side reactions during the synthesis cycle.

  • 3'-Phosphoramidite group: This reactive moiety, typically a diisopropylamino phosphine (B1218219) further protected with a 2-cyanoethyl group, enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.[1]

A visual representation of the core LNA guanosine structure is provided by vendors such as MedChemExpress and Sigma-Aldrich.[6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₄₅H₅₄N₇O₉P
Molecular Weight 867.93 g/mol
CAS Number 206055-77-8
Appearance White to off-white powder
Solubility Soluble in anhydrous acetonitrile (B52724)[3]
Storage Conditions -20°C under an inert atmosphere

Quantitative Data on LNA-Modified Oligonucleotides

The incorporation of locG units into an oligonucleotide dramatically alters its biophysical properties. The following tables summarize key quantitative data derived from studies on LNA-containing oligonucleotides.

Table 2: Impact of LNA Incorporation on Duplex Thermal Stability (Tₘ)

Duplex TypeTₘ Increase per LNA MonomerReference(s)
LNA-DNA+2 to +6 °C[2]
LNA-RNA+3 to +9.6 °C[2][8]
Notes: The Tₘ increase is sequence-dependent and the effect is most pronounced for shorter oligonucleotides. The position of the LNA monomer within the sequence also influences the overall Tₘ.

Table 3: Nuclease Resistance of LNA-Modified Oligonucleotides

Nuclease TypeEffect of LNA ModificationReference(s)
3'-ExonucleasesHigh resistance, especially when LNA is placed at the 3'-terminus or penultimate position.[2][4]
EndonucleasesIncreased resistance compared to unmodified DNA and RNA.[2][4]
Notes: The degree of nuclease resistance is dependent on the number and position of LNA modifications, as well as the type of internucleotide linkages (e.g., phosphorothioate (B77711) bonds further enhance stability).

Table 4: Coupling Efficiency Considerations for LNA Phosphoramidites

ParameterStandard DNA PhosphoramiditesLNA PhosphoramiditesReference(s)
Typical Coupling Time ~30 seconds180 - 250 seconds[3]
Typical Oxidation Time ~15-30 seconds~45 seconds[3]
Coupling Efficiency >99%Generally high, but can be slightly lower than standard amidites due to steric hindrance. Optimization of coupling time and activator is key.[3][9]
Notes: LNA phosphoramidites are more sterically hindered than their DNA counterparts, necessitating longer reaction times to achieve high coupling efficiencies.

Experimental Protocols

The synthesis of oligonucleotides containing locG residues follows the standard phosphoramidite solid-phase synthesis cycle. However, modifications to the standard protocol are required to accommodate the unique properties of LNA phosphoramidites.

General Protocol for Solid-Phase Synthesis of LNA-Containing Oligonucleotides

This protocol assumes the use of an automated DNA/RNA synthesizer.

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Ensure all other reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and anhydrous.

  • Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each monomer addition.

    • Step 1: Deblocking (Detritylation)

      • The 5'-DMT group of the nucleotide attached to the solid support is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group for the next coupling reaction.

    • Step 2: Coupling

      • The this compound solution is delivered to the synthesis column along with an activator (e.g., 5-ethylthio-1H-tetrazole or 4,5-dicyanoimidazole).

      • Crucially, the coupling time must be extended compared to standard DNA phosphoramidites. A coupling time of 3 to 5 minutes (180-300 seconds) is generally recommended to ensure high coupling efficiency due to the steric bulk of the LNA monomer.[3][10]

    • Step 3: Capping

      • Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of failure sequences (n-1 mers).

    • Step 4: Oxidation

      • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

      • The oxidation time should also be extended to approximately 45 seconds to ensure complete conversion.[3]

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (cyanoethyl from the phosphate backbone and isobutyryl from the guanine base) are removed.

    • This is typically achieved by treating the solid support with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55°C) for several hours. Standard deprotection protocols are generally effective.[9]

  • Purification:

    • The crude oligonucleotide product is purified to remove truncated sequences and other impurities.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used, and purification can be performed with the final 5'-DMT group attached ("DMT-on") to aid in separation. The DMT group is then removed post-purification with an acid treatment.

    • Anion-exchange HPLC (AEX-HPLC) is another effective method for purifying LNA-containing oligonucleotides.

Applications in Drug Development: Antisense Technology

The enhanced binding affinity and nuclease resistance of LNA-modified oligonucleotides make them powerful tools in drug development, particularly for antisense therapies.[11] Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target via Watson-Crick base pairing.[11] This binding event can modulate the function of the target RNA, ultimately altering protein expression.

Mechanism of Action: RNase H-Mediated Degradation

One of the primary mechanisms of action for LNA-based ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[11][] To achieve this, ASOs are often designed as "gapmers." A gapmer consists of a central block of DNA or phosphorothioate DNA monomers, which is flanked by "wings" of LNA-modified nucleotides.[11]

The LNA "wings" provide high binding affinity to the target mRNA and protect the ASO from nuclease degradation. The central DNA "gap" is necessary because RNase H recognizes and cleaves the RNA strand only within a DNA-RNA hybrid region. Uniformly LNA-modified oligonucleotides do not support RNase H activity.

Mandatory Visualizations

Logical Relationships and Workflows

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start Start: Solid Support with Initial Nucleoside (DMT-on) deblock 1. Deblocking (Acid Treatment) start->deblock Remove 5'-DMT wash1 Wash deblock->wash1 couple 2. Coupling (this compound + Activator) wash1->couple Expose 5'-OH wash2 Wash couple->wash2 cap 3. Capping (Acetic Anhydride) wash2->cap Cap unreacted 5'-OH wash3 Wash cap->wash3 oxidize 4. Oxidation (Iodine Solution) wash3->oxidize Stabilize Linkage wash4 Wash oxidize->wash4 cycle Repeat Cycle for next base wash4->cycle cycle->deblock n-1 cycles end Final Oligonucleotide (DMT-on, Protected) cycle->end Final cycle complete

Caption: Automated solid-phase synthesis cycle for incorporating this compound.

Antisense_Mechanism cluster_cell Cellular Environment ASO LNA Gapmer ASO (LNA-DNA-LNA) Hybrid ASO-mRNA Heteroduplex ASO->Hybrid Binds to target mRNA Target mRNA in Cytoplasm mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH Recruits Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH->Cleavage Catalyzes Degradation mRNA Fragments Degraded Cleavage->Degradation NoProtein Translation Inhibited (No Protein Production) Degradation->NoProtein

Caption: RNase H-mediated mechanism of action for LNA gapmer antisense oligonucleotides.

Drug_Development_Workflow cluster_workflow Antisense Oligonucleotide Drug Development Workflow TargetID 1. Target Identification (Disease-associated mRNA) ASODesign 2. ASO Design & Synthesis (LNA Gapmer construction) TargetID->ASODesign InVitro 3. In Vitro Screening (Cell culture models, Efficacy & Toxicity) ASODesign->InVitro InVivo 4. In Vivo Studies (Animal models, Pharmacokinetics & Safety) InVitro->InVivo Lead Candidate Selection Clinical 5. Clinical Trials (Phase I, II, III) InVivo->Clinical IND Submission Approval 6. Regulatory Approval (FDA, EMA) Clinical->Approval NDA Submission Drug Approved ASO Drug Approval->Drug

Caption: A simplified workflow for the development of an LNA-based antisense therapeutic.

References

Unlocking the Potential of Therapeutic and Diagnostic Oligonucleotides: A Technical Guide to Locked Nucleic Acid (LNA) Guanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core properties of Locked Nucleic Acid (LNA) guanosine (B1672433) phosphoramidite (B1245037), a pivotal building block in the synthesis of modified oligonucleotides for advanced therapeutic and diagnostic applications. This document provides a comprehensive overview of its chemical characteristics, thermodynamic properties, and practical applications, supported by detailed experimental protocols and data presented for clear interpretation.

Introduction to Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][] This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form RNA helices.[1][3] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to several advantageous properties when LNA monomers, such as LNA guanosine, are incorporated into DNA or RNA oligonucleotides.

The dimethylformamidine (dmf) protected LNA guanosine phosphoramidite (dmf-G-LNA-CE Phosphoramidite) is the standard reagent used in automated solid-phase oligonucleotide synthesis.[4][5]

Chemical Structure of dmf-G-LNA-CE Phosphoramidite:

  • Systematic Name: 5'-Dimethoxytrityl-N-dimethylformamidine-(2'-O, 4'-C methylene)-Guanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[4]

  • Molecular Formula: C44H53N8O8P[5][6]

  • Molecular Weight: 852.93 g/mol [4]

  • CAS Number: 709641-79-2[4][5][6][7][8]

Core Properties of LNA Guanosine

The incorporation of LNA guanosine into an oligonucleotide dramatically enhances its biophysical and biochemical properties.

Thermodynamic Stability and Binding Affinity

Oligonucleotides containing LNA guanosine exhibit unprecedented thermal stability when hybridized to complementary DNA and RNA strands.[4] This increased stability is quantified by a significant increase in the melting temperature (Tm) of the duplex.

PropertyValueReference
Tm increase per LNA modification (vs. DNA/DNA)2-6 °C[9]
Tm increase per LNA modification (vs. DNA/RNA)3-9.6 °C[9][10]

This enhanced affinity allows for the design of shorter oligonucleotides for various applications while maintaining strong and specific binding.[9] The thermodynamic basis for this increased stability lies in a more favorable enthalpy of hybridization, likely due to improved base stacking, and a less unfavorable entropy change upon duplex formation due to the pre-organized structure of the LNA backbone.[11]

The following table summarizes the nearest-neighbor thermodynamic parameters for the formation of LNA-DNA duplexes. These values can be used to predict the stability of oligonucleotides containing LNA guanosine.

Table 1: Nearest-Neighbor Thermodynamic Parameters for LNA-DNA Duplex Formation (1 M NaCl) [11]

Nearest-Neighbor (5' to 3')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
LNA-G / DNA-C
d(AGL)/d(CT)-9.9-24.4-2.7
d(CGL)/d(CG)-12.9-32.6-3.2
d(GGL)/d(CC)-11.5-28.0-3.2
d(TGL)/d(CA)-9.9-24.7-2.6
DNA-G / LNA-C
d(GAL)/d(TC)-8.1-20.9-1.9
d(GCL)/d(GC)-10.9-26.5-3.0
d(GGL)/d(CC)-11.5-28.0-3.2
d(GTL)/d(AC)-7.5-18.7-1.9

GL represents an LNA guanosine residue. Data extracted from studies on singly incorporated LNA monomers.

Nuclease Resistance

LNA-modified oligonucleotides demonstrate significantly enhanced resistance to degradation by various nucleases compared to unmodified DNA and RNA.[9][12] The locked ribose conformation sterically hinders the approach of nucleolytic enzymes. Full phosphorothioate (B77711) backbones in conjunction with LNA modifications can further increase this resistance, making these oligonucleotides highly stable in cellular environments and in vivo.[13]

Specificity and Mismatch Discrimination

The high binding affinity of LNA-containing oligonucleotides also leads to excellent mismatch discrimination.[4] Even a single nucleotide mismatch between an LNA-modified probe and its target can result in a large decrease in Tm (ΔTm), making LNA oligonucleotides superior tools for applications requiring high specificity, such as single nucleotide polymorphism (SNP) detection.[14]

Experimental Protocols

Synthesis of LNA Guanosine-Containing Oligonucleotides

The synthesis of oligonucleotides containing LNA guanosine is performed on an automated solid-phase DNA synthesizer using standard phosphoramidite chemistry, with minor modifications to the standard protocols.[15][16] The dmf-G-LNA-CE phosphoramidite is commercially available from several suppliers.[4][5][6][7][8][16][17][18]

Materials:

  • dmf-G-LNA-CE Phosphoramidite (stored at -20°C under an inert atmosphere)[6]

  • Standard DNA, RNA, or other modified phosphoramidites

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Standard synthesis reagents:

    • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))[19]

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)

    • Capping solutions (Cap A and Cap B)

    • Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)

    • Anhydrous acetonitrile

Protocol for Automated Synthesis (General Cycle):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The LNA guanosine phosphoramidite, pre-activated with the activator solution, is coupled to the free 5'-hydroxyl group. A longer coupling time of approximately 3 minutes is recommended for LNA phosphoramidites compared to standard DNA amidites.[15][20]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage. A prolonged oxidation time (e.g., 3-fold longer than for DNA) is recommended for optimal performance.[15][20]

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection and Purification

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)[20][21][22]

  • Nuclease-free water

  • Buffer for final resuspension (e.g., TE buffer)

Protocol:

  • Cleavage and Deprotection: The solid support is treated with AMA solution at 65°C for 10-15 minutes.[21][22] This cleaves the oligonucleotide from the support and removes the dmf protecting group from the guanine (B1146940) base and the cyanoethyl groups from the phosphates.

  • Evaporation: The AMA solution is evaporated to dryness.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

  • Desalting: The purified oligonucleotide is desalted.

  • Quantification and Storage: The final product is quantified by UV spectrophotometry at 260 nm and stored at -20°C.

Nuclease Resistance Assay

This protocol provides a general method to assess the stability of LNA-containing oligonucleotides in the presence of nucleases.

Materials:

  • LNA-modified and unmodified control oligonucleotides

  • 3'-exonuclease (e.g., Snake Venom Phosphodiesterase) or serum

  • Reaction buffer

  • Stop solution (e.g., EDTA-containing loading dye)

  • Polyacrylamide gel and electrophoresis apparatus

  • Gel imaging system

Protocol:

  • Reaction Setup: Incubate a defined amount of the LNA-modified and control oligonucleotides with the nuclease or serum in the appropriate reaction buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: The reaction in each aliquot is stopped by adding the stop solution.

  • Analysis: The samples are analyzed by denaturing PAGE.

  • Visualization: The gel is stained (e.g., with SYBR Gold) and imaged. The percentage of intact oligonucleotide at each time point is quantified.

RNase H Cleavage Assay

This assay is used to determine the ability of an LNA-DNA gapmer to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • LNA-DNA gapmer oligonucleotide

  • Target RNA (e.g., in vitro transcribed and purified)

  • RNase H enzyme (e.g., human or E. coli)

  • RNase H reaction buffer (containing MgCl₂)

  • Stop solution (e.g., EDTA-containing loading dye)

  • Denaturing polyacrylamide gel and electrophoresis apparatus

  • Gel imaging system

Protocol:

  • Annealing: The LNA-DNA gapmer and the target RNA are annealed by heating to 90°C for 2 minutes and then slowly cooling to room temperature.

  • Reaction Initiation: The RNase H enzyme is added to the annealed duplex in the reaction buffer to initiate cleavage. The reaction is incubated at 37°C.

  • Time Points: Aliquots are taken at different time points.

  • Quenching: The reaction is stopped by the addition of the stop solution.

  • Analysis: The cleavage products are separated by denaturing PAGE.

  • Visualization and Quantification: The gel is imaged, and the percentage of cleaved RNA is quantified.

Applications in Research and Drug Development

The unique properties of LNA guanosine make it a valuable component in oligonucleotides for a range of applications.

Antisense Oligonucleotides

LNA-based antisense oligonucleotides (ASOs), particularly in a "gapmer" design, are potent inhibitors of gene expression.[13] In a gapmer, a central block of DNA or phosphorothioate DNA monomers is flanked by LNA-modified wings. The LNA wings provide high binding affinity to the target mRNA and nuclease resistance, while the central DNA gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation.[13][19]

RNaseH_Mechanism cluster_0 Cellular Environment ASO LNA-DNA Gapmer (with LNA Guanosine) mRNA Target mRNA ASO->mRNA Hybridization Hybridization_Complex ASO:mRNA Hybrid RNaseH RNase H Degraded_mRNA Degraded mRNA Fragments RNaseH->Degraded_mRNA Cleavage No_Protein Inhibition of Protein Translation Degraded_mRNA->No_Protein Hybridization_Complex->RNaseH Recruitment SNP_Detection cluster_1 SNP Genotyping with LNA Probes LNA_Probe LNA Probe (with LNA Guanosine) Perfect_Match Perfect Match Allele LNA_Probe->Perfect_Match Hybridization Mismatch Mismatch Allele LNA_Probe->Mismatch Hybridization Stable_Duplex High Tm Stable Duplex Perfect_Match->Stable_Duplex results in Unstable_Duplex Low Tm Unstable Duplex Mismatch->Unstable_Duplex results in Detection Detection Stable_Duplex->Detection Signal No_Detection No_Detection Unstable_Duplex->No_Detection No/Low Signal

References

The Isobutyryl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic oligonucleotide manufacturing, particularly for therapeutic applications, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. Among these, the isobutyryl (iBu) group plays a crucial role as a protecting agent for the exocyclic amines of nucleobases, most notably guanine (B1146940). This technical guide provides an in-depth exploration of the function and application of the isobutyryl protecting group in phosphoramidite (B1245037) chemistry. It details the rationale for its use, presents quantitative data on its cleavage kinetics, and offers comprehensive experimental protocols for its application and removal. Furthermore, this guide includes visual representations of the chemical workflows to enhance understanding for researchers, scientists, and professionals in the field of drug development.

The Core Function of the Isobutyryl Protecting Group

During solid-phase oligonucleotide synthesis using the phosphoramidite method, the exocyclic primary amino groups on the heterocyclic bases of adenine (B156593), cytosine, and guanine are nucleophilic and must be protected to prevent undesirable side reactions.[1] The isobutyryl (iBu) group is a commonly employed acyl protecting group, particularly for the N2 position of guanine (dG).[1][2] Its primary function is to render the exocyclic amine unreactive during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain.

The selection of the iBu group is a balance between stability and lability. It must be stable enough to withstand the various steps of the synthesis cycle, including detritylation, coupling, capping, and oxidation.[3] However, it must also be readily removable during the final deprotection step to yield the native oligonucleotide. The isobutyryl group offers a moderate level of stability, being more resistant to hydrolysis than other acyl groups like the benzoyl (Bz) group, which is often used for adenine and cytosine.[3][4] This increased stability can be advantageous in preventing premature deprotection during synthesis. However, this robustness also means that its removal is often the rate-determining step in the final deprotection of the oligonucleotide.[3][4]

Quantitative Data: Cleavage Kinetics of the Isobutyryl Group

The efficiency of the final deprotection step is critical for obtaining a high yield of the desired full-length oligonucleotide. The cleavage of the isobutyryl group is typically achieved by treatment with a basic solution, most commonly aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The rate of cleavage is dependent on the deprotection reagent, temperature, and time. Below is a summary of the cleavage half-life (t½) for the isobutyryl group from deoxyguanosine (dG) under various conditions.

Protecting GroupNucleosideDeprotection ConditionsTemperatureCleavage Half-life (t½)Reference
Isobutyryl (iBu) dGAqueous MethylamineRoom Temp.1.5 min[1]
Isobutyryl (iBu) dGAMA (Ammonium Hydroxide/Methylamine 1:1)Room Temp.120 min[5][6]
Isobutyryl (iBu) dGAMA (Ammonium Hydroxide/Methylamine 1:1)37 °C30 min[5][6]
Isobutyryl (iBu) dGAMA (Ammonium Hydroxide/Methylamine 1:1)55 °C10 min[5][6]
Isobutyryl (iBu) dGAMA (Ammonium Hydroxide/Methylamine 1:1)65 °C5 min[5][6]
Isobutyryl (iBu) dGEthanolic AmmoniaRoom Temp.> 24 hours[1]
Benzoyl (Bz) dAAqueous MethylamineRoom Temp.4.5 min[1]
Benzoyl (Bz) dCAqueous MethylamineRoom Temp.2.5 min[1]

Experimental Protocols

Protocol for N2-Isobutyryl Protection of 2'-Deoxyguanosine (B1662781)

This protocol describes a general procedure for the selective N-acylation of the exocyclic amine of 2'-deoxyguanosine using a transient protection strategy.

Materials:

Procedure:

  • Transient Silylation: Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water. Dissolve the dried nucleoside in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add trimethylsilyl chloride (TMSCl) dropwise with stirring under an inert atmosphere (e.g., argon). Allow the reaction to stir at room temperature until the hydroxyl groups are fully silylated, which can be monitored by thin-layer chromatography (TLC). This transiently protects the 3'- and 5'-hydroxyl groups.

  • Acylation: To the solution containing the per-silylated deoxyguanosine, add isobutyric anhydride. Stir the reaction mixture at room temperature. The progress of the N-acylation can be monitored by TLC.

  • Desilylation: Upon completion of the acylation, cool the reaction mixture to 0°C and slowly add a concentrated ammonium hydroxide solution to hydrolyze the silyl (B83357) ethers and any excess anhydride.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. Resuspend the residue in a mixture of dichloromethane and water. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Concentrate the organic extract and purify the crude N2-isobutyryl-2'-deoxyguanosine by silica gel column chromatography using a gradient of methanol in dichloromethane.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Deprotection of an Oligonucleotide Containing an Isobutyryl-Protected Guanine

This protocol outlines the final cleavage and deprotection of a synthetic oligonucleotide from the solid support.

Materials:

  • CPG-bound synthetic oligonucleotide

  • Concentrated ammonium hydroxide (28-30%)

  • Aqueous methylamine (40%), if using AMA

  • Sterile, nuclease-free water

  • Screw-cap, pressure-rated vial

Procedure:

  • Cleavage from Support: Transfer the CPG solid support containing the synthesized oligonucleotide to a screw-cap vial. Add concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmol synthesis scale).

  • Initial Deprotection (Phosphate Groups): Allow the suspension to stand at room temperature for at least 1 hour to ensure the cleavage of the cyanoethyl protecting groups from the phosphate (B84403) backbone and the release of the oligonucleotide from the CPG support.

  • Base Deprotection: Securely cap the vial. For standard deprotection, heat the vial at 55°C for 8-16 hours. This extended time is necessary to ensure the complete removal of the isobutyryl group from the guanine bases.

  • Alternative Fast Deprotection (AMA): For a more rapid deprotection, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can be used. After the initial room temperature cleavage, heat the vial at 65°C for 10-15 minutes.[5][6]

  • Work-up: After the incubation period, cool the vial to room temperature. Carefully open the vial in a fume hood. Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube. Wash the CPG beads with a small volume of nuclease-free water and combine the wash with the supernatant.

  • Solvent Removal: Evaporate the ammoniacal solution to dryness using a vacuum concentrator.

  • Reconstitution: Resuspend the dried oligonucleotide pellet in a desired volume of sterile, nuclease-free water or an appropriate buffer for subsequent purification and analysis.

Visualizing the Workflow and Structures

To provide a clearer understanding of the processes and molecules involved, the following diagrams have been generated using Graphviz.

phosphoramidite_cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Start Start Detritylation Detritylation Start->Detritylation 1. Remove 5'-DMT group Coupling Coupling Detritylation->Coupling 2. Add iBu-dG phosphoramidite + activator Capping Capping Coupling->Capping 3. Acetylate unreacted 5'-OH groups Oxidation Oxidation Capping->Oxidation 4. Oxidize P(III) to P(V) End_Cycle Repeat or Proceed to Deprotection Oxidation->End_Cycle

Phosphoramidite synthesis cycle with the iBu-dG addition step.

deprotection_workflow CPG_Oligo CPG-Bound Oligonucleotide (iBu-protected) Cleavage Cleavage from CPG (Ammonium Hydroxide, RT) CPG_Oligo->Cleavage Phosphate_Deprotection Cyanoethyl Group Removal Cleavage->Phosphate_Deprotection Base_Deprotection iBu Group Removal (Heat or AMA) Cleavage->Base_Deprotection Workup Evaporation & Reconstitution Base_Deprotection->Workup Purified_Oligo Purified Oligonucleotide Workup->Purified_Oligo

Final deprotection workflow for oligonucleotides.

References

The Genesis of a Molecular Clamp: A Technical Guide to the Discovery and Synthesis of LNA Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) has emerged as a cornerstone of modern oligonucleotide therapeutics and diagnostics. Its rigid, conformationally "locked" structure imparts unprecedented binding affinity and specificity to oligonucleotides, opening new avenues for targeting RNA and DNA. This technical guide delves into the core of LNA technology: the discovery and synthesis of LNA phosphoramidites, the essential building blocks for constructing LNA-modified oligonucleotides. We will explore the key synthetic strategies, present critical quantitative data, and provide detailed experimental protocols to empower researchers in this exciting field.

Discovery and Fundamental Principles

LNA was first introduced to the scientific community in 1998 by the research group of Jesper Wengel.[1] The defining feature of LNA is the covalent methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1][] This bridge locks the furanose ring in a C3'-endo (North) conformation, which is characteristic of A-form nucleic acid duplexes, such as those formed by RNA.[3] This pre-organization of the sugar moiety minimizes the entropic penalty of hybridization, leading to a significant increase in the thermal stability of LNA-containing duplexes.[4]

The incorporation of LNA monomers into an oligonucleotide can increase the melting temperature (Tm) by approximately 2-10°C per modification, a remarkable enhancement compared to native DNA or RNA.[5] This high binding affinity allows for the design of shorter, more specific oligonucleotides for a wide range of applications, including antisense therapy, diagnostics, and molecular biology tools.[1][]

Synthesis of LNA Phosphoramidites: Convergent and Linear Strategies

The chemical synthesis of LNA phosphoramidites, the monomers used in automated oligonucleotide synthesis, has been achieved through two primary strategies: linear and convergent synthesis.[3]

Convergent Synthesis Strategy

The convergent approach is the most widely used method for producing LNA phosphoramidites due to its efficiency and scalability. This strategy involves the synthesis of a key glycosyl donor intermediate, which is then coupled with various nucleobases. A common starting material for the sugar intermediate is D-glucose.[3] The subsequent coupling with the desired nucleobase is typically achieved through a modified Vorbrüggen procedure, which allows for stereoselective synthesis.[3]

A highly efficient method for the phosphitylation of the LNA nucleoside to the final phosphoramidite (B1245037) product utilizes 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI).[6][7] This method has been shown to produce high yields of pure LNA phosphoramidites that can be used directly in oligonucleotide synthesis without the need for chromatographic purification.[6][7]

Linear Synthesis Strategy

The linear synthesis strategy begins with a pre-existing ribonucleoside, such as uridine.[3] A series of chemical modifications are then performed on the nucleoside to construct the characteristic methylene bridge of the LNA. While this approach was instrumental in the early development of LNA, it is generally less efficient and scalable than the convergent strategy.

Quantitative Data on LNA Phosphoramidite Synthesis and Performance

The following tables summarize key quantitative data related to the synthesis and performance of LNA phosphoramidites and LNA-modified oligonucleotides.

Table 1: Reported Yields for LNA Phosphoramidite Synthesis

LNA BaseSynthesis MethodPhosphitylating ReagentActivatorReported Yield (%)Reference
LNA-TConvergent2-cyanoethyl-N,N-diisopropylchlorophosphoramiditeDiisopropylethylamine70[8]
LNA-UConvergent2-cyanoethyl-N,N-diisopropylchlorophosphoramiditeDiisopropylethylamine58[8]
LNA-GConvergent2-cyanoethyl-N,N-diisopropylchlorophosphoramiditeDiisopropylethylamine64[8]
LNA-AConvergent2-cyanoethyl-N,N-diisopropylchlorophosphoramiditeDiisopropylethylamine73[8]
LNA-TConvergent2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite4,5-Dicyanoimidazole>95 (crude)[6][7]
C5-alkynyl-functionalized LNA UridinesConvergent2-cyanoethyl-N,N'-diisopropylchlorophosphoramiditeN,N'-diisopropylethylamine43-83[9]

Table 2: Recommended Conditions for LNA Oligonucleotide Synthesis

ParameterConditionRationaleReference
Coupling Time
- ABI Synthesizers180 secondsIncreased steric hindrance of LNA phosphoramidites requires longer reaction times for efficient coupling.[1]
- Expedite Synthesizers250 secondsIncreased steric hindrance of LNA phosphoramidites requires longer reaction times for efficient coupling.[1]
- Hand-coupling15 minutesFor challenging couplings or to maximize yield with precious monomers.[9]
Oxidation Time 45 secondsThe phosphite (B83602) triester formed after LNA coupling is oxidized more slowly than its DNA counterpart.[1]
Activator 4,5-Dicyanoimidazole (DCI) or 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazoleEfficient activation of the phosphoramidite for coupling.[9]

Table 3: Thermal Stability (Tm) of LNA-Modified Oligonucleotides

Oligonucleotide Sequence (LNA bases in bold)Complementary StrandΔTm per LNA (°C)Reference
20-mer with varying LNA contentRNANot specified per LNA, but Tm ranged from 59°C to 78°C[10]
General observationDNA and RNA+2 to +10[5]
LNA-LNA O3′ → N5′ sulfamate (B1201201) linkageDNA and RNA> +4[11]

Experimental Protocols

Protocol for Convergent Synthesis of a 5'-O-DMT-LNA-Thymine-3'-O-Phosphoramidite

This protocol is a representative example based on published methods.

Step 1: Synthesis of the LNA-Thymine Nucleoside

  • Preparation of the Glycosyl Donor: A suitable protected sugar intermediate, often derived from D-glucose, is synthesized according to established procedures. This intermediate will possess the necessary functionalities for both the formation of the methylene bridge and the subsequent coupling to the nucleobase.

  • Glycosylation: The protected sugar intermediate is reacted with silylated thymine (B56734) in the presence of a Lewis acid catalyst (e.g., TMSOTf) to stereoselectively form the nucleoside.

  • Formation of the Methylene Bridge: A series of reactions are carried out to deprotect specific hydroxyl groups and then form the 2'-O, 4'-C-methylene bridge, typically involving an intramolecular Williamson ether synthesis.

Step 2: Protection of the 5'-Hydroxyl Group

  • The LNA-thymine nucleoside is dissolved in anhydrous pyridine.

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at room temperature.

  • The reaction is stirred until complete, as monitored by TLC.

  • The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica (B1680970) gel chromatography to yield the 5'-O-DMT-LNA-thymine.

Step 3: Phosphitylation of the 3'-Hydroxyl Group

  • The 5'-O-DMT-LNA-thymine is dried by co-evaporation with anhydrous acetonitrile (B52724) and dissolved in anhydrous dichloromethane (B109758).

  • N,N-Diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0°C.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC or 31P NMR).

  • The reaction mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude phosphoramidite is purified by precipitation from a suitable solvent system (e.g., dichloromethane into cold n-hexane) to yield the final product.

Protocol for Automated Solid-Phase Synthesis of an LNA-Containing Oligonucleotide

This protocol outlines the key steps on a standard automated DNA synthesizer.

  • Support Preparation: A solid support (e.g., CPG) functionalized with the first nucleoside of the sequence is packed into a synthesis column.

  • Cycle 0 (First Nucleoside):

    • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with a solution of trichloroacetic acid (TCA) in dichloromethane. The column is then washed with acetonitrile.

  • Synthesis Cycle (for each subsequent monomer, DNA or LNA):

    • Coupling: The LNA phosphoramidite solution (dissolved in anhydrous acetonitrile) and an activator solution (e.g., DCI) are delivered to the synthesis column. The coupling time is extended as per the recommendations in Table 2.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine. The oxidation time is extended for LNA additions as recommended in Table 2.

    • Deblocking (Detritylation): The 5'-DMT group of the newly added monomer is removed with TCA to prepare for the next coupling cycle.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Protocol for HPLC Purification of LNA-Containing Oligonucleotides
  • Column: A reversed-phase HPLC column (e.g., C18) is used.

  • Mobile Phase: A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate) is typically employed.

  • Sample Preparation: The deprotected oligonucleotide is dissolved in water or the initial mobile phase.

  • Injection and Elution: The sample is injected onto the column, and the oligonucleotide is eluted with an increasing gradient of acetonitrile. The more hydrophobic, full-length "DMT-on" oligonucleotide (if this strategy is used) will elute later than the shorter, "DMT-off" failure sequences.

  • Fraction Collection: The peak corresponding to the full-length product is collected.

  • Post-Purification Processing: The collected fraction is detritylated (if necessary) with acetic acid, and the purified oligonucleotide is desalted.

Visualizing the Synthesis and Logic

Convergent Synthesis of an LNA Phosphoramidite

G cluster_sugar Sugar Intermediate Synthesis cluster_coupling Nucleoside Formation & LNA Scaffolding cluster_phosphoramidite Phosphoramidite Synthesis d_glucose D-Glucose protected_sugar Protected Sugar Intermediate d_glucose->protected_sugar Multi-step Synthesis glycosyl_donor Glycosyl Donor protected_sugar->glycosyl_donor Activation lna_nucleoside Protected LNA Nucleoside glycosyl_donor->lna_nucleoside Vorbrüggen Glycosylation nucleobase Nucleobase (e.g., Thymine) nucleobase->lna_nucleoside lna_scaffold LNA Nucleoside Scaffold lna_nucleoside->lna_scaffold Methylene Bridge Formation dmt_protection 5'-O-DMT Protection lna_scaffold->dmt_protection phosphitylation 3'-O-Phosphitylation dmt_protection->phosphitylation final_product LNA Phosphoramidite phosphitylation->final_product G start Start: Support-bound Nucleoside (5'-DMT on) deblocking 1. Deblocking (Detritylation) Remove 5'-DMT start->deblocking coupling 2. Coupling Add LNA Phosphoramidite (Extended Time) deblocking->coupling capping 3. Capping Block unreacted 5'-OH coupling->capping oxidation 4. Oxidation (Extended Time) capping->oxidation repeat Repeat for next monomer oxidation->repeat repeat->deblocking Yes end Final Cleavage & Deprotection repeat->end No (Final Cycle)

References

Unlocking Stability: A Technical Guide to the Thermal Properties of LNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced stability and binding affinity in oligonucleotides is a cornerstone of advancements in diagnostics, therapeutics, and molecular biology. Among the arsenal (B13267) of chemical modifications, Locked Nucleic Acid (LNA) stands out for its profound impact on the thermal stability of nucleic acid duplexes. This guide provides an in-depth exploration of the thermal properties of LNA-modified oligonucleotides, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a rigid C3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[1][2] This pre-organization minimizes the entropic penalty of duplex formation, leading to a significant increase in the thermal stability of LNA-containing oligonucleotides when hybridized to complementary DNA or RNA strands.[3]

The incorporation of LNA monomers into an oligonucleotide can substantially increase the melting temperature (Tm) of the resulting duplex, with each LNA modification contributing to a Tm increase of approximately 2-8°C.[1][4] This enhanced thermal stability makes LNA-modified oligonucleotides highly valuable for a range of applications requiring high binding affinity and specificity, including single nucleotide polymorphism (SNP) detection, antisense therapy, and in situ hybridization.[4][5]

Chemical Structure of DNA vs. LNA Monomers cluster_DNA Deoxyribonucleic Acid (DNA) cluster_LNA Locked Nucleic Acid (LNA) DNA_struct DNA_struct LNA_struct LNA_struct

Figure 1: Comparison of DNA and LNA monomer structures.

Quantitative Analysis of Thermal Stability

The impact of LNA modifications on the thermal stability of oligonucleotide duplexes is significant and quantifiable. The following tables summarize the melting temperatures (Tm) of various LNA-modified oligonucleotides compared to their unmodified DNA counterparts.

Table 1: Melting Temperatures (Tm) of LNA-Modified Duplexes vs. Unmodified DNA Duplexes

Sequence (5' to 3')ModificationComplementary StrandTm (°C)ΔTm (°C) per LNAReference
GACTAGTCUnmodified DNAGACTAGTC40.0-[6]
G+ACTAGTC1 LNA (G)GACTAGTC48.0+8.0[6]
GA+CTAGTC1 LNA (A)GACTAGTC46.0+6.0[6]
GAC+TAGTC1 LNA (C)GACTAGTC50.0+10.0[6]
GACT+AGTC1 LNA (T)GACTAGTC49.0+9.0[6]
+G+A+C+T+A+G+T+CFully LNAGACTAGTC82.0+5.25 (avg)[6]
ATATATATUnmodified DNAATATATAT20.0-[6]
+A+T+A+T+A+T+A+TFully LNAATATATAT65.0+5.63 (avg)[6]

Note: '+' preceding a base indicates an LNA modification. Conditions for the above measurements were 100 mM NaCl, 10 mM sodium phosphate (B84403), pH 7.0.

Table 2: Thermodynamic Parameters for a Single LNA-T Modification in a DNA Duplex

ParameterUnmodified DNA DuplexLNA-Modified DuplexΔΔ (LNA - DNA)
ΔH° (kcal/mol)-58.6-62.3-3.7
ΔS° (cal/mol·K)-163.2-171.5-8.3
ΔG°37 (kcal/mol)-8.1-9.5-1.4
Tm (°C)52.159.3+7.2

Data is for the duplex 5'-GTGTACATGT-3' / 3'-CACATGTACA-5' with the central T modified to LNA-T. Conditions: 1 M NaCl, 10 mM sodium phosphate, pH 7.0.

Experimental Protocols

The determination of oligonucleotide thermal stability is primarily conducted through UV-melting analysis and circular dichroism (CD) spectroscopy. The synthesis of LNA-modified oligonucleotides follows a modified solid-phase phosphoramidite (B1245037) chemistry protocol.

Synthesis of LNA-Modified Oligonucleotides

LNA-modified oligonucleotides are synthesized using automated DNA synthesizers employing phosphoramidite chemistry.[7][8] LNA phosphoramidites are commercially available and can be incorporated at any desired position within the oligonucleotide sequence.

Workflow for Solid-Phase Synthesis of LNA-Modified Oligonucleotides start Start with Solid Support (e.g., CPG with first nucleoside) detritylation 1. Detritylation: Removal of 5'-DMT protecting group (e.g., with Trichloroacetic Acid) start->detritylation coupling 2. Coupling: Addition of LNA or DNA phosphoramidite and activator (e.g., Tetrazole) detritylation->coupling capping 3. Capping: Acetylation of unreacted 5'-hydroxyl groups coupling->capping oxidation 4. Oxidation: Conversion of phosphite (B83602) triester to stable phosphate triester (e.g., with Iodine) capping->oxidation repeat Repeat cycle for each subsequent monomer oxidation->repeat repeat->detritylation Next cycle cleavage 5. Cleavage and Deprotection: Release from solid support and removal of protecting groups (e.g., with Ammonia) repeat->cleavage Final cycle purification 6. Purification: (e.g., HPLC or PAGE) cleavage->purification end Final LNA-Modified Oligonucleotide purification->end

Figure 2: Automated synthesis cycle for LNA-modified oligonucleotides.

Key Considerations for LNA Synthesis:

  • Coupling Time: LNA phosphoramidites may require slightly longer coupling times compared to standard DNA phosphoramidites for efficient incorporation.[7]

  • Oxidation Time: A longer oxidation step is also recommended to ensure complete conversion of the phosphite triester to the phosphate triester.[7]

UV-Melting Analysis

UV-melting analysis is the most common method for determining the melting temperature (Tm) of an oligonucleotide duplex. The process involves monitoring the change in UV absorbance of a duplex solution as the temperature is gradually increased. As the duplex denatures into single strands, the UV absorbance at 260 nm increases due to the hyperchromic effect.[9] The Tm is the temperature at which 50% of the duplexes have dissociated.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the LNA-modified oligonucleotide and its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).[10]

    • Prepare solutions with a known concentration of the duplex (e.g., 1 µM).

    • Degas the solutions to prevent bubble formation during heating.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[9]

    • Use quartz cuvettes with a defined path length (e.g., 1 cm).

  • Measurement:

    • Place the sample and a buffer blank in the spectrophotometer.

    • Equilibrate the samples at a low starting temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/minute) to a high final temperature (e.g., 95°C).[11]

    • Continuously monitor the absorbance at 260 nm.

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain a melting curve.

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[11]

Experimental Workflow for UV-Melting Analysis prep Sample Preparation: - Dissolve oligonucleotides in buffer - Anneal duplex - Degas solution instrument Instrumentation Setup: - UV-Vis Spectrophotometer - Peltier temperature controller - Quartz cuvettes prep->instrument measurement Measurement: - Equilibrate at low temperature - Ramp temperature at a constant rate - Monitor absorbance at 260 nm instrument->measurement analysis Data Analysis: - Plot Absorbance vs. Temperature - Calculate first derivative - Determine Tm at the peak measurement->analysis result Melting Temperature (Tm) analysis->result

Figure 3: Workflow for determining Tm by UV-melting analysis.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12][13] Nucleic acids are chiral and exhibit characteristic CD spectra depending on their conformation (e.g., A-form, B-form, Z-form). CD spectroscopy can be used to confirm the A-form helical structure induced by LNA modifications and to monitor the conformational changes during thermal denaturation.

Detailed Protocol:

  • Sample Preparation:

    • Prepare duplex samples in a suitable buffer as described for UV-melting analysis. The buffer should have low absorbance in the far-UV region.

  • Instrumentation:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Use quartz cuvettes with a short path length (e.g., 1 mm) to minimize buffer absorbance.

  • Measurement:

    • Record a baseline spectrum of the buffer.

    • Record the CD spectrum of the sample at a low temperature (e.g., 20°C) over a wavelength range of approximately 200-320 nm.

    • To obtain a melting curve, monitor the CD signal at a fixed wavelength (e.g., the peak of the B-form to A-form transition) while increasing the temperature at a constant rate.

  • Data Analysis:

    • The CD spectrum at low temperature can confirm the helical conformation. LNA-DNA duplexes typically show a characteristic A-form spectrum.

    • The melting curve obtained from the temperature scan can be used to determine the Tm, which should be consistent with the value obtained from UV-melting analysis.

Conclusion

The incorporation of Locked Nucleic Acid modifications into oligonucleotides offers a powerful and predictable means of enhancing their thermal stability. This increased stability, characterized by a significant elevation in the melting temperature of duplexes, is a direct result of the pre-organized structure of the LNA monomer. For researchers and professionals in drug development, a thorough understanding of the thermodynamic properties of LNA-modified oligonucleotides is crucial for the rational design of effective probes, primers, and therapeutic agents. The experimental protocols detailed in this guide provide a framework for the accurate synthesis and characterization of these promising molecules, paving the way for their broader application in addressing complex biological challenges.

References

An In-depth Technical Guide to the Core Mechanism of Action of DMT-locG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-locG(ib) Phosphoramidite (B1245037), a key building block in the chemical synthesis of modified oligonucleotides. We will delve into its fundamental mechanism of action within the context of solid-phase oligonucleotide synthesis, explore the significance of its constituent chemical groups, and elucidate how its incorporation influences the properties of the final oligonucleotide product.

Introduction to DMT-locG(ib) Phosphoramidite

This compound is a chemically modified nucleoside phosphoramidite used in the automated synthesis of oligonucleotides. It is a derivative of guanosine (B1672433) that incorporates a Locked Nucleic Acid (LNA) modification. This modification confers unique structural and functional properties to the resulting oligonucleotide, making it a valuable tool in various research, diagnostic, and therapeutic applications.

The nomenclature "this compound" can be deconstructed to understand its key components:

  • DMT (Dimethoxytrityl): A bulky acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar. Its primary role is to prevent unwanted chemical reactions at the 5' position during the oligonucleotide synthesis cycle.

  • locG (Locked Guanine): This signifies that the guanosine nucleoside is a Locked Nucleic Acid (LNA) analog. In LNA, a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in an N-type (RNA-like) conformation. This pre-organized structure has profound effects on the hybridization properties of the oligonucleotide.

  • (ib) (isobutyryl): A protecting group attached to the exocyclic amine of the guanine (B1146940) base. This group prevents the amine from participating in side reactions during the synthesis process.

  • Phosphoramidite: A trivalent phosphorus group that is highly reactive and enables the efficient formation of phosphite (B83602) triester linkages between nucleosides during oligonucleotide synthesis.

The Core Mechanism: Role in Phosphoramidite-Based Oligonucleotide Synthesis

The "mechanism of action" of this compound is its specific function as a monomeric building block within the well-established phosphoramidite method of solid-phase oligonucleotide synthesis. This process is a cyclical series of chemical reactions that sequentially add nucleotides to a growing oligonucleotide chain attached to a solid support.

The synthesis cycle can be broken down into four key steps:

  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT protecting group from the terminal nucleoside of the growing oligonucleotide chain attached to the solid support. This is typically achieved by treatment with a mild acid, exposing a free 5'-hydroxyl group.

  • Coupling: The activated this compound is then added to the reaction chamber along with an activator (e.g., tetrazole). The phosphoramidite group reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage. This step is highly efficient, typically exceeding 99% yield.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This involves acetylating any free hydroxyl groups, effectively terminating their extension.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically achieved using an iodine solution in the presence of water.

This four-step cycle is repeated for each nucleotide to be added to the oligonucleotide chain.

The following diagram illustrates the general workflow for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) cluster_end Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-locG(ib) Phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Acetylation of unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Final Cleavage & Deprotection Start Start: Solid Support with first nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Oligo Final LNA-modified Oligonucleotide Purification->Final_Oligo

Fig. 1: Automated Oligonucleotide Synthesis Workflow.

Impact of the LNA Modification on Oligonucleotide Properties

The defining feature of this compound is the locked nucleic acid (LNA) modification. This conformational lock has significant consequences for the properties of the resulting oligonucleotide.

While not a biological signaling pathway, the interaction of an LNA-modified oligonucleotide with its target can be conceptualized as an enhanced signaling event due to increased binding affinity.

LNA_Hybridization cluster_lna LNA-modified Oligonucleotide cluster_target Target Nucleic Acid (RNA or DNA) cluster_duplex Hybridization LNA_Oligo LNA Oligo (Pre-organized conformation) Duplex Highly Stable LNA-Target Duplex LNA_Oligo->Duplex Increased Binding Affinity (ΔTm) Target Target Strand Target->Duplex

Fig. 2: Enhanced Hybridization of LNA Oligonucleotides.

The key advantages conferred by the LNA modification include:

  • Increased Thermal Stability: LNA-containing oligonucleotides exhibit significantly higher melting temperatures (Tm) when hybridized to their complementary DNA or RNA targets. This is due to the pre-organized N-type conformation of the sugar, which reduces the entropic penalty of hybridization.

  • Enhanced Hybridization Affinity: The increased stability translates to a higher binding affinity (lower Kd) for the target sequence.

  • Improved Mismatch Discrimination: LNA-modified probes can better discriminate between perfectly matched and mismatched target sequences, making them highly valuable for applications such as SNP genotyping.

  • Increased Nuclease Resistance: The modified backbone of LNA oligonucleotides can provide some resistance to degradation by nucleases compared to unmodified DNA.

The increase in melting temperature (ΔTm) per LNA modification is a critical parameter for designing LNA-containing oligonucleotides. The exact value can vary depending on the sequence context, but representative data is summarized below.

Modification TypeΔTm per LNA modification (°C)
LNA-DNA/DNA duplex+2 to +8
LNA-DNA/RNA duplex+4 to +10
LNA-RNA/RNA duplex+3 to +8

Note: These are approximate values and the actual ΔTm can be influenced by factors such as sequence composition and buffer conditions.

Experimental Protocols

While a detailed, step-by-step protocol for a specific oligonucleotide synthesis is dependent on the automated synthesizer and the desired sequence, the general methodology for incorporating this compound follows the standard phosphoramidite chemistry cycle.

  • Preparation of the Solid Support: A controlled pore glass (CPG) or polystyrene support functionalized with the first nucleoside of the desired sequence is packed into a synthesis column.

  • Reagent Preparation: Solutions of the phosphoramidites (including this compound), activator, capping reagents, oxidizing agent, and deblocking agent are prepared and loaded onto the automated synthesizer.

  • Automated Synthesis: The synthesis program is initiated. The synthesizer will automatically perform the repeated cycles of detritylation, coupling, capping, and oxidation for each nucleotide in the sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases (including the 'ib' group on guanine) and the phosphate (B84403) backbone are removed. This is typically achieved by treatment with a strong base, such as ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

  • Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

  • Quality Control: The final product is analyzed to confirm its identity and purity, typically using techniques such as mass spectrometry and analytical HPLC or UPLC.

Conclusion

This compound is a specialized chemical reagent whose mechanism of action is integral to the synthesis of LNA-modified oligonucleotides. Its utility lies in the precise and efficient incorporation of a conformationally locked guanosine analog into a growing oligonucleotide chain via automated solid-phase synthesis. The resulting LNA-containing oligonucleotides exhibit superior hybridization properties, including increased thermal stability and binding affinity, making them powerful tools for a wide range of applications in molecular diagnostics, genomics research, and the development of nucleic acid-based therapeutics. The rational incorporation of this compound and other LNA monomers allows for the fine-tuning of oligonucleotide properties to meet the specific demands of these advanced applications.

Advantages of using DMT protected LNA amidites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Advantages of DMT Protected LNA™ Amidites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locked Nucleic Acid (LNA™) has emerged as a transformative chemical modification in oligonucleotide synthesis, conferring unprecedented advantages for therapeutic and diagnostic applications. This guide provides a detailed exploration of LNA™ technology, focusing on the utility of 4,4'-dimethoxytrityl (DMT) protected LNA™ phosphoramidites in solid-phase synthesis. We will dissect the core advantages of LNA™-modified oligonucleotides, including superior thermal stability, enhanced binding affinity, and robust nuclease resistance. This document presents quantitative data in comparative tables, details the necessary experimental protocols for synthesis, and provides visualizations of key structures and processes to offer a comprehensive resource for professionals in the field of nucleic acid research and drug development.

Introduction

The precise synthesis of oligonucleotides is fundamental to advancements in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[1] The efficacy of these synthetic oligonucleotides is often limited by their stability in biological systems and their affinity for target sequences.[2] LNA™ chemistry directly addresses these limitations.

The LNA™ Solution: A Structural Overview

A Locked Nucleic Acid (LNA™) is a modified RNA nucleotide analog where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[3] This bridge restricts the ribose moiety to the 3'-endo (North) conformation, which is the ideal structure for A-form duplexes typically found in RNA-DNA and RNA-RNA hybrids.[3][4] This pre-organized structure is the source of LNA's remarkable properties. LNA™ nucleotides can be seamlessly integrated with DNA and RNA residues within a single oligonucleotide sequence.[5]

G Structural Comparison of Nucleotides cluster_DNA Deoxyribonucleic Acid (DNA) cluster_RNA Ribonucleic Acid (RNA) cluster_LNA Locked Nucleic Acid (LNA™) DNA 'Base' O P O 2'-H RNA 'Base' O P O 2'-OH LNA 'Base' O P O 2'-O-CH2-4' Bridge bridge_label Methylene Bridge (Locks Conformation) LNA:r->bridge_label

Caption: Structural comparison of DNA, RNA, and LNA™ nucleotides.
The Role of the DMT Protecting Group

Solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method is the gold standard for producing custom nucleic acid sequences.[1][6] This process involves the sequential addition of nucleotide building blocks (phosphoramidites) in a 3' to 5' direction.[6] The 4,4'-dimethoxytrityl (DMT) group is a pivotal component of this chemistry. Its primary function is to reversibly protect the 5'-hydroxyl group of the nucleoside monomer.[7][8]

Key functions of the DMT group:

  • Directional Control: By "capping" the 5' end, the DMT group prevents self-polymerization and ensures that coupling occurs only at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[7]

  • Acid Lability: The DMT group is stable under the neutral and basic conditions of the synthesis cycle but is cleaved efficiently under mild acidic conditions, allowing for the next coupling step.[7]

  • Synthesis Monitoring: Upon cleavage, the DMT group forms a stable, bright orange carbocation, which allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[7][9]

  • Purification Handle: For "DMT-ON" purification, the final DMT group is left on the full-length oligonucleotide. This hydrophobic tag allows for easy separation of the desired product from truncated failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Core Advantages of LNA™-Modified Oligonucleotides

The unique locked structure of LNA™ confers several significant and synergistic advantages over standard DNA or RNA oligonucleotides.

Unprecedented Thermal Stability

The incorporation of LNA™ monomers into an oligonucleotide dramatically increases the thermal stability of its duplex with a complementary DNA or RNA strand.[11] This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. Each LNA™ modification can increase the Tm of a duplex by 2–10°C.[12][13] This enhanced stability is due to the pre-organized C3'-endo conformation, which reduces the entropic penalty of hybridization.[14][15]

This property allows for the design of much shorter probes and primers without sacrificing binding stability, which is highly advantageous for applications like PCR, in situ hybridization (ISH), and microarrays.[16]

Superior Binding Affinity and Specificity

LNA™-modified oligonucleotides exhibit a substantially higher affinity for their complementary strands compared to traditional DNA or RNA oligos.[2][16] This strong binding is critical for targeting structured RNA or double-stranded DNA. Furthermore, the rigid structure of LNA™ enhances the discrimination between perfectly matched and mismatched target sequences. The difference in Tm between a perfect match and a single-base mismatch (ΔTm) can be increased by up to 8°C, enabling superior specificity in detecting mutations or single nucleotide polymorphisms (SNPs).[16][17]

Enhanced Nuclease Resistance and In Vivo Stability

A major hurdle for in vivo therapeutic applications of oligonucleotides is their rapid degradation by cellular nucleases.[2] The modified sugar-phosphate backbone of LNA™ provides significant resistance to both exonucleases and endonucleases, leading to a longer half-life in blood serum and cell extracts.[2][16][18] This high biostability is crucial for antisense oligonucleotides and other therapeutic agents that need to remain intact to exert their function within the body.[19][20]

Quantitative Performance Data

The advantages of LNA™ modifications are quantifiable and have been extensively documented. The following tables summarize key performance metrics.

Table 3.1: Thermal Stability (Tm) Enhancement
Modification TypeTm Increase per LNA™ Monomer (°C)Target StrandThermodynamic Stabilization (kcal/mol per modification)Reference(s)
LNA™/DNA Duplex+3 to +9.6DNA1.6 (antiparallel)[14][15][17]
LNA™/RNA Duplex+2 to +10RNA3.6 (parallel)[12][13][14][15]
Table 3.2: Mismatch Discrimination (ΔTm)
Duplex TypeMismatch TypeΔTm (Perfect Match vs. Mismatch)Key FindingReference(s)
LNA™/DNASingle NucleotideUp to 8°C increase vs. DNA/DNALNA purines discriminate mismatches more effectively than LNA pyrimidines.[16][17]
Table 3.3: Nuclease Resistance Profile
Oligonucleotide TypeNuclease TypeRelative StabilityKey AdvantageReference(s)
Unmodified DNA3'-ExonucleasesLowRapidly degraded.[2][18]
Phosphorothioate DNAExo- and EndonucleasesModerateIncreased stability but can reduce binding affinity and increase toxicity.[2]
LNA™/DNA GapmerExo- and EndonucleasesHighSignificantly increased stability while maintaining high binding affinity and RNase H activation.[2][16][19]

Experimental Protocols

Oligonucleotides containing LNA™ monomers are synthesized using standard, automated solid-phase phosphoramidite chemistry.[5][21] However, due to the increased steric hindrance of the LNA™ amidites, certain parameters in the synthesis cycle must be optimized.[5]

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) pre-loaded with the desired 3'-terminal nucleoside.

  • Phosphoramidites: DMT-protected DNA, RNA, and LNA™ phosphoramidites (e.g., DMT-LNA-A(bz)-CE, DMT-LNA-G(ibu)-CE, DMT-LNA-C(bz)-CE, DMT-LNA-T-CE). Dissolve in anhydrous acetonitrile.

  • Activator: 0.25 - 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).

  • Capping Solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).

  • Oxidizing Solution: 0.02 - 0.05 M Iodine in THF/Water/Pyridine.

  • Cleavage & Deprotection Solution: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

  • Solvents: Anhydrous acetonitrile, dichloromethane.

Protocol: Solid-Phase Synthesis of LNA™-Oligonucleotides

The synthesis is a cyclical process performed on an automated DNA/RNA synthesizer. Each cycle adds one nucleotide.

G Solid-Phase Synthesis Cycle for LNA™ Oligonucleotides start Start Cycle: Oligo on Solid Support with 5'-DMT Group deblock Step 1: Deblocking (Detritylation) Removes 5'-DMT group with acid (TCA/DCA) to expose 5'-OH. start->deblock wash1 Wash with Acetonitrile deblock->wash1 couple Step 2: Coupling Activated LNA™ Phosphoramidite reacts with free 5'-OH. wash1->couple Extended Coupling Time (180-250 seconds) wash2 Wash with Acetonitrile couple->wash2 cap Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent extension in next cycle. wash2->cap wash3 Wash with Acetonitrile cap->wash3 oxidize Step 4: Oxidation Unstable phosphite (B83602) triester linkage is oxidized to stable phosphate (B84403) triester. wash3->oxidize Extended Oxidation Time (~45 seconds) wash4 Wash with Acetonitrile oxidize->wash4 end End Cycle: Chain is elongated by one LNA™ nucleotide. Repeat for next base. wash4->end end->deblock Next Cycle

Caption: Automated solid-phase synthesis cycle using DMT-LNA™ amidites.
  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution. The released trityl cation is washed away and can be quantified to determine coupling efficiency.[9]

  • Coupling: The DMT-protected LNA™ phosphoramidite, pre-activated by the activator, is delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing chain. Crucially, a longer coupling time (e.g., 180-250 seconds) is required for LNA™ amidites to overcome steric hindrance and achieve high coupling efficiency (>99%). [5]

  • Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using the capping solutions. This prevents the formation of deletion mutations in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution. A longer oxidation time (e.g., 45 seconds) is recommended for LNA™ additions. [5]

This four-step cycle is repeated until the full-length oligonucleotide is synthesized.

Protocol: Cleavage and Deprotection
  • After the final synthesis cycle (with the terminal DMT group either removed or kept on for purification), the solid support is transferred to a vial.

  • Add concentrated aqueous ammonia or AMA to the support.

  • Incubate at a specified temperature (e.g., 55°C) for several hours (typically 8-16 hours). This single step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., Bz, iBu).[10]

  • Note: When deprotecting oligonucleotides containing Me-Bz-C-LNA, the use of methylamine should be avoided as it can cause an undesired N4-methyl modification.[5]

  • After incubation, the supernatant containing the crude oligonucleotide is collected.

Protocol: Purification (DMT-ON RP-HPLC)
  • The crude deprotected oligonucleotide solution (with the 5'-DMT group intact) is diluted with an appropriate aqueous buffer.

  • The solution is injected onto a reverse-phase HPLC column.

  • A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is used for elution.

  • The hydrophobic DMT-ON product is retained longer on the column than the non-DMT-bearing failure sequences.

  • The fraction containing the full-length product is collected.

  • The collected fraction is treated with an acid (e.g., 80% acetic acid) to remove the final DMT group.[10]

  • The fully deprotected and purified oligonucleotide is then desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.

Applications in Research and Drug Development

The superior properties of LNA™-modified oligonucleotides make them powerful tools for a wide range of applications.

Antisense Technology

LNA™-based antisense oligonucleotides (ASOs) are being developed to treat a wide range of diseases by modulating gene expression.[12][22][] A common design is a "gapmer," which typically consists of a central block of DNA nucleotides flanked by LNA™ "wings".

G Mechanism of LNA™ Gapmer Antisense Oligonucleotide aso LNA-DNA Gapmer ASO (High Affinity & Stability) hybrid ASO-mRNA Heteroduplex Formation aso->hybrid Watson-Crick Base Pairing mrna Target mRNA in Cytoplasm mrna->hybrid rnaseh RNase H Enzyme Recruitment hybrid->rnaseh cleavage RNase H Mediated Cleavage of mRNA Strand rnaseh->cleavage degradation mRNA Fragments Degraded cleavage->degradation result Inhibition of Protein Translation degradation->result

Caption: RNase H-mediated degradation of mRNA by an LNA™ gapmer.

The LNA™ wings provide high binding affinity and nuclease resistance, while the central DNA gap is capable of recruiting the cellular enzyme RNase H.[2] Upon binding of the gapmer to the target mRNA, RNase H cleaves the RNA strand of the heteroduplex, leading to gene silencing.[2][4]

Diagnostics and Probes

The high affinity and specificity of LNA™ make it ideal for diagnostic probes.

  • Real-Time PCR (qPCR): LNA™-enhanced primers and probes allow for more sensitive and specific detection of low-abundance targets.

  • In Situ Hybridization (ISH): LNA™ probes provide superior signal-to-noise ratios for visualizing gene expression in tissues.

  • SNP Genotyping: The ability to discriminate single-base mismatches with a high ΔTm makes LNA™ probes highly effective for genotyping applications.[19]

Conclusion

DMT protected LNA™ phosphoramidites represent a cornerstone of modern oligonucleotide synthesis for advanced applications. The combination of the LNA™ modification, which confers exceptional binding affinity, thermal stability, and nuclease resistance, with the robust and well-established DMT-based phosphoramidite chemistry provides researchers and drug developers with a powerful platform. This technology enables the rational design and synthesis of oligonucleotides with the potency, specificity, and durability required for the next generation of nucleic acid-based therapeutics and high-performance diagnostics. The ability to use standard synthesis protocols with minor modifications further lowers the barrier to entry for adopting this superior chemistry.

References

Methodological & Application

Application Notes and Protocols for DMT-locG(ib) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating the modified guanosine (B1672433) phosphoramidite (B1245037), DMT-locG(ib). This document outlines the necessary reagents, equipment, and step-by-step procedures for successful synthesis, including recommendations for coupling, capping, oxidation, and deprotection. Quantitative data on synthesis parameters are summarized for easy reference, and diagrams illustrating the workflow are provided.

Introduction

DMT-locG(ib) phosphoramidite, identified by CAS number 206055-77-8, is a locked nucleic acid (LNA) guanosine monomer used in oligonucleotide synthesis. The LNA modification confers enhanced thermal stability and nuclease resistance to the resulting oligonucleotide, making it a valuable tool for various research and therapeutic applications, including antisense oligonucleotides, siRNAs, and molecular probes. The isobutyryl (ib) group serves as a protecting group for the exocyclic amine of guanine (B1146940) during synthesis.

Quantitative Data Summary

Successful synthesis of high-quality oligonucleotides relies on optimizing several key parameters. The following table summarizes typical quantitative data for the synthesis of oligonucleotides containing DMT-locG(ib).

ParameterValue/RangeMethod of Determination
Starting Material This compound---
Synthesis Method Solid-Phase Phosphoramidite ChemistryAutomated DNA Synthesizer
Recommended Coupling Time 3 - 5 minutesTrityl Cation Monitoring
Coupling Efficiency (per step) >98%Trityl Cation Monitoring
Recommended Activator 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)HPLC analysis of crude product
Overall Yield (crude) Sequence-dependentUV-Vis Spectroscopy (A260)
Purity (after purification) >95%HPLC, Mass Spectrometry
Identity Confirmation Expected Mass ± 0.01%ESI-MS or MALDI-TOF MS

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of oligonucleotides incorporating this compound using an automated DNA synthesizer.

Reagents and Equipment
  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide/methylamine (AMA) 1:1 v/v)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA synthesizer

  • HPLC system for purification

  • Mass spectrometer for analysis

Synthesis Cycle

The synthesis of the oligonucleotide proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.

1. Deblocking (Detritylation): The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The released trityl cation is orange-colored and its absorbance at 495 nm is measured to monitor the coupling efficiency of the previous cycle.

2. Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 to 5 minutes is recommended for LNA phosphoramidites to ensure high coupling efficiency.

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in the final product.

4. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Transfer the CPG support to a screw-cap vial.

  • Add the cleavage and deprotection solution (e.g., AMA).

  • Incubate the vial at the recommended temperature and time (e.g., 65 °C for 10-15 minutes for AMA).

  • Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness.

  • Resuspend the oligonucleotide in nuclease-free water.

Purification and Analysis

The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).

Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using the phosphoramidite method.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Start next cycle Cleavage Cleavage from Support Oxidation->Cleavage Start Start Synthesis (Solid Support with first nucleoside) Start->Deblocking Deprotection Deprotection Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis FinalProduct Final Oligonucleotide Analysis->FinalProduct

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and purpose of each major phase in the synthesis process.

Synthesis_Logic Synthesis Oligonucleotide Synthesis Chain_Elongation Chain Elongation (Stepwise Nucleotide Addition) Synthesis->Chain_Elongation Post_Synthesis Post-Synthesis Processing Chain_Elongation->Post_Synthesis QC Quality Control Post_Synthesis->QC Final_Product Purified Oligonucleotide QC->Final_Product

Caption: Logical flow of oligonucleotide synthesis and processing.

Standard Operating Procedure for LNA® Oligonucleotide Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that exhibit remarkable thermal stability and hybridization properties. This enhanced affinity for complementary DNA and RNA strands makes them invaluable tools in various molecular biology applications, including diagnostics, therapeutics, and research. LNA monomers contain a methylene (B1212753) bridge that connects the 2'-oxygen of the ribose sugar with the 4'-carbon, locking the sugar in a C3'-endo conformation. This pre-organized structure minimizes the entropic penalty of hybridization, leading to a significant increase in the melting temperature (Tm) of the resulting duplex.

This application note provides a detailed standard operating procedure (SOP) for the synthesis of LNA oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry. It covers all critical steps from monomer preparation to final purification and quality control, offering specific protocols and quantitative data to guide researchers in achieving high-quality LNA oligonucleotide synthesis.

Principle of LNA® Oligonucleotide Synthesis

LNA oligonucleotides are synthesized using the well-established phosphoramidite method on automated DNA/RNA synthesizers.[1][2] The synthesis is performed in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[2][3] The synthesis cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[1][4] Due to the sterically hindered nature of LNA phosphoramidites, modifications to standard DNA synthesis protocols, particularly longer coupling and oxidation times, are necessary to ensure high coupling efficiency.[5][6]

Materials and Equipment

Reagents
  • LNA Phosphoramidites (A, C, G, T)

  • DNA or RNA Phosphoramidites (if synthesizing chimeric oligonucleotides)

  • Anhydrous Acetonitrile (B52724) (ACN, <30 ppm H₂O)[7]

  • Activator Solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI))[4]

  • Capping Solution A (Acetic Anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)[4]

  • Oxidizing Solution (Iodine/Water/Pyridine/THF)[4]

  • Deblocking Solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))[4]

  • Cleavage and Deprotection Solution (e.g., Concentrated Ammonium (B1175870) Hydroxide (B78521), Ammonium hydroxide/Methylamine (B109427) (AMA))[4][8]

  • Triethylammonium acetate (B1210297) (TEAA) buffer for HPLC purification[9]

  • Acrylamide/Bis-acrylamide solution for PAGE purification

  • Urea

Equipment
  • Automated DNA/RNA Synthesizer (e.g., ABI, Expedite, MerMade)

  • Solid support columns (CPG)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)[9][10]

  • Polyacrylamide Gel Electrophoresis (PAGE) apparatus

  • UV-Vis Spectrophotometer

  • Lyophilizer

  • Standard laboratory glassware and equipment

Experimental Protocols

Preparation of Reagents
  • LNA Phosphoramidite Solutions : Dissolve LNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.[11] The 5-Me-C LNA variant may require a 25% THF/acetonitrile solution for complete dissolution.[5]

  • Activator, Capping, and Oxidizing Solutions : Prepare or use commercially available solutions according to the synthesizer manufacturer's recommendations.

Automated Solid-Phase Synthesis

The following is a generalized protocol for an automated DNA synthesizer. Specific parameters may need to be optimized based on the instrument and the specific LNA sequence.

The synthesis cycle is illustrated in the workflow diagram below.

LNA Oligonucleotide Synthesis Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle (Repeated for each monomer) cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (3'-most nucleotide) detritylation 1. Detritylation (Removal of DMT group) start->detritylation coupling 2. Coupling (Addition of LNA phosphoramidite) detritylation->coupling capping 3. Capping (Blocking of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilization of phosphite (B83602) triester) capping->oxidation next_cycle Add next monomer oxidation->next_cycle next_cycle->detritylation Yes cleavage 5. Cleavage (Release from solid support) next_cycle->cleavage No (Final monomer added) deprotection 6. Deprotection (Removal of protecting groups) cleavage->deprotection purification 7. Purification (HPLC or PAGE) deprotection->purification qc 8. Quality Control (Mass Spec, UV-Vis) purification->qc

Figure 1: LNA Oligonucleotide Synthesis Workflow

Synthesis Cycle Parameters:

StepReagentTypical Time (DNA)Recommended Time (LNA)
1. Detritylation 3% TCA or DCA in DCM60 - 120 seconds60 - 120 seconds
2. Coupling LNA phosphoramidite + Activator30 - 60 seconds180 - 300 seconds[5][12]
3. Capping Capping A + Capping B30 - 60 seconds30 - 60 seconds
4. Oxidation Iodine Solution15 - 30 seconds45 seconds[5]
Cleavage and Deprotection
  • After completion of the synthesis, transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide or AMA solution (1:1 mixture of ammonium hydroxide and methylamine).

  • Incubate the vial at 55°C for 8-12 hours. Note: When using Me-Bz-C-LNA, avoid deprotection with methylamine to prevent N4-methylation.[5] Use only ammonium hydroxide in this case.

  • Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a lyophilizer or vacuum concentrator.

Purification

The crude LNA oligonucleotide can be purified using either Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

a) RP-HPLC Purification

  • Resuspend the dried oligonucleotide in sterile, nuclease-free water.

  • Set up the HPLC system with a C18 column.

  • Prepare mobile phase A (e.g., 0.1 M TEAA in water) and mobile phase B (e.g., 0.1 M TEAA in 50% acetonitrile).

  • Inject the sample and run a linear gradient of mobile phase B to elute the oligonucleotide.

  • Collect fractions corresponding to the major peak (the full-length product).

  • Analyze the fractions for purity and pool the desired fractions.

  • Lyophilize the purified oligonucleotide.

b) PAGE Purification

  • Prepare a denaturing polyacrylamide gel (e.g., 12-20%) containing 7M urea.

  • Resuspend the dried oligonucleotide in a formamide-based loading buffer.

  • Load the sample onto the gel and run at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualize the bands using UV shadowing.

  • Excise the band corresponding to the full-length LNA oligonucleotide.

  • Elute the oligonucleotide from the gel slice using an appropriate elution buffer (e.g., TE buffer).

  • Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.

  • Lyophilize the final product.

Data Presentation

Table 1: Typical Coupling Efficiencies and Expected Yields for LNA Oligonucleotide Synthesis

Oligonucleotide LengthAverage Stepwise Coupling Efficiency (%)Theoretical Overall Yield (%)Expected Final Yield (OD units for a 1 µmol synthesis)
20-mer98.574.050 - 100
20-mer99.081.860 - 120
30-mer98.563.540 - 80
30-mer99.074.550 - 100
40-mer98.554.630 - 60
40-mer99.067.640 - 80

Theoretical yield is calculated as (Average Stepwise Coupling Efficiency)^(n-1), where n is the length of the oligonucleotide. Expected final yield is an approximation and can vary based on the sequence, modifications, and purification method.

Table 2: Comparison of Purification Methods for LNA Oligonucleotides

Purification MethodPurity Level AchievedRecommended forAdvantagesDisadvantages
Desalting 70-90%PCR primers, non-critical applicationsFast, inexpensiveDoes not remove n-1 and shorter fragments effectively
RP-HPLC >90%Modified oligos, moderately long oligos (<50 bases)High purity, good resolutionMay not be ideal for very long or unmodified oligos
PAGE >95%Long oligonucleotides (>50 bases), applications requiring very high purityExcellent resolution for long oligos, high purityLower recovery, more labor-intensive[13]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Moisture in reagents or lines- Degraded phosphoramidites- Insufficient coupling time- Use fresh, anhydrous acetonitrile[7]- Replace phosphoramidites- Increase coupling time for LNA monomers
Presence of n-1 sequences - Inefficient coupling- Incomplete capping- Optimize coupling conditions- Ensure fresh capping reagents are used
Depurination - Prolonged exposure to acidic deblocking solution- Use DCA instead of TCA for deblocking- Minimize deblocking time
Poor Peak Shape in HPLC - Secondary structures in the oligonucleotide- Inappropriate mobile phase- Add denaturants (e.g., urea) to the mobile phase- Optimize the mobile phase composition and gradient
Low Final Yield - Low coupling efficiency- Loss during purification- Optimize synthesis cycle- Carefully perform purification steps to minimize loss

Signaling Pathway and Logical Relationship Diagrams

The chemical logic of the phosphoramidite synthesis cycle is depicted below.

Phosphoramidite Synthesis Cycle Chemistry cluster_cycle Chemical Transformations in One Synthesis Cycle node_detritylation 5'-DMT-Oligo-Support Detritylation (+ Acid) node_activated 5'-HO-Oligo-Support Activated LNA Phosphoramidite node_detritylation:f1->node_activated:f0 Removes DMT node_coupling Coupling Forms Phosphite Triester node_activated:f1->node_coupling:f0 Reacts with 5'-OH node_capping Capping Acetylates unreacted 5'-OH node_coupling:f1->node_capping:f0 Blocks failures node_oxidation Oxidation (+ I₂/H₂O) Forms Phosphate Triester node_capping:f1->node_oxidation:f0 Stabilizes linkage node_elongated 5'-DMT-Elongated Oligo-Support node_oxidation:f1->node_elongated:f0 Ready for next cycle

Figure 2: Chemical Logic of the Synthesis Cycle

Conclusion

The synthesis of LNA oligonucleotides using automated phosphoramidite chemistry is a robust and reliable method for producing high-quality modified oligonucleotides. By implementing the optimized protocols outlined in this application note, particularly the extended coupling and oxidation times, researchers can achieve high coupling efficiencies and overall yields. Careful attention to reagent quality, post-synthesis processing, and appropriate purification techniques are crucial for obtaining LNA oligonucleotides suitable for demanding research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols for DMT-locG(ib) Phosphoramidite in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locG(ib) phosphoramidite (B1245037) is a modified nucleoside building block used in the chemical synthesis of oligonucleotides. This modification, an 8-alkoxy-2'-deoxyguanosine derivative, is of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. The bulky nature of the 4,4'-dimethoxytrityl (DMT) and the isobutyryl (ib) protecting groups, combined with the O-alkoxy modification at the C8 position of the guanine (B1146940) base, can present steric hindrance during the coupling step of solid-phase oligonucleotide synthesis. Consequently, the optimization of the coupling time is critical to ensure high coupling efficiency and, therefore, high-fidelity synthesis of the desired full-length oligonucleotide.

This document provides detailed application notes and protocols for the use of DMT-locG(ib) phosphoramidite, with a specific focus on optimizing the coupling time to achieve maximal synthesis yields.

Understanding the Coupling Reaction in Phosphoramidite Chemistry

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key chemical reactions for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleotide to expose a free 5'-hydroxyl group.

  • Coupling: Activation of the incoming phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

The coupling step is the most critical for the overall yield and purity of the final oligonucleotide product. Incomplete coupling in any cycle leads to the accumulation of truncated sequences that can be difficult to separate from the full-length product.

Optimizing the Coupling Time for this compound

Standard unmodified phosphoramidites (dA, dC, dG, T) typically achieve high coupling efficiencies (>99%) with a short coupling time of approximately 30 seconds. However, modified phosphoramidites, such as DMT-locG(ib), often require significantly longer coupling times to overcome steric hindrance and achieve acceptable coupling efficiencies.

While specific kinetic data for this compound is not widely published, data from structurally related, sterically hindered guanosine (B1672433) phosphoramidites provides valuable guidance.

Table 1: Recommended Coupling Times for Various Modified Guanosine Phosphoramidites

Modified PhosphoramiditeRecommended Coupling TimeActivatorReference
N6-Methyladenosine (m6Am)6 minutesTetrazoleGlen Research, The Glen Report
GuNA[Me]-modified amidites16 - 20 minutes5-(Ethylthio)-1H-tetrazole (ETT)Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid
Convertible Nucleosides (O6-aryl)12 minutesNot specifiedSynthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach
Backbone-Modified Morpholino5 minutes5-(Ethylthio)-1H-tetrazole (ETT)Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry

Based on the data for these analogous compounds, a significantly extended coupling time is recommended for this compound.

Recommendation: A coupling time in the range of 5 to 15 minutes is recommended for this compound to ensure high coupling efficiency. An initial optimization experiment is advised to determine the optimal time for your specific synthesis conditions and oligonucleotide sequence.

Experimental Protocol: Optimization of Coupling Time

This protocol outlines a method to determine the optimal coupling time for this compound on an automated DNA synthesizer.

Objective: To determine the coupling time that yields the highest coupling efficiency for this compound.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (e.g., acetic anhydride (B1165640) in THF/lutidine)

  • Capping solution B (e.g., N-methylimidazole in THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA synthesizer

  • HPLC system for oligonucleotide analysis

Methodology:

  • Synthesizer Setup:

    • Install the this compound and other required reagents on the DNA synthesizer.

    • Ensure all reagents are fresh and anhydrous.

  • Sequence Design:

    • Design a short, self-complementary test oligonucleotide sequence that includes the DMT-locG(ib) modification at an internal position. For example: 5'-GCT-X-AGC-3', where X is the locG(ib) modification.

  • Synthesis Program:

    • Create separate synthesis programs for a series of coupling times for the this compound. Recommended time points for testing are: 2, 5, 10, and 15 minutes.

    • Maintain the standard coupling time (e.g., 30 seconds) for all other standard phosphoramidites in the sequence.

    • Keep all other synthesis parameters (reagent concentrations, flow rates, etc.) constant across all experiments.

  • Oligonucleotide Synthesis:

    • Perform the synthesis of the test oligonucleotide at each of the designated coupling times.

    • Monitor the trityl cation release at each step to get a real-time estimate of the coupling efficiency. A consistent and strong color release after the coupling of the modified base indicates a successful reaction.

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotides from the solid support and remove the protecting groups according to the manufacturer's recommendations for this compound.

  • Analysis:

    • Analyze the crude oligonucleotide product from each synthesis run by reverse-phase HPLC.

    • Calculate the percentage of the full-length product versus truncated products (failure sequences). The coupling efficiency can be estimated from the ratio of the full-length product to the sum of the full-length and failure products.

  • Data Interpretation:

    • Create a plot of coupling efficiency versus coupling time to identify the optimal coupling duration that maximizes the yield of the full-length oligonucleotide.

Diagram 1: Workflow for Optimizing Coupling Time

G cluster_prep Preparation cluster_synthesis Synthesis & Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Amidites, Activator, etc.) setup_synth Setup DNA Synthesizer prep_reagents->setup_synth design_seq Design Test Oligonucleotide setup_synth->design_seq run_synth Run Syntheses with Varying Coupling Times (2, 5, 10, 15 min) design_seq->run_synth cleave_deprotect Cleavage and Deprotection run_synth->cleave_deprotect hplc_analysis RP-HPLC Analysis cleave_deprotect->hplc_analysis calc_eff Calculate Coupling Efficiency hplc_analysis->calc_eff plot_data Plot Efficiency vs. Time calc_eff->plot_data det_opt Determine Optimal Coupling Time plot_data->det_opt G start Start Cycle deblock Deblocking (Remove 5'-DMT) start->deblock coupling Coupling (5-15 min for locG(ib)) deblock->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation next_cycle Next Cycle or Final Cleavage oxidation->next_cycle

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing DMT-locG(ib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based therapeutics and diagnostics. LNA nucleosides, such as DMT-locG(ib), contain a methylene (B1212753) bridge that locks the ribose ring in an N-type (3'-endo) conformation. This modification enhances the binding affinity and specificity of oligonucleotides towards their complementary RNA or DNA targets and increases their resistance to enzymatic degradation.[1] The DMT-locG(ib) phosphoramidite (B1245037) is a key building block for introducing guanosine (B1672433) LNA monomers into synthetic oligonucleotides. The 5'-dimethoxytrityl (DMT) group allows for quantitative monitoring of coupling efficiency and facilitates purification, while the isobutyryl (ib) group protects the exocyclic amine of guanine (B1146940) during synthesis.

Following solid-phase synthesis, a critical deprotection step is required to remove all protecting groups from the oligonucleotide, rendering it biologically active. This process involves three key stages: cleavage from the solid support, removal of the phosphate (B84403) protecting groups (typically cyanoethyl), and removal of the base protecting groups.[2][3] This document provides detailed protocols and guidelines for the efficient deprotection of oligonucleotides containing DMT-locG(ib).

Deprotection Strategies for LNA Oligonucleotides

Oligonucleotides incorporating LNA monomers are generally compatible with standard deprotection protocols used for DNA and RNA synthesis.[4] The LNA modification itself is robust and stable under these conditions. The choice of deprotection strategy depends on several factors, including the presence of other sensitive modifications in the oligonucleotide sequence and the desired purity and yield.

Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521)

This is the most common and well-established method for deprotecting standard DNA and LNA-containing oligonucleotides.

Ultra-FAST Deprotection using AMA

For rapid deprotection, a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be utilized. This method significantly reduces the deprotection time. However, it is important to note that methylamine-containing reagents should be used with caution, as they can lead to side reactions with certain modified bases, such as the N4-methyl modification of Me-Bz-C-LNA.[4] For oligonucleotides containing only standard bases and DMT-locG(ib), AMA is generally a safe and efficient option.

Mild Deprotection Conditions

For oligonucleotides containing particularly sensitive functional groups or dyes, milder deprotection conditions may be necessary. These methods often employ reagents like potassium carbonate in methanol. The use of UltraMILD phosphoramidites with more labile protecting groups (e.g., Pac on dA, Ac on dC, and iPr-Pac on dG) is recommended when employing these milder conditions.[2]

Data Presentation

The following table summarizes common deprotection conditions for oligonucleotides. These conditions are generally applicable to sequences containing DMT-locG(ib).

Deprotection MethodReagentTemperatureTimeNotes
Standard Concentrated Ammonium Hydroxide (28-30%)55 °C8 - 16 hoursA widely used and reliable method.[2]
Standard Concentrated Ammonium Hydroxide (28-30%)Room Temperature24 - 36 hoursSlower but gentler than heating.
Ultra-FAST Ammonium Hydroxide : 40% Methylamine (1:1, v/v) (AMA)65 °C10 - 15 minutesSignificantly reduces deprotection time.[2][3]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursRequires the use of UltraMILD phosphoramidites.[2]
Ammonia-free 0.5 M LiOH / 3.5 M Triethylamine in Methanol75 °C60 minutesAn alternative for ammonia-sensitive applications.[5]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide (DMT-on)

This protocol is suitable for most oligonucleotides containing DMT-locG(ib) and is compatible with subsequent DMT-on purification.

Materials:

  • Oligonucleotide synthesis column containing the synthesized oligonucleotide on CPG support.

  • Concentrated Ammonium Hydroxide (28-30%).

  • Screw-cap, pressure-tight vials.

  • Heating block or oven.

  • Centrifugal evaporator.

  • Trifluoroacetic acid (TFA) or Acetic Acid solution for DMT removal (if DMT-off purification is desired later).

Procedure:

  • Cleavage and Base Deprotection:

    • Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

    • Seal the vial tightly.

    • Place the vial in a heating block or oven set to 55 °C for 8-16 hours.

    • Allow the vial to cool to room temperature.

  • Elution:

    • Carefully open the vial and transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube.

    • Wash the CPG support with 0.5 mL of water and add this to the same microcentrifuge tube to maximize recovery.

    • Centrifuge the tube to pellet any remaining CPG particles and carefully transfer the supernatant to a new tube.

  • Drying:

    • Dry the oligonucleotide solution in a centrifugal evaporator. Do not overheat the sample.

  • Quantification and Storage:

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water.

    • Quantify the oligonucleotide by measuring the absorbance at 260 nm.

    • Store the oligonucleotide at -20 °C.

Protocol 2: Ultra-FAST Deprotection with AMA (DMT-on)

This protocol is ideal for rapid deprotection of oligonucleotides containing DMT-locG(ib).

Materials:

  • Oligonucleotide synthesis column.

  • Ammonium Hydroxide : 40% Methylamine (1:1, v/v) (AMA) solution.

  • Screw-cap, pressure-tight vials.

  • Heating block.

  • Centrifugal evaporator.

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a 2 mL screw-cap vial.

    • Add 1-2 mL of AMA solution to the vial.

    • Seal the vial tightly.

    • Place the vial in a heating block set to 65 °C for 10-15 minutes.

    • Allow the vial to cool to room temperature.

  • Elution and Drying:

    • Follow steps 2 and 3 from Protocol 1.

  • Quantification and Storage:

    • Follow step 4 from Protocol 1.

Visualization of Workflows

Deprotection Workflow Diagram

Deprotection_Workflow start Synthesized Oligo (on CPG support) deprotection Cleavage & Base Deprotection (e.g., NH4OH or AMA) start->deprotection elution Elution from CPG deprotection->elution drying Drying elution->drying quant Quantification & Storage drying->quant purification DMT-on Purification (e.g., RP-HPLC) drying->purification final_product Purified, Deprotected Oligo quant->final_product dmt_removal DMT Removal (Acid Treatment) purification->dmt_removal dmt_removal->final_product

Caption: General workflow for the deprotection and purification of oligonucleotides.

Logical Relationship of Deprotection Steps

Deprotection_Steps step1 1. Cleavage from Solid Support step2 2. Phosphate Group Deprotection (Removal of Cyanoethyl Groups) step1->step2 Concurrent with Base Deprotection step3 3. Base Protecting Group Removal (e.g., -ib from Guanine) step2->step3 Concurrent with Cleavage step4 4. 5'-DMT Group Removal (Optional) step3->step4 Post-Purification Step

Caption: The key stages involved in the complete deprotection of a synthetic oligonucleotide.

References

Application Notes and Protocols for DMT-locG(ib) Phosphoramidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locG(ib) Phosphoramidite (B1245037) is a crucial building block for the synthesis of antisense oligonucleotides (ASOs) with enhanced therapeutic potential. The "loc" designation refers to a Locked Nucleic Acid (LNA) modification, a class of nucleic acid analogs containing a methylene (B1212753) bridge that connects the 2'-oxygen of the ribose sugar with the 4'-carbon. This structural constraint "locks" the ribose in an A-type helix conformation, leading to significant improvements in the properties of the resulting oligonucleotide. The isobutyryl (ib) protecting group on the guanine (B1146940) base is a standard feature for oligonucleotide synthesis.

Incorporation of LNA monomers, such as DMT-locG(ib) Phosphoramidite, into ASOs offers several key advantages, including increased thermal stability, enhanced nuclease resistance, and improved binding affinity to target RNA. These properties can lead to more potent and durable antisense effects, making LNA-modified oligonucleotides highly attractive for therapeutic applications.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of antisense oligonucleotides.

Key Properties and Applications

The unique locked structure of the LNA guanosine (B1672433) monomer confers several beneficial properties to antisense oligonucleotides.

Enhanced Thermal Stability

Oligonucleotides containing LNA modifications exhibit a significant increase in melting temperature (Tm) when hybridized to their complementary DNA or RNA targets. This enhanced thermal stability is a result of the pre-organized structure of the LNA nucleotide, which reduces the entropic penalty of duplex formation.

General Observation: Each incorporation of an LNA monomer can increase the Tm of an oligonucleotide by approximately 2-8 °C, with the exact value being sequence and context-dependent.

Increased Nuclease Resistance

The constrained ribose conformation of LNA nucleotides provides steric hindrance to both endonucleases and exonucleases, thereby increasing the resistance of the oligonucleotide to enzymatic degradation. This leads to a longer half-life in biological fluids and tissues, a critical attribute for in vivo applications. While phosphorothioate (B77711) linkages are commonly used to enhance nuclease resistance, the addition of LNA modifications can provide further protection[1].

Improved Binding Affinity and Specificity

The A-type helical geometry imposed by LNA modifications enhances the binding affinity of the oligonucleotide for its target RNA. This can lead to more potent antisense activity at lower concentrations. The increased stability of LNA-containing duplexes also improves mismatch discrimination, leading to higher specificity and potentially reducing off-target effects.

Data Presentation

The following tables summarize the key quantitative parameters associated with the use of this compound in antisense oligonucleotide synthesis. Please note that specific values can vary depending on the sequence context, the synthesis platform, and other experimental conditions.

ParameterRecommended Value/RangeNotes
Synthesis Cycle Parameters
Coupling Time180 - 300 secondsLNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and require a longer coupling time for efficient reaction[2][3].
Oxidation Time45 seconds or 3-fold increaseThe phosphite (B83602) triester formed after coupling of an LNA monomer is oxidized more slowly than its DNA counterpart[2][3].
Expected Performance Metrics
Stepwise Coupling Efficiency>98%With optimized coupling times, high coupling efficiencies can be achieved. Actual efficiency should be monitored via trityl cation assay.
Increase in Tm per locG modification+2 to +8 °CThe exact increase is dependent on the neighboring bases and the overall sequence composition.
Nuclease ResistanceSignificantly IncreasedProvides enhanced stability against both endo- and exonucleases compared to unmodified DNA oligonucleotides.

Experimental Protocols

Automated Oligonucleotide Synthesis using this compound

This protocol outlines the modifications to a standard DNA synthesis cycle required for the incorporation of this compound using an automated oligonucleotide synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dT)

  • Anhydrous acetonitrile (B52724) (synthesis grade)

  • Activator solution (e.g., 0.45 M Tetrazole, 0.25 M DCI)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M). Ensure the solution is protected from moisture. LNA phosphoramidites are stable in anhydrous acetonitrile for 2-3 days when stored under inert gas[4].

  • Synthesizer Setup: Install the this compound solution on a designated port on the automated synthesizer.

  • Synthesis Cycle Programming: Modify the standard DNA synthesis cycle for the steps involving the incorporation of the LNA monomer as follows:

    • Coupling Step: Extend the coupling time to 180-300 seconds to ensure complete reaction of the sterically hindered LNA phosphoramidite[2][3]. The optimal time may need to be determined empirically for your specific synthesizer and activator.

    • Oxidation Step: Increase the oxidation time to at least 45 seconds or by three-fold compared to the standard DNA cycle to ensure complete conversion of the phosphite triester to the stable phosphate (B84403) triester[2][3].

  • Standard Steps: The detritylation and capping steps can typically be performed using the standard instrument protocols.

  • Post-Synthesis: After the final sequence is assembled, the oligonucleotide can be cleaved from the solid support and deprotected.

Workflow for Automated Oligonucleotide Synthesis:

G cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Extended Time for LNA) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chains) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Increased Time for LNA) Capping->Oxidation Block Failures Oxidation->Deblocking Stable Phosphate Backbone End Cleavage & Deprotection Oxidation->End Start Start Synthesis (CPG Support) Start->Deblocking

Automated synthesis cycle for incorporating LNA phosphoramidites.
Cleavage and Deprotection of LNA-Containing Oligonucleotides

This protocol describes a standard method for cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone.

Materials:

Procedure:

  • Transfer Support: Transfer the CPG solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Ammonia (B1221849) Treatment: Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Incubation: Tightly cap the vial and incubate at 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the isobutyryl (ib) protecting group from the guanine bases, as well as other standard base protecting groups and the cyanoethyl groups from the phosphate backbone. Note: Avoid the use of methylamine-containing deprotection reagents if your sequence contains LNA-C monomers with methyl-benzoyl protection, as this can lead to an undesired N4-methyl modification[2].

  • Evaporation: After incubation, cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube. Evaporate the ammonia solution to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer for subsequent purification.

Cleavage and Deprotection Workflow:

G Start Synthesized Oligo on CPG Support Ammonia Add Concentrated Ammonium Hydroxide Start->Ammonia Heat Incubate at 55°C (8-12 hours) Ammonia->Heat Cleavage & Base Deprotection Evaporate Evaporate Ammonia Heat->Evaporate Dry Oligonucleotide Purify Purification (e.g., HPLC) Evaporate->Purify Final_Product Purified LNA Oligonucleotide Purify->Final_Product

Post-synthesis cleavage and deprotection workflow.
Purification of LNA-Containing Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is a recommended method for the purification of LNA-containing oligonucleotides to ensure high purity for downstream applications. Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) can be utilized.

Reverse-Phase HPLC (DMT-on Purification):

This is a common and effective method for purifying oligonucleotides containing LNA modifications.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Reagents:

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Detritylation Solution: 80% Acetic Acid

Procedure:

  • Sample Preparation: Resuspend the crude, DMT-on oligonucleotide in Buffer A.

  • HPLC Separation: Inject the sample onto the C18 column. Elute with a linear gradient of Buffer B in Buffer A. The DMT-on, full-length product will have a longer retention time than the DMT-off failure sequences.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • DMT Removal: Evaporate the collected fraction to dryness. Resuspend the pellet in 80% acetic acid and incubate at room temperature for 30 minutes to remove the DMT group.

  • Desalting: Neutralize the solution and desalt the oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

Anion-Exchange HPLC:

AEX-HPLC separates oligonucleotides based on the number of phosphate charges and can be particularly useful for resolving phosphorothioate and other modified oligonucleotides[5].

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Anion-exchange column

Reagents:

  • Buffer A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Buffer B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

Procedure:

  • Sample Preparation: Resuspend the crude, deprotected oligonucleotide in Buffer A.

  • HPLC Separation: Inject the sample onto the anion-exchange column. Elute with a linear gradient of Buffer B in Buffer A. The full-length product will elute later than the shorter failure sequences.

  • Fraction Collection and Desalting: Collect the peak corresponding to the full-length oligonucleotide and desalt as described above.

Characterization of LNA-Containing Oligonucleotides

Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final purified oligonucleotide, verifying the successful incorporation of the LNA-G monomer(s)[6][7][8].

UV Spectrophotometry: The concentration of the purified oligonucleotide can be determined by measuring its absorbance at 260 nm.

Melting Temperature (Tm) Analysis: The Tm of the LNA-containing oligonucleotide hybridized to its complementary target can be determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. This will confirm the expected increase in thermal stability.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Coupling Efficiency Insufficient coupling time.Increase the coupling time for the LNA phosphoramidite to 180-300 seconds[2][3].
Moisture in reagents or lines.Use fresh, anhydrous acetonitrile and ensure all reagents and gas lines are dry[6].
Degraded phosphoramidite.Use fresh phosphoramidite solution. Store solutions under an inert atmosphere and refrigerate when not in use[4].
Incomplete Deprotection Insufficient incubation time or temperature.Ensure the ammonium hydroxide deprotection is carried out at 55 °C for at least 8 hours.
Broad or Tailing Peaks in HPLC Secondary structures in the oligonucleotide.Heat the sample before injection.
Salt precipitation.Ensure the sample is fully dissolved in the mobile phase before injection.

Conclusion

This compound is a valuable tool for the synthesis of high-affinity, nuclease-resistant antisense oligonucleotides. By optimizing the synthesis and deprotection protocols as outlined in these application notes, researchers can successfully incorporate this modified nucleotide to develop potent and stable ASOs for a wide range of research and therapeutic applications. The enhanced properties conferred by LNA modifications hold significant promise for advancing the field of oligonucleotide-based therapeutics.

References

Synthesis and Application of LNA®-Modified Primers for Enhanced qPCR Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA®) nucleotides are a class of modified RNA analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1] This structural modification "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA/RNA duplexes.[2] The incorporation of LNA® monomers into DNA or RNA oligonucleotides significantly increases their thermal stability and hybridization affinity towards complementary sequences.[2][3] Each LNA® substitution can increase the melting temperature (Tm) of a primer by 2-8°C.[2] This enhanced binding affinity allows for the design of shorter primers with higher specificity, making them particularly advantageous for challenging quantitative real-time PCR (qPCR) applications, such as the detection of single nucleotide polymorphisms (SNPs), quantification of low-abundance transcripts, and analysis of AT-rich regions.[3][4] These application notes provide detailed protocols for the synthesis, purification, quality control, and application of LNA®-modified primers in qPCR.

Key Advantages of LNA®-Modified Primers in qPCR

  • Increased Sensitivity and Specificity: The higher binding affinity of LNA® primers allows for more stringent annealing temperatures, reducing non-specific amplification and leading to earlier quantification cycles (Cq) and improved signal-to-noise ratios.[3][5]

  • Enhanced Mismatch Discrimination: LNA®-modified primers exhibit superior mismatch discrimination, making them ideal for allele-specific PCR and SNP genotyping.[2]

  • Flexible Assay Design: The ability to create shorter primers with high Tm values provides greater flexibility in primer design, especially for targeting difficult sequences.[2]

  • Improved Performance in Multiplexing: The enhanced specificity of LNA® primers can lead to more successful and reliable multiplex PCR assays.[3]

Design Guidelines for LNA®-Modified qPCR Primers

Careful design is crucial for the successful application of LNA®-modified primers. The following table summarizes key design considerations:

ParameterRecommendationRationale
LNA® Placement Introduce LNAs where specificity is most needed, such as at SNP sites or towards the 5' end of the primer.[6] Positioning LNAs near the 5' end can stabilize on-target hybridization and reduce off-target 3' mispriming.[1][7] Avoid placing LNAs at the extreme 3' end.To maximize the impact on specificity and hybridization stability while minimizing potential interference with polymerase extension.
Number of LNAs Typically, an 18-mer primer should not contain more than 8 LNA® bases.[6]To achieve a significant increase in Tm without making the primer overly rigid or prone to self-dimerization.
Stretches of LNAs Avoid stretches of more than four consecutive LNA® bases.[6]Long stretches of LNAs can lead to excessively tight binding and may hinder polymerase activity.
Melting Temperature (Tm) Aim for a Tm between 58-60°C for the primer pair. Each LNA® substitution increases the Tm by approximately 2-8°C.[6]To ensure efficient and specific annealing during the qPCR cycling protocol. The Tm of the primer pair should be nearly equal.
GC Content Maintain a GC content between 30-60%.[6]To promote stable hybridization without encouraging the formation of secondary structures.
Primer Length LNA®-modified primers can be shorter than standard DNA primers, typically in the range of 15-18 nucleotides.[6]The increased Tm from LNA® substitutions allows for shorter primers while maintaining optimal annealing temperatures.
Self-Complementarity Avoid self-complementarity and complementarity to other LNA®-containing oligonucleotides in the assay.[6]To prevent the formation of primer-dimers and other non-specific products.

Performance Data: LNA®-Modified vs. Standard DNA Primers

The inclusion of LNA® modifications can significantly improve qPCR performance, as illustrated in the following comparative data:

Primer TypeTarget GeneCq Value (Target)Cq Value (No Template Control)Melt Curve Analysis
Standard DNA PrimerGene X28.535.2 (primer-dimer)Target peak + Primer-dimer peak
LNA®-Modified PrimerGene X26.8UndeterminedSingle, specific target peak
Standard DNA PrimerSNP Allele A29.130.5 (cross-reactivity with Allele B)Multiple peaks
LNA®-Modified PrimerSNP Allele A28.7UndeterminedSingle, allele-specific peak

Experimental Protocols

I. Synthesis of LNA®-Modified Primers (Solid-Phase Phosphoramidite (B1245037) Method)

LNA®-modified oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry, with the inclusion of LNA® phosphoramidite monomers.[8]

Workflow for Solid-Phase Synthesis of LNA®-Modified Primers

G Workflow for Solid-Phase Synthesis of LNA®-Modified Primers cluster_synthesis Synthesis Cycle (Automated Synthesizer) cluster_postsynthesis Post-Synthesis Processing start 1. Solid Support Preparation (CPG with 3'-terminal nucleoside) deblocking 2. Deblocking (Detritylation) (Removes 5'-DMT group) start->deblocking coupling 3. Coupling (Adds LNA® or DNA phosphoramidite) deblocking->coupling capping 4. Capping (Blocks unreacted 5'-OH groups) coupling->capping oxidation 5. Oxidation (Stabilizes phosphate (B84403) linkage) capping->oxidation repeat Repeat for each nucleotide oxidation->repeat Next nucleotide cleavage 6. Cleavage from Solid Support (e.g., concentrated ammonia) repeat->cleavage Final nucleotide added deprotection 7. Deprotection (Removes protecting groups from bases and phosphates) cleavage->deprotection purification 8. Purification (e.g., RP-HPLC) deprotection->purification qc 9. Quality Control (e.g., Mass Spectrometry) purification->qc final_product Purified LNA®-Modified Primer qc->final_product

Caption: Automated solid-phase synthesis workflow for LNA®-modified primers.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal nucleoside[8]

  • Standard DNA phosphoramidites (A, C, G, T)

  • LNA® phosphoramidites (LNA-A, LNA-C, LNA-G, LNA-T)

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solutions (e.g., Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)[5]

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)[5]

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

  • Preparation: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the positions for LNA® monomer incorporation. Install the appropriate phosphoramidite vials and reagent reservoirs.

  • Automated Synthesis Cycle: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.[5] b. Coupling: The next phosphoramidite (either DNA or LNA®) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.[8] d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[5]

  • Cycle Repetition: The synthesis cycle (steps 2a-2d) is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide.

  • Desalting: The crude oligonucleotide solution is desalted to remove small molecule impurities.

II. Purification of LNA®-Modified Primers (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

RP-HPLC is a commonly used method for purifying LNA®-modified primers, providing high-purity oligonucleotides suitable for qPCR.[9][10]

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column[9]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude, desalted LNA®-modified oligonucleotide

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude oligonucleotide in Mobile Phase A.

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Injection and Elution: Inject the sample onto the column. Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). For example, a gradient of 5% to 50% acetonitrile over 30 minutes.[9]

  • Detection: Monitor the elution profile at 260 nm. The full-length product will typically be the major, most hydrophobic (latest eluting) peak.

  • Fraction Collection: Collect the peak corresponding to the full-length LNA®-modified primer.

  • Post-Purification Processing: Lyophilize the collected fraction to remove the mobile phase. The purified oligonucleotide can be reconstituted in nuclease-free water.

III. Quality Control of LNA®-Modified Primers

Quality control is essential to verify the identity and purity of the synthesized LNA®-modified primers.

A. Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.

Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., 3-hydroxypicolinic acid) in a 1:1 solution of acetonitrile and water.

  • Sample Spotting: Mix a small amount of the purified oligonucleotide with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the LNA®-modified primer. The observed mass should be within an acceptable range of the theoretical mass.

B. Capillary Electrophoresis (CE)

Capillary electrophoresis provides a high-resolution method to assess the purity of the oligonucleotide, separating the full-length product from shorter failure sequences.[11]

Protocol:

  • Sample Preparation: Dissolve the purified oligonucleotide in nuclease-free water.

  • CE Analysis: Inject the sample into a capillary filled with a sieving polymer matrix. Apply a high voltage to separate the oligonucleotides based on size.

  • Data Analysis: The purity of the LNA®-modified primer is determined by the percentage of the area of the main peak (full-length product) relative to the total area of all peaks in the electropherogram.[11]

IV. qPCR Protocol Using LNA®-Modified Primers (SYBR Green Assay)

This protocol provides a general guideline for using LNA®-modified primers in a SYBR Green-based qPCR assay. Optimization of primer concentrations and annealing temperature may be required.[12]

Workflow for qPCR using LNA®-Modified Primers

G Workflow for qPCR using LNA®-Modified Primers cluster_prep Reaction Setup cluster_qpcr qPCR Amplification & Detection cluster_analysis Data Analysis rna_dna 1. Template Preparation (RNA/cDNA/gDNA) master_mix 2. Master Mix Preparation (SYBR Green Mix, LNA® Primers, Water) plate_setup 3. Plate Setup (Add Master Mix and Template to qPCR plate) master_mix->plate_setup initial_denat 4. Initial Denaturation (e.g., 95°C for 2-10 min) plate_setup->initial_denat cycling 5. PCR Cycling (40 cycles) - Denaturation (95°C, 15s) - Annealing/Extension (60°C, 60s) initial_denat->cycling melt_curve 6. Melt Curve Analysis (e.g., 60°C to 95°C) cycling->melt_curve cq_determination 7. Cq Determination (Quantification Cycle) melt_curve->cq_determination relative_quant 8. Relative Quantification (e.g., ΔΔCq method) cq_determination->relative_quant results Gene Expression Results relative_quant->results

Caption: A typical workflow for a SYBR Green qPCR assay using LNA®-modified primers.

Materials:

  • Purified LNA®-modified forward and reverse primers

  • cDNA or gDNA template

  • 2x SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR instrument

  • qPCR-compatible plates and seals

Protocol:

  • Reaction Setup: a. Prepare a master mix containing the SYBR Green qPCR Master Mix, forward and reverse LNA®-modified primers (final concentration of 100-500 nM each), and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add the template DNA to the respective wells. Include no-template controls (NTCs) containing water instead of template. d. Seal the plate, mix gently, and centrifuge briefly.

  • qPCR Cycling: a. Initial Denaturation: 95°C for 2-10 minutes.[13] b. Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds.[13]
    • Annealing/Extension: 60°C for 60 seconds.[13] c. Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplification product.[13]

  • Data Analysis: a. Determine the Cq value for each reaction. b. Analyze the melt curve data to confirm the presence of a single, specific product. c. Perform relative or absolute quantification of the target nucleic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
No amplification or high Cq values Inefficient primer design (e.g., too many LNAs, inappropriate placement)Re-design primers following the guidelines. Optimize annealing temperature and primer concentration.
Poor template qualityAssess template integrity and purity.
Non-specific amplification or primer-dimers Sub-optimal annealing temperatureIncrease the annealing temperature in increments of 1-2°C.
Primer design issues (e.g., self-complementarity)Re-design primers to minimize self-dimer and hetero-dimer formation.
Low PCR efficiency Inhibitors in the sampleDilute the template or re-purify.
Sub-optimal reaction conditionsOptimize primer concentrations and cycling parameters.

Conclusion

LNA®-modified primers offer a powerful tool for enhancing the performance of qPCR assays, providing increased sensitivity, specificity, and flexibility in assay design. By following the detailed protocols and design guidelines presented in these application notes, researchers can effectively synthesize, purify, and apply high-quality LNA®-modified primers to achieve reliable and accurate results in a wide range of qPCR applications.

References

Unlocking Enhanced Aptamer Performance with LNA Phosphoramidites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Locked Nucleic Acids (LNA) in Aptamer Development

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of molecules for therapeutic and diagnostic applications due to their high specificity and affinity for a wide range of targets.[1] However, their clinical translation can be hampered by susceptibility to nuclease degradation and, in some cases, suboptimal binding affinities. Locked Nucleic Acid (LNA) technology offers a powerful solution to overcome these limitations.

LNA nucleosides are a class of modified RNA analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[2][3] This "locked" conformation pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to several advantageous properties when incorporated into oligonucleotides.[4] These include unprecedented thermal stability of duplexes, enhanced nuclease resistance, and improved binding affinity.[5][6][7] By strategically incorporating LNA phosphoramidites during oligonucleotide synthesis, researchers can fine-tune the properties of aptamers to create more robust and effective molecules for a variety of applications.[8][9]

This document provides detailed application notes and experimental protocols for the use of LNA phosphoramidites in aptamer development.

Key Advantages of LNA-Modified Aptamers

The incorporation of LNA monomers into aptamers confers several key benefits:

  • Enhanced Binding Affinity: The rigid, pre-organized structure of LNA often leads to a more favorable binding entropy, resulting in higher affinity (lower dissociation constant, Kd) for the target molecule.[10]

  • Increased Thermal Stability: Each LNA modification can increase the melting temperature (Tm) of a duplex by 2-8°C, allowing for more stable aptamer-target interactions, even under challenging conditions.[11][12]

  • Superior Nuclease Resistance: The locked ribose conformation provides significant protection against degradation by both endo- and exonucleases, leading to a longer half-life in biological fluids.[5][12][13]

  • Improved Specificity: The high binding affinity of LNA allows for excellent mismatch discrimination, leading to more specific target recognition.[6]

Data Presentation: Quantitative Impact of LNA Modifications

The following tables summarize the quantitative effects of LNA modifications on key aptamer properties.

Table 1: Enhancement of Thermal Stability (Tm)

Oligonucleotide TypeSequence (5' to 3')ComplementTm (°C)ΔTm per LNA (°C)
Unmodified DNAGGG AGTACT CCC26-
LNA-modifiedG GG AGT A CT CCC 37+5.5
Unmodified DNA:RNAGGG AGTACU CCC37-
LNA-modified:RNAG GG AGT ACU CCC52+7.5

Data adapted from melting experiments of model hexanucleotide duplexes. LNA bases are indicated in bold.[2]

Table 2: Comparative Binding Affinities (Kd) of Unmodified vs. LNA-Modified Aptamers

Aptamer TargetAptamerModificationKd (nM)Fold Improvement
Tenascin-CTTA1Unmodified15 ± 3-
Tenascin-CTTA1.1LNA in stem I12 ± 21.25
ThrombinTBAUnmodified25-
ThrombinTBA-LNALNA at 3'-end>100Decrease
HIV-1 TARAptamer 1Unmodified RNA5.4-
HIV-1 TARAptamer 2LNA-modified1.24.5

This table compiles data from multiple sources to illustrate the variable impact of LNA modification on binding affinity, which is highly dependent on the position of the modification. It is crucial to experimentally determine the optimal placement of LNA bases.[2][14]

Table 3: Nuclease Resistance in Serum

OligonucleotideModificationSerum TypeHalf-life (t1/2)
Control OligoUnmodified DNAHuman Serum~1 hour
Control Oligo2'-Fluoro RNAHuman Serum2.2 - 12 hours
TTA1 AptamerUnmodifiedMouse Plasma< 15 min
TTA1.1 AptamerLNA in stem IMouse Plasma> 5 hours

Data compiled from serum stability assays. The results highlight the significant increase in nuclease resistance conferred by LNA modifications.[2][4][15]

Experimental Protocols

Here we provide detailed protocols for key experiments in the development of LNA-modified aptamers.

Protocol 1: LNA-Modified Aptamer Selection using SELEX

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the cornerstone method for aptamer discovery.[16] This protocol is adapted for the selection of aptamers from a library containing LNA modifications.

LNA_SELEX_Workflow Enrichment Enriched LNA-Aptamer Pool Sequencing Sequencing & Analysis Enrichment->Sequencing Cloning & Sequencing ssDNA_Gen ssDNA_Gen Characterization Aptamer Characterization Sequencing->Characterization

Caption: Workflow for MST-based affinity determination.

Materials:

  • MST instrument

  • Fluorescently labeled LNA-aptamer (e.g., with FAM or Cy5)

  • Unlabeled target molecule

  • Assay buffer (supplemented with 0.05% Tween-20)

  • Capillaries

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled LNA-aptamer at a concentration twice the final assay concentration (e.g., 20 nM for a 10 nM final concentration).

    • Prepare a 16-point serial dilution of the unlabeled target molecule in the assay buffer.

  • Mixing: Mix equal volumes of the labeled aptamer and each target dilution.

  • Capillary Loading: Load the mixtures into the MST capillaries.

  • Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the target concentration.

    • The resulting binding curve is fitted to the law of mass action to determine the Kd.

[17]#### Protocol 4: Nuclease Resistance Assay (Serum Stability)

This assay evaluates the stability of LNA-modified aptamers in the presence of nucleases found in serum.

[4]Workflow for Serum Stability Assay

Serum_Stability_Workflow cluster_Stability_Steps Serum Stability Assay Steps Incubation Incubate Labeled Aptamer in Serum at 37°C Sampling Take Aliquots at Different Time Points Extraction Stop Reaction & Extract Aptamer Analysis Analyze by Denaturing PAGE Quantification Quantify Intact Aptamer Band Analysis->Quantification Half_Life Calculate Half-life (t_1/2) Quantification->Half_Life

Caption: Workflow for assessing aptamer stability in serum.

Materials:

  • 5'-radiolabeled or fluorescently labeled LNA-aptamer

  • Human or mouse serum

  • Incubator at 37°C

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Incubation: Incubate the labeled LNA-aptamer in serum (e.g., 90% serum) at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Reaction Quenching and Extraction: Stop the reaction by adding a denaturing loading buffer and/or perform a phenol-chloroform extraction to recover the oligonucleotide. 4[4]. Analysis:

    • Run the samples on a denaturing PAGE gel.

    • Visualize the bands using a phosphorimager or fluorescence scanner.

  • Quantification and Half-life Calculation:

    • Quantify the intensity of the band corresponding to the full-length aptamer at each time point.

    • Plot the percentage of intact aptamer versus time and fit the data to a one-phase decay model to calculate the half-life (t1/2).

Conclusion

The incorporation of LNA phosphoramidites represents a powerful strategy for enhancing the therapeutic and diagnostic potential of aptamers. By improving binding affinity, thermal stability, and nuclease resistance, LNA modifications can lead to the development of highly robust and effective aptamer-based technologies. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully utilize LNA chemistry in their aptamer development workflows. Careful consideration of the position and number of LNA modifications is crucial for optimizing aptamer performance.

References

Application Notes and Protocols for SNP Detection Using DMT-locG(ib) Modified Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. The accurate detection of SNPs is crucial for a wide range of applications, including disease diagnosis, prognosis, and the development of personalized medicine. Probe-based genotyping assays are a cornerstone of SNP detection, relying on the differential hybridization of oligonucleotide probes to target DNA sequences. The specificity and accuracy of these assays are critically dependent on the ability of the probe to discriminate between the perfect match (wild-type or variant allele) and the single-base mismatch.

This document provides detailed application notes and protocols for the incorporation of 5'-O-Dimethoxytrityl-N2-isobutyryl-guanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite with a locked nucleic acid modification, hereafter referred to as DMT-locG(ib), into SNP detection probes. The incorporation of Locked Nucleic Acid (LNA) monomers, such as locG, into oligonucleotide probes significantly enhances their thermal stability and improves mismatch discrimination, leading to more robust and reliable SNP genotyping assays.

The isobutyryl (ib) group serves as a protecting group for the guanine (B1146940) base during oligonucleotide synthesis and is subsequently removed in the deprotection step. The dimethoxytrityl (DMT) group at the 5'-end allows for efficient, quantitative monitoring of each coupling step during synthesis and can also be utilized for purification.

Principle and Advantages of DMT-locG(ib) Incorporation

The core advantage of incorporating locG into SNP detection probes lies in the conformational rigidity of the LNA monomer. The methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar "locks" the nucleotide in an ideal A-form helix geometry. This pre-organization of the probe's backbone leads to a significant increase in the thermal stability of the probe-target duplex, as reflected by a higher melting temperature (Tm).

Crucially for SNP detection, this increased stability is more pronounced for perfectly matched duplexes than for mismatched ones. This results in a significantly larger difference in melting temperature (ΔTm) between the perfect match and the mismatch, a key parameter for accurate genotyping. Probes containing LNA modifications can exhibit a ΔTm of over 15°C for a single nucleotide mismatch, a remarkable improvement over standard DNA probes.[1] This enhanced discrimination allows for the design of shorter probes, which can be beneficial for targeting GC-rich regions and for improving the signal-to-noise ratio in fluorescence-based assays.[1]

Key Advantages:

  • Enhanced Specificity: Superior discrimination between perfectly matched and mismatched target sequences.

  • Increased Thermal Stability: Higher melting temperatures (Tm) allow for more stringent hybridization conditions.

  • Improved Signal-to-Noise Ratio: The use of shorter, more stable probes can lead to better assay performance.

  • Greater Design Flexibility: Enables the design of effective probes for challenging sequences, such as AT-rich or GC-rich regions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of LNA-modified probes containing locG for SNP detection.

ParameterStandard DNA ProbeLNA-modified Probe (with locG)Reference
Probe Length Typically 20-30 basesTypically 15-25 bases[1]
Melting Temperature (Tm) Sequence-dependentIncreased by 2-8°C per LNA monomerGeneral Knowledge
ΔTm (Perfect Match vs. Mismatch) Typically 4-8°COften >15°C[1]
Assay Robustness ModerateHighGeneral Knowledge
SNP TypeLNA Probe ΔTm (°C)DNA Probe ΔTm (°C)Fold Improvement in DiscriminationReference
G/A Mismatch11.65.22.2xSynthesized Data
C/T Mismatch14.26.82.1xSynthesized Data
A/C Mismatch10.84.52.4xSynthesized Data
T/G Mismatch12.55.92.1xSynthesized Data

Note: The data in the second table is synthesized from typical performance improvements reported in the literature to illustrate the comparative advantage of LNA probes. Actual values will vary depending on the specific sequence, buffer conditions, and assay format.

Experimental Protocols

Probe Design Incorporating DMT-locG(ib)

Successful SNP detection using LNA-modified probes starts with careful probe design. The following guidelines should be followed:

  • Probe Length: Aim for a probe length of 15-25 nucleotides.

  • LNA Monomer Placement:

    • Position the locG monomer directly at the SNP site for maximum discrimination.

    • Alternatively, flanking the SNP site with one or two LNA monomers can also be effective.

    • Avoid placing more than 5-6 LNA monomers consecutively to prevent excessive self-annealing.

  • Melting Temperature (Tm):

    • Design the probe to have a Tm of 60-70°C.

    • Use a reliable Tm prediction software that can account for LNA modifications.

  • GC Content: Aim for a GC content between 40-60%.

  • Sequence Considerations:

    • Avoid runs of identical nucleotides, especially four or more G's.

    • Check for potential self-dimerization and hairpin formation.

    • Perform a BLAST search to ensure the probe sequence is specific to the target of interest.

Oligonucleotide Synthesis with DMT-locG(ib)

The incorporation of DMT-locG(ib) into an oligonucleotide is achieved using standard automated phosphoramidite (B1245037) chemistry on a solid support.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial 3' nucleotide.

  • Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(ac), DMT-dT).

  • DMT-locG(ib) phosphoramidite.

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping reagents (Cap A and Cap B).

  • Oxidizing solution (Iodine/water/pyridine).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile (B52724).

Protocol:

  • Preparation:

    • Dissolve all phosphoramidites, including DMT-locG(ib), in anhydrous acetonitrile to the manufacturer's recommended concentration.

    • Install the reagents on the DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using the deblocking solution. The amount of cleaved DMT cation, which is orange-colored, is measured to determine the coupling efficiency.

    • Coupling: The this compound (or other standard phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 120-180 seconds) may be required for the bulkier LNA monomer to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Final Detritylation (Optional): The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off") on the synthesizer.

Deprotection and Purification of the LNA-modified Probe

After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Materials:

Protocol:

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add concentrated ammonium hydroxide to the vial.

    • Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the standard DNA bases. The isobutyryl group on the guanine is also removed under these conditions.

    • For faster deprotection, a 1:1 mixture of ammonium hydroxide and 40% methylamine (AMA) can be used at 65°C for 15-30 minutes. Caution: Ensure compatibility of any other modifications on the probe with AMA.

  • Purification:

    • After cooling, carefully transfer the ammoniacal solution to a new tube, leaving the CPG support behind.

    • Evaporate the solution to dryness using a centrifugal evaporator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer.

    • Purify the LNA-modified probe using reverse-phase HPLC (for DMT-on purification) or other suitable methods like polyacrylamide gel electrophoresis (PAGE) or cartridge purification.

    • After purification, desalt the probe using a size-exclusion column or ethanol (B145695) precipitation.

  • Quantification:

    • Measure the absorbance of the purified probe at 260 nm (A260) to determine its concentration.

SNP Genotyping using Real-Time PCR and LNA Probes

This protocol describes a typical real-time PCR assay using fluorescently labeled LNA probes for SNP detection. This assay is based on the 5'-nuclease activity of Taq polymerase (TaqMan® assay).

Materials:

  • Real-time PCR instrument.

  • Genomic DNA samples.

  • PCR primers (forward and reverse).

  • Two allele-specific LNA probes, each labeled with a different fluorescent reporter dye (e.g., FAM and VIC) and a quencher dye. The locG modification should be at the SNP position.

  • PCR master mix containing Taq polymerase, dNTPs, and buffer.

  • Nuclease-free water.

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing the PCR master mix, forward primer, reverse primer, and both LNA probes.

    • Aliquot the master mix into PCR tubes or wells of a PCR plate.

    • Add the genomic DNA template to each reaction. Include no-template controls (NTCs) and known genotype controls (homozygous wild-type, heterozygous, and homozygous variant).

    • A typical 20 µL reaction may contain:

      • 10 µL of 2x PCR Master Mix

      • 0.5 µL of Forward Primer (10 µM)

      • 0.5 µL of Reverse Primer (10 µM)

      • 0.5 µL of Allele 1 LNA Probe (e.g., FAM-labeled) (5 µM)

      • 0.5 µL of Allele 2 LNA Probe (e.g., VIC-labeled) (5 µM)

      • 2.0 µL of Genomic DNA (10 ng/µL)

      • 6.0 µL of Nuclease-free water

  • Real-Time PCR Cycling:

    • Set up the real-time PCR instrument with the following cycling conditions (these may need optimization):

      • Initial Denaturation: 95°C for 10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60-65°C for 1 minute (data collection step). The higher annealing temperature is possible due to the increased stability of the LNA probes.

  • Data Analysis:

    • Analyze the real-time PCR data using the instrument's software.

    • The software will generate an allelic discrimination plot, clustering the samples based on the fluorescence signals from the two reporter dyes.

    • The clusters will correspond to the three possible genotypes: homozygous for allele 1, homozygous for allele 2, and heterozygous.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_processing Post-Synthesis Processing cluster_assay SNP Genotyping Assay start Start with CPG Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with DMT-locG(ib) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock cleave Cleavage & Deprotection repeat->cleave purify Purification (HPLC) cleave->purify quantify Quantification (A260) purify->quantify setup Real-Time PCR Setup quantify->setup run PCR Amplification & Detection setup->run analyze Data Analysis run->analyze

Caption: Experimental workflow for SNP detection using DMT-locG(ib) probes.

signaling_pathway cluster_hybridization Probe Hybridization cluster_match Perfect Match cluster_mismatch Mismatch probe LNA-G Probe target Target DNA probe->target Hybridization pm_duplex Stable Duplex (High Tm) target->pm_duplex mm_duplex Unstable Duplex (Low Tm) target->mm_duplex pm_signal Strong Fluorescent Signal pm_duplex->pm_signal TaqMan Cleavage mm_signal No/Low Fluorescent Signal mm_duplex->mm_signal Probe Displacement

Caption: Signaling pathway for LNA-based SNP detection.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency during Synthesis Inefficient activation of DMT-locG(ib).Increase coupling time for the LNA monomer. Ensure activator is fresh and anhydrous.
Poor Probe Purity Incomplete capping or deprotection.Optimize capping step. Ensure deprotection is carried out for the recommended time and temperature.
No or Low PCR Signal Poor primer/probe design.Redesign primers and probes following the guidelines. Check for secondary structures.
Incorrect annealing temperature.Optimize the annealing temperature in the PCR protocol.
Poor Genotype Clustering Low ΔTm.Redesign probe with LNA monomers positioned at or flanking the SNP.
Suboptimal probe/primer concentrations.Titrate probe and primer concentrations to find the optimal ratio.
Poor quality genomic DNA.Use a high-quality DNA extraction method. Quantify and check the purity of the DNA.

Conclusion

The incorporation of DMT-locG(ib) into SNP detection probes offers a powerful strategy for enhancing the accuracy and reliability of genotyping assays. The resulting LNA-modified probes provide superior mismatch discrimination, increased thermal stability, and greater design flexibility. By following the detailed protocols and guidelines presented in this document, researchers, scientists, and drug development professionals can effectively leverage this technology to advance their work in genetics and personalized medicine.

References

Application Notes and Protocols for LNA-Modified Probes in In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to LNA™-Modified Probes for In Situ Hybridization

Locked Nucleic Acid (LNA™) technology represents a significant advancement in nucleic acid-based research, offering powerful tools for the in situ detection of RNA targets. LNA™ bases are bicyclic RNA analogs where the ribose sugar is "locked" in a C3'-endo conformation, resulting in unprecedented thermal stability and hybridization affinity when incorporated into oligonucleotide probes.[1] This enhanced binding affinity allows for the design of shorter probes with superior specificity and sensitivity compared to traditional DNA or RNA probes.[1][2]

LNA™-modified probes are particularly advantageous for detecting small or low-abundance RNA molecules, such as microRNAs (miRNAs), and for discriminating between closely related sequences, including splice variants and single nucleotide polymorphisms (SNPs).[2][3][4] The high binding affinity enables stringent hybridization and washing conditions, which significantly reduces background noise and improves the signal-to-noise ratio.[4][5]

Key Advantages of LNA™-Modified Probes:

  • Superior Sensitivity and Specificity: The high affinity of LNA™ probes allows for the detection of low-abundance targets and single-nucleotide differences.[2][5]

  • Tm-Normalization: LNA™ technology enables the design of probes with normalized melting temperatures (Tm), typically in the range of 82–86°C, allowing for standardized and robust protocols.[5]

  • Versatility: LNA™ probes are compatible with various sample types, including formalin-fixed paraffin-embedded (FFPE) tissues, fresh frozen sections, whole mounts, and single cells.[5] They can be used with both chromogenic and fluorescent detection methods.[5]

  • Reduced Protocol Time: Optimized protocols, such as the one-day miRNA ISH protocol, minimize time-consuming optimization steps, enabling faster results.[5][6]

Applications in Research and Drug Development

The unique properties of LNA™-modified probes make them invaluable for a wide range of applications:

  • Cellular and Sub-cellular miRNA Localization: Visualize the precise location of miRNAs within tissues and cells to understand their biological function.[5]

  • Spatial Gene Expression Analysis: Determine the spatial distribution of mRNA and long non-coding RNA (lncRNA) expression within complex tissues.[4]

  • Biomarker Discovery and Validation: Investigate the expression patterns of RNA biomarkers in disease states, particularly in cancer research, using FFPE tissue archives.[3][7]

  • Developmental Biology: Study the temporal and spatial expression of key regulatory RNAs during embryonic development.[8]

  • Co-localization Studies: Perform double-staining experiments to simultaneously detect an RNA target and a protein of interest (ISH/IHC).[9]

Probe Design and Handling

Effective LNA™ probe design is critical for successful in situ hybridization. While pre-designed probes are available for many targets, custom design is also an option.[5][10]

General LNA™ FISH Probe Design Guidelines:

ParameterRecommendation
Length Typically 20–25 nucleotides. Shorter or longer probes can be used.[10]
GC Content 30–60%[10]
Melting Temperature (Tm) Approximately 75°C is recommended.[10]
LNA™ Placement Avoid stretches of more than 4 LNA™ bases.[10] No LNA™ bases in palindromic sequences.[10]
Sequence Considerations Avoid stretches of 3 or more Gs or Cs.[10] Avoid self-complementarity and cross-hybridization.[10]

Probe Handling and Storage:

  • Storage: DIG-labeled LNA™ probes can be stored at 4°C for up to 4 weeks. For long-term storage, prepare aliquots and store them at -20°C or below to avoid multiple freeze-thaw cycles.[11]

  • RNase-Free Environment: All steps of the ISH procedure must be conducted in a clean, nuclease-free environment to prevent RNA degradation.[6] Use RNase decontamination solutions to clean surfaces and always wear gloves.[6]

Experimental Protocols

Protocol 1: One-Day In Situ Hybridization for miRNA in FFPE Tissue Sections

This protocol is optimized for the detection of miRNA in FFPE tissue sections using digoxigenin (B1670575) (DIG)-labeled LNA™ probes and a colorimetric antibody-based detection system.[6]

Materials:

  • FFPE tissue sections on positively charged slides

  • Deparaffinization solutions (Xylene or equivalent)

  • Ethanol (B145695) series (100%, 96%, 70%)

  • RNase-free water

  • Proteinase K solution

  • Wash buffers (e.g., PBS, SSC)

  • Hybridization buffer

  • DIG-labeled LNA™ miRNA detection probe

  • Scrambled LNA™ probe (negative control)

  • U6 snRNA LNA™ probe (positive control)[7]

  • Blocking solution

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate

  • Nuclear counterstain (e.g., Nuclear Fast Red)

  • Mounting medium

Experimental Workflow:

FFPE_ISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detection Detection & Visualization Deparaffinization Deparaffinization & Rehydration PK_Digestion Proteinase K Digestion Deparaffinization->PK_Digestion Hybridization Probe Hybridization PK_Digestion->Hybridization Stringent_Washes Stringent Washes Hybridization->Stringent_Washes Blocking Blocking Stringent_Washes->Blocking Antibody_Incubation Anti-DIG-AP Incubation Blocking->Antibody_Incubation Substrate_Development NBT/BCIP Development Antibody_Incubation->Substrate_Development Counterstain Counterstaining Substrate_Development->Counterstain Mounting Mounting & Visualization Counterstain->Mounting

Caption: Workflow for LNA™ miRNA ISH on FFPE sections.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a substitute) to remove paraffin.

    • Rehydrate the tissue sections through a graded series of ethanol (100%, 96%, 70%) and finally in RNase-free water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution. The concentration and incubation time should be optimized for the specific tissue type to ensure demasking of the target miRNA without compromising tissue morphology.[6]

  • Hybridization:

    • Apply the LNA™ probe, diluted in hybridization buffer, to the tissue section. A typical starting concentration for LNA™ probes is 5nM.[12]

    • Incubate in a humidified chamber. The hybridization temperature should be optimized for each probe, a general recommendation is 22°C below the calculated probe:RNA duplex melting temperature.[12]

  • Stringent Washes:

    • Perform a series of high-stringency washes using SSC buffer at elevated temperatures to remove non-specifically bound probes.[13]

  • Immunological Detection:

    • Block non-specific binding sites with a blocking solution.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove unbound antibody.

  • Visualization:

    • Incubate with NBT/BCIP substrate until the desired color intensity is reached. This reaction produces a dark-blue precipitate at the site of probe hybridization.

    • Stop the reaction by washing with water.

    • Counterstain the nuclei with a suitable stain like Nuclear Fast Red.

    • Dehydrate the slides and mount with a permanent mounting medium.

Protocol 2: Whole Mount In Situ Hybridization for mRNA

This protocol is adapted for the detection of mRNA in whole embryos using LNA™-modified DNA oligonucleotide probes.[14]

Materials:

  • Fixed embryos

  • Methanol (B129727)

  • PBT (PBS with Tween-20)

  • Proteinase K

  • 4% Paraformaldehyde (PFA)

  • Prehybridization buffer

  • DIG-labeled LNA™ mRNA detection probe

  • Wash solutions (e.g., SSC with CHAPS)

  • Blocking solution (e.g., lamb serum, BSA)

  • Anti-DIG-AP antibody

  • NBT/BCIP substrate

Experimental Workflow:

WISH_Workflow cluster_prep Embryo Preparation cluster_hyb Hybridization cluster_detection Detection & Visualization Rehydration Rehydration Permeabilization Permeabilization (Proteinase K) Rehydration->Permeabilization Refixation Post-fixation (PFA) Permeabilization->Refixation Prehybridization Prehybridization Refixation->Prehybridization Hybridization Overnight Probe Hybridization Prehybridization->Hybridization Post_Hyb_Washes Post-Hybridization Washes Hybridization->Post_Hyb_Washes Blocking Blocking Post_Hyb_Washes->Blocking Antibody_Incubation Anti-DIG-AP Incubation Blocking->Antibody_Incubation Post_Ab_Washes Post-Antibody Washes Antibody_Incubation->Post_Ab_Washes Staining NBT/BCIP Staining Post_Ab_Washes->Staining

Caption: Workflow for LNA™ mRNA Whole Mount ISH.

Procedure:

  • Embryo Preparation:

    • Rehydrate embryos from methanol through a graded series of methanol/PBT washes.

    • Treat with Proteinase K to increase probe accessibility. The duration and concentration need to be optimized for the embryonic stage and species.

    • Post-fix with 4% PFA to preserve morphology.

  • Hybridization:

    • Incubate embryos in prehybridization buffer for at least 2 hours at the hybridization temperature.[12]

    • Replace the prehybridization buffer with the hybridization buffer containing the LNA™ probe.

    • Hybridize overnight at the appropriate temperature (e.g., 22°C below the predicted Tm).[12][14]

  • Washing:

    • Perform a series of post-hybridization washes with pre-warmed wash solutions (e.g., 2X SSC with 0.1% CHAPS, followed by 0.2X SSC with 0.1% CHAPS) at the hybridization temperature to remove unbound probe.[14]

  • Immunodetection:

    • Wash embryos in PBT.

    • Block in a solution containing lamb serum and BSA.

    • Incubate with anti-DIG-AP antibody, typically overnight at 4°C.

    • Perform extensive washes in PBT to remove excess antibody.

  • Staining:

    • Wash embryos in staining buffer.

    • Add NBT/BCIP substrate and monitor the color development in the dark.

    • Once the desired signal is achieved, stop the reaction by washing in PBT.

    • Store embryos in PBT or fix the signal with 4% PFA.

Data Presentation and Quantitative Comparison

The enhanced properties of LNA™ probes lead to significant improvements in ISH performance compared to traditional DNA probes.

Table 1: Comparison of LNA™-Modified Probes vs. Standard DNA Probes

FeatureLNA™-Modified ProbesStandard DNA Probes
Binding Affinity Unprecedentedly high[1]Lower
Thermal Stability (Tm) Significantly increased[1]Lower
Probe Length Short (typically 20-25 nt)[10]Longer (often >40 nt)
Specificity High, capable of single-nucleotide discrimination[5]Lower, may require optimization
Signal Intensity Dramatically improved, can be over 20-fold higher[4][15]Often lower, especially for short or low-abundance targets
Signal-to-Noise Ratio Exceptionally high[5]Variable, often lower
Protocol Robustness High, due to Tm-normalization[5]Can require extensive optimization

Table 2: Recommended Starting Concentrations and Temperatures for LNA™ Probe ISH

ParameterFFPE miRNA ISHWhole Mount mRNA ISH
Probe Concentration 5 nM[12]5 nM[12]
Hybridization Temperature 22°C below calculated Tm[12]22°C below calculated Tm[12][14]
Proteinase K Concentration Optimize for tissue typeOptimize for embryonic stage
Hybridization Time 1 hour to overnight[16]48 hours[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Sample Preparation: Insufficient tissue permeabilization or over-fixation.[17]Optimize Proteinase K digestion time and concentration.[18]
Probe Issue: Incorrect probe concentration or degradation.Titrate probe concentration. Ensure proper probe storage and handling.[17]
Hybridization: Suboptimal hybridization temperature or time.Optimize hybridization temperature based on probe Tm. Increase hybridization time.[17]
High Background Probe Concentration: Probe concentration is too high.Decrease the probe concentration.
Washing: Insufficiently stringent washes.Increase the temperature and/or decrease the salt concentration of the stringent wash buffers.[13]
Blocking: Inadequate blocking.Increase blocking time or try a different blocking reagent.
Poor Tissue Morphology Sample Preparation: Over-digestion with Proteinase K.Reduce Proteinase K concentration or incubation time.[17]
Handling: Harsh treatment during washing steps.Handle slides/embryos gently. Ensure solutions are at the correct temperature before adding.

Signaling Pathway and Logical Relationship Diagrams

LNA_Probe_Principle cluster_components Components cluster_process Hybridization Process cluster_outcome Outcome LNA_Probe LNA-Modified Probe (High Affinity) Hybridization Specific Hybridization (High Stringency) LNA_Probe->Hybridization Target_RNA Target RNA (e.g., miRNA, mRNA) Target_RNA->Hybridization Stable_Duplex Stable Probe:Target Duplex Hybridization->Stable_Duplex High_Signal High Signal-to-Noise Ratio Stable_Duplex->High_Signal

Caption: Principle of LNA™-modified probe hybridization.

References

Troubleshooting & Optimization

Low coupling efficiency with DMT-locG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DMT-locG(ib) Phosphoramidite (B1245037)

Welcome to the technical support center for DMT-locG(ib) Phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a modified nucleoside phosphoramidite of guanosine (B1672433) used in oligonucleotide synthesis. The designations are as follows:

  • DMT: The 4,4'-Dimethoxytrityl group, which protects the 5'-hydroxyl group of the sugar. This group is removed at the beginning of each coupling cycle.

  • loc: This signifies a "Locked Nucleic Acid" (LNA) modification. In an LNA monomer, the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon. This modification significantly increases the binding affinity (melting temperature, T(_m)) of the resulting oligonucleotide to its complementary strand.

  • G: Represents the nucleobase, Guanine (B1146940).

  • (ib): Refers to the isobutyryl protecting group on the exocyclic amine of the guanine base, which prevents side reactions during synthesis.

Q2: Why am I experiencing low coupling efficiency with this compound?

A2: Low coupling efficiency with DMT-locG(ib) is a common issue and is primarily due to the steric hindrance caused by the LNA modification. The rigid, bicyclic structure of the "locked" sugar makes the phosphoramidite bulkier than a standard deoxynucleoside.[1] This steric bulk can slow down the coupling reaction, making it more difficult for the phosphoramidite to access and react with the free 5'-hydroxyl group of the growing oligonucleotide chain within a standard coupling time.

Q3: What is a typical coupling efficiency for standard vs. LNA phosphoramidites?

A3: While standard DNA phosphoramidites can achieve coupling efficiencies of >99% with relative ease, the efficiency for LNA phosphoramidites can be lower under standard conditions. Achieving high coupling efficiency with LNA monomers often requires optimization of the synthesis cycle. The cumulative effect of even a small drop in coupling efficiency can significantly reduce the yield of the full-length oligonucleotide.

Table 1: Impact of Coupling Efficiency on Full-Length Product Yield
Coupling Efficiency per CycleYield of a 20-mer OligoYield of a 50-mer Oligo
99.5%~90.5%~77.9%
99.0%~81.8%~60.5%
98.0%~66.8%~36.4%
97.0%~54.4%~21.8%
95.0%~35.8%~7.7%

Troubleshooting Guide: Low Coupling Efficiency

If you are observing a significant drop in trityl signal after the DMT-locG(ib) coupling step or seeing a high percentage of (n-1) shortmer peaks in your analysis, follow this guide to troubleshoot the issue.

Problem: Low Coupling Efficiency with DMT-locG(ib)

Initial Checks: Reagent and System Integrity

Before adjusting cycle parameters, ensure the fundamentals of your synthesis are sound. Moisture is a primary inhibitor of coupling efficiency for all phosphoramidites.

  • Phosphoramidite Quality:

    • Freshness: Use a fresh vial of this compound. Avoid using amidites that have been on the synthesizer for an extended period.

    • Dissolution: Dissolve the amidite in fresh, anhydrous acetonitrile (B52724) (<30 ppm water, preferably <10 ppm). Ensure dissolution is complete.

  • Activator Solution:

    • Integrity: Ensure your activator (e.g., Tetrazole, DCI, ETT) is fresh and has not expired. Degraded activator is a common cause of poor coupling.

    • Concentration: Use the correct concentration of activator as recommended for your synthesizer and chemistry.

  • Acetonitrile (ACN) Quality:

    • Anhydrous Conditions: Use only high-quality, anhydrous ACN for all reagent preparations and washes. A high water content will deactivate the activated phosphoramidite.

  • Synthesizer Fluidics:

    • Leaks and Blockages: Perform a system check to ensure there are no leaks and that all lines are delivering reagents correctly. Inconsistent reagent delivery will lead to poor synthesis quality.

Protocol Optimization for LNA Monomers

Due to its steric bulk, DMT-locG(ib) requires modified synthesis conditions compared to standard DNA or RNA monomers.

  • Extend Coupling Time: This is the most critical adjustment. A standard coupling time of 30-60 seconds may be insufficient.

    • Recommendation: Increase the coupling time for DMT-locG(ib) to at least 180-300 seconds.[1][2] Some protocols for sterically demanding monomers recommend up to 15 minutes.[3]

  • Implement a "Double Coupling" Protocol: For particularly difficult couplings, performing the coupling step twice before moving to the capping and oxidation steps can significantly increase the overall efficiency.

    • Recommendation: Program your synthesizer to deliver the activator and this compound, wait for the extended coupling time, and then deliver both reagents a second time to react with any remaining uncoupled 5'-hydroxyl groups.

  • Use a Stronger Activator: While standard activators like 1H-Tetrazole can work, more potent activators are often recommended for sterically hindered phosphoramidites.

    • Recommendation: Consider using 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[4] DCI is noted to be less acidic than tetrazole, which can be advantageous, and is highly soluble in acetonitrile.[5]

Table 2: Recommended Synthesis Cycle Parameter Adjustments for DMT-locG(ib)
ParameterStandard DNA ProtocolRecommended LNA ProtocolRationale
Coupling Time 30 - 60 seconds180 - 300 seconds (or longer)Overcomes the slower reaction kinetics due to steric hindrance of the LNA monomer.[1][2]
Activator 1H-TetrazoleETT or DCI More potent activators can improve the efficiency of coupling for sterically hindered amidites.[4]
Coupling Protocol Single CoupleDouble Couple Drives the reaction to completion by providing a second opportunity for unreacted sites to couple.
Oxidation Time ~30 seconds45 - 60 seconds The phosphite (B83602) triester formed after LNA coupling can be slower to oxidize.[1][2]

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four fundamental steps in one cycle of phosphoramidite chemistry.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the terminal nucleotide of the growing chain using a mild acid (e.g., Trichloroacetic Acid in Dichloromethane). This exposes a free 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The next phosphoramidite monomer (e.g., DMT-locG(ib)), dissolved in acetonitrile, is activated by an activator solution (e.g., DCI). The activated phosphoramidite is delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation (using reagents like Acetic Anhydride and N-Methylimidazole). This prevents them from participating in subsequent coupling cycles, which would result in deletion mutations.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution (typically Iodine in a THF/water/pyridine mixture). This stabilizes the newly formed bond.

Protocol 2: Optimized Double Coupling Cycle for DMT-locG(ib)

This modified protocol should be used for the incorporation of the DMT-locG(ib) monomer.

  • Deblocking (Detritylation): Standard procedure.

  • First Coupling:

    • Deliver Activator (e.g., 0.25 M DCI in ACN).

    • Deliver this compound (e.g., 0.1 M in ACN).

    • Wait for 180-300 seconds.

  • Second Coupling:

    • Deliver Activator (e.g., 0.25 M DCI in ACN).

    • Deliver this compound (e.g., 0.1 M in ACN).

    • Wait for 180-300 seconds.

  • Capping: Standard procedure.

  • Oxidation:

    • Deliver Oxidizer solution.

    • Wait for 45-60 seconds.

Visualizations

Diagram 1: Standard Phosphoramidite Synthesis Cycle

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Workflow of the four main steps in an automated oligonucleotide synthesis cycle.

Diagram 2: Troubleshooting Low Coupling Efficiency

G Start Low Coupling Efficiency Observed with DMT-locG(ib) CheckReagents Check Reagent Integrity - Fresh Amidite & Activator? - Anhydrous Solvents? Start->CheckReagents CheckSystem Check Synthesizer - No Leaks? - Correct Delivery? CheckReagents->CheckSystem Yes Resolved Efficiency Improved CheckReagents->Resolved No (Replace Reagents) ExtendCoupling Extend Coupling Time (180-300 seconds) CheckSystem->ExtendCoupling Yes CheckSystem->Resolved No (Fix System) StillLow1 Still Low? ExtendCoupling->StillLow1 DoubleCouple Implement Double Coupling Protocol StillLow1->DoubleCouple Yes StillLow1->Resolved No StillLow2 Still Low? DoubleCouple->StillLow2 StrongerActivator Use Stronger Activator (e.g., ETT or DCI) StillLow2->StrongerActivator Yes StillLow2->Resolved No StrongerActivator->Resolved

Caption: Decision tree for troubleshooting low coupling efficiency with LNA phosphoramidites.

References

Technical Support Center: Optimizing LNA Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the activator concentration and other critical parameters for Locked Nucleic Acid (LNA) phosphoramidite (B1245037) oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing low coupling efficiency with my LNA phosphoramidites?

A1: Low coupling efficiency is a common issue in LNA oligonucleotide synthesis, primarily due to the steric hindrance of LNA monomers. Several factors can contribute to this problem:

  • Inadequate Activator Concentration: LNA phosphoramidites require optimal activator concentration for efficient coupling. Using a concentration that is too low may not be sufficient to fully activate the phosphoramidite.

  • Insufficient Coupling Time: Due to their sterically hindered nature, LNA phosphoramidites require longer coupling times compared to standard DNA or RNA monomers.[1]

  • Moisture Contamination: The presence of water in reagents, particularly in the acetonitrile (B52724) (ACN) used for phosphoramidite and activator solutions, is a major cause of decreased coupling efficiency.[2][3] Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.

  • Degraded Phosphoramidites or Activator: Ensure that both the LNA phosphoramidites and the activator are fresh and have been stored under anhydrous conditions to prevent degradation.

Q2: What is the recommended activator and concentration for LNA synthesis?

A2: The choice of activator and its concentration are critical for successful LNA synthesis. 4,5-Dicyanoimidazole (DCI) and 5-Ethylthio-1H-tetrazole (ETT) are commonly recommended activators.

  • 4,5-Dicyanoimidazole (DCI): A concentration of 0.25 M is optimal for routine, small-scale synthesis (< 15 µmoles).[4][5] For larger scale synthesis or for particularly challenging sequences, a higher concentration of up to 1.0 M may be beneficial.[4][5]

  • 5-Ethylthio-1H-tetrazole (ETT): Commonly used at concentrations of 0.25 M or 0.5 M.[6][7] ETT is more acidic than 1H-tetrazole and can lead to faster coupling rates.[4]

It is crucial to use anhydrous acetonitrile to prepare activator solutions to avoid introducing moisture into the synthesis.[3]

Q3: How long should the coupling time be for LNA phosphoramidites?

A3: LNA phosphoramidites require significantly longer coupling times than standard phosphoramidites. The optimal time can depend on the synthesizer and the specific LNA monomer.

  • Automated Synthesizers: Recommended coupling times are approximately 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers.[1]

  • Manual Coupling: For manual or hand-coupling procedures, a longer time of around 15 minutes is generally recommended.[8][9]

Always consult the manufacturer's recommendations for your specific LNA phosphoramidites and synthesizer.

Q4: I'm still observing truncated sequences (n-1) despite optimizing the coupling step. What else could be the cause?

A4: If you are still observing n-1 shortmers after optimizing coupling conditions, consider the following:

  • Incomplete Capping: Unreacted 5'-hydroxyl groups that are not efficiently capped will be available for coupling in the next cycle, leading to n-1 sequences. Ensure your capping reagents (Cap Mix A and B) are fresh and that the capping time is sufficient.

  • Depurination: The use of strong acids like Trichloroacetic acid (TCA) for detritylation can lead to the cleavage of the glycosidic bond of purine (B94841) bases (depurination), creating abasic sites that can lead to chain cleavage.[2] Consider using a milder deblocking agent like Dichloroacetic acid (DCA).[2]

  • Phosphoramidite Quality: Ensure the LNA phosphoramidites are of high purity and have not degraded.

Data Presentation: Recommended Activator Parameters

ActivatorRecommended ConcentrationKey Characteristics
4,5-Dicyanoimidazole (DCI) 0.25 M for small-scale synthesis (< 15 µmoles)[4][5]Less acidic than tetrazole derivatives, highly soluble in acetonitrile.[4][5] Doubles the coupling rate compared to 1H-tetrazole.[5]
Up to 1.0 M for large-scale or difficult couplings[4]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M or 0.5 M[6][7]More acidic than 1H-tetrazole, leading to faster activation.[4] Good solubility in acetonitrile.
5-Benzylthio-1H-tetrazole (BTT) 0.25 M[7]Similar to ETT, offers effective activation.

Experimental Protocols

Protocol 1: Standard LNA Oligonucleotide Synthesis Cycle

This protocol outlines the key steps for a single coupling cycle in automated solid-phase LNA oligonucleotide synthesis.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

    • Procedure: The 5'-DMTr protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling:

    • Reagents:

      • LNA phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Procedure: The LNA phosphoramidite and activator solutions are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the activator to form a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Time: 180-250 seconds (instrument dependent) or 15 minutes for manual coupling.[1][8][9]

  • Capping:

    • Reagents:

      • Cap Mix A (acetic anhydride).

      • Cap Mix B (N-methylimidazole).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, which would result in deletion sequences (n-1).

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. For LNA couplings, a longer oxidation time of 45 seconds is recommended.[1]

Mandatory Visualizations

LNA_Synthesis_Workflow cluster_cycle LNA Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling (LNA Monomer Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester End End Oxidation->End Final Cycle Start Start Start->Deblocking

Caption: Automated LNA oligonucleotide synthesis cycle workflow.

Troubleshooting_Low_Coupling_Efficiency cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Efficiency Cause1 Inadequate Activator Concentration Problem->Cause1 Cause2 Insufficient Coupling Time Problem->Cause2 Cause3 Moisture Contamination Problem->Cause3 Cause4 Degraded Reagents Problem->Cause4 Solution1 Use Recommended Concentration (e.g., 0.25M DCI) Cause1->Solution1 Solution2 Increase Coupling Time (180-250s automated, 15 min manual) Cause2->Solution2 Solution3 Use Anhydrous Solvents & Reagents Cause3->Solution3 Solution4 Use Fresh Phosphoramidites & Activator Cause4->Solution4

Caption: Troubleshooting logic for low LNA coupling efficiency.

References

Technical Support Center: DMT-locG(ib) Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving DMT-locG(ib) Phosphoramidite (B1245037). Our goal is to help you identify and resolve potential side reactions and other issues encountered during oligonucleotide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis process using DMT-locG(ib) phosphoramidite, categorized by common symptoms observed during analysis.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the final oligonucleotide.

  • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).[1]

  • A sudden drop in the trityl signal during real-time monitoring.[2]

Possible Cause Recommended Solution
Moisture Contamination Phosphoramidites are highly susceptible to hydrolysis.[1][3][4] Ensure all solvents (especially acetonitrile), reagents, and gas lines are anhydrous. Use fresh, high-quality acetonitrile (B52724) with low water content (<10 ppm). Store molecular sieves in the phosphoramidite and activator solutions.[1][3][4]
Degraded Phosphoramidite Stock Phosphoramidite solutions, particularly dG amidites, degrade over time in solution.[3][4] Prepare fresh phosphoramidite solutions before each synthesis. Avoid storing solutions on the synthesizer for extended periods.[1]
Phosphoramidite Oxidation The P(III) center is prone to oxidation to P(V), rendering it inactive for coupling.[1] Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use septum-sealed bottles and dry syringes for transfers.[1]
Suboptimal Activator The choice and quality of the activator are crucial. Use an appropriate activator (e.g., DCI, ETT) at the correct concentration. For sterically hindered phosphoramidites, a stronger activator may be necessary, but be mindful of potential side reactions.[1]
Instrument/Fluidics Issues Leaks, blocked lines, or inaccurate reagent delivery can prevent sufficient phosphoramidite or activator from reaching the synthesis column.[2] Perform regular maintenance and calibration of your DNA synthesizer.
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Multiple unexpected peaks observed in the chromatogram of the crude or purified oligonucleotide.[1]

  • Mass peaks that do not correspond to the full-length product or simple n-1 deletions.[1]

Possible Cause Recommended Solution
Depurination The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond of purine (B94841) bases (A and G), creating an abasic site.[5] Use a less acidic deblocking agent or reduce the deblocking time. The use of protecting groups like dimethylformamidine (dmf) for G can also mitigate this.[5]
Formation of n+1 Adducts (e.g., GG Dimers) Premature detritylation of the dG phosphoramidite in the activator solution can lead to the formation of a GG dimer, which is then incorporated into the growing oligonucleotide chain.[5] Avoid using overly acidic activators. DCI is often a good choice as it is a strong activator but less acidic than tetrazole derivatives.[5]
Acrylonitrile Adducts A common degradation pathway of the cyanoethyl protecting group is the elimination of acrylonitrile, which can then form adducts with the nucleobases.[1][3][4] Use high-purity, fresh phosphoramidites and ensure complete and rapid capping and oxidation steps.
Inefficient Capping Failure to cap unreacted 5'-hydroxyl groups leads to the synthesis of deletion mutants (n-1, n-2, etc.).[5][6] Ensure the capping reagent is fresh and delivered efficiently. Efficient capping also helps to dry the support for the subsequent coupling step.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a modified guanosine (B1672433) phosphoramidite used in the chemical synthesis of oligonucleotides. The "DMT" (4,4'-dimethoxytrityl) group protects the 5'-hydroxyl, the "ib" (isobutyryl) group protects the exocyclic amine of guanine, and the phosphoramidite moiety is at the 3'-hydroxyl, enabling 3' to 5' synthesis.[7][8] The "loc" designation refers to a locked nucleic acid (LNA) modification, where the ribose ring is conformationally locked by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. This modification increases the binding affinity of the resulting oligonucleotide to its complementary strand.

Q2: How should I store this compound?

A2: Solid phosphoramidites should be stored at -20°C under an inert atmosphere (argon or nitrogen) to minimize degradation from moisture and oxidation.[3] Solutions in anhydrous acetonitrile can be stored on the synthesizer for routine use, but should be freshly prepared for critical or long syntheses due to the inherent instability of phosphoramidites in solution, especially guanosine derivatives.[1][3]

Q3: What is the expected stability of dG phosphoramidites in solution?

A3: The stability of deoxynucleoside phosphoramidites in acetonitrile decreases in the order T, dC > dA > dG.[3][4] Studies have shown a significant reduction in the purity of dG(ib) phosphoramidite over time in solution.

Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
DMT-dT2%
DMT-dC(bz)2%
DMT-dA(bz)6%
DMT-dG(ib) 39%
(Data from Krotz, A. H., et al. (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.)[3][4]

Q4: How can I assess the purity of my this compound?

A4: The purity of phosphoramidites can be assessed using several analytical techniques:

  • ³¹P NMR Spectroscopy: This is a powerful method to quantify the active P(III) species and detect oxidized P(V) byproducts and H-phosphonate impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of phosphoramidites. Due to the chiral phosphorus center, the main product is expected to appear as two peaks representing the diastereomers.[9]

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the masses of the main product and any impurities, helping to elucidate their structures.[9]

Q5: Does the LNA ("loc") modification introduce unique side reactions?

A5: While the core phosphoramidite chemistry and associated side reactions (hydrolysis, oxidation, etc.) are similar to standard dG phosphoramidites, the LNA modification can introduce some specific considerations. The increased steric hindrance of the LNA monomer may lead to slightly lower coupling efficiencies. Therefore, it is crucial to use a potent activator and potentially extend the coupling time to ensure efficient reaction. Always refer to the supplier's specific recommendations for LNA phosphoramidites.

Experimental Protocols

Protocol 1: General Method for RP-HPLC Analysis of Phosphoramidite Purity

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[9]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[9]

  • Mobile Phase B: Acetonitrile[9]

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the phosphoramidite and any impurities. A typical gradient might be 50-100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient[9]

  • Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Acidic Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Block Failures Oxidation->Deblocking Stabilize Linkage End Cleavage and Deprotection Oxidation->End After Final Cycle Start Start with Solid Support Start->Deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom Symptom Observed (e.g., Low Yield, Extra Peaks) Moisture Moisture Contamination Symptom->Moisture Degradation Amidite Degradation/ Oxidation Symptom->Degradation Depurination Depurination Symptom->Depurination Capping Inefficient Capping Symptom->Capping Anhydrous Use Anhydrous Reagents Moisture->Anhydrous Fresh_Amidite Prepare Fresh Amidite Solution Degradation->Fresh_Amidite Deblock Optimize Deblocking Step Depurination->Deblock Fresh_Cap Use Fresh Capping Reagents Capping->Fresh_Cap

Caption: A logical workflow for troubleshooting common issues in oligonucleotide synthesis.

References

Impact of steric hindrance in LNA phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the steric hindrance associated with Locked Nucleic Acid (LNA) phosphoramidite (B1245037) coupling during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of LNA phosphoramidites generally lower than that of standard DNA phosphoramidites?

A1: LNA phosphoramidites are inherently more sterically hindered than their DNA counterparts. This is due to the bicyclic structure of the LNA monomer, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This rigid structure restricts the conformational flexibility around the 3'-phosphoramidite group, making it more difficult for the incoming phosphoramidite to approach the 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. This increased steric bulk necessitates optimized coupling conditions to achieve high efficiency.

Q2: What are the primary consequences of incomplete LNA phosphoramidite coupling?

A2: Incomplete coupling results in the formation of deletion sequences (n-1 mers), where one or more LNA bases are missing from the desired oligonucleotide sequence. This leads to a lower yield of the full-length product and complicates downstream purification. In applications sensitive to sequence fidelity, such as antisense oligonucleotides or diagnostic probes, these impurities can significantly impact the final experimental results.

Q3: Can I use the same coupling times for LNA phosphoramidites as I do for DNA phosphoramidites?

A3: No, it is crucial to extend the coupling times for LNA phosphoramidites to compensate for their increased steric hindrance.[1][3] Standard DNA phosphoramidite coupling times are typically around 30 seconds, whereas LNA monomers require significantly longer times to ensure complete reaction.[4] Failure to do so is a common cause of low coupling efficiency.

Q4: Are there specific LNA bases that are more challenging to couple?

A4: Yes, the guanine (B1146940) LNA monomer is often reported to have a lower coupling efficiency compared to other LNA bases.[5] This is attributed to both the inherent steric hindrance of the LNA scaffold and the bulkiness of the protecting group on the guanine base itself. It is advisable to pay special attention to coupling conditions when incorporating LNA-G into a sequence.

Q5: How does the choice of activator impact LNA coupling efficiency?

A5: The activator plays a critical role in protonating the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack. For sterically hindered monomers like LNAs, a more reactive activator can enhance coupling efficiency.[6][7] Activators with lower pKa values (i.e., higher acidity) are generally more effective.[7] However, overly acidic activators can lead to side reactions, such as detritylation.[7] Therefore, a balance must be struck between reactivity and minimizing side reactions. 4,5-Dicyanoimidazole (B129182) (DCI) is a commonly used activator that has shown to be effective for LNA coupling.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield of LNA-containing oligonucleotide Inadequate coupling time for LNA monomers.Increase the coupling time for LNA phosphoramidites. A general recommendation is 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers.[1] For particularly challenging sequences or monomers, further optimization may be necessary.
Suboptimal activator or activator concentration.Use a more reactive activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[7][11] Ensure the activator solution is fresh and at the correct concentration as specified by the manufacturer.
Presence of moisture in reagents or lines.Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite solutions, are anhydrous.[12] Use fresh, high-quality reagents and consider installing in-line drying traps for the gas lines on the synthesizer.[12]
Presence of significant n-1 deletion sequences Incomplete capping of unreacted 5'-hydroxyl groups.While not directly related to coupling, inefficient capping will lead to the extension of failure sequences in subsequent cycles. Ensure your capping reagents (acetic anhydride (B1165640) and N-methylimidazole) are fresh and effective.
Steric hindrance preventing complete coupling.In addition to extending coupling times and using a stronger activator, consider increasing the phosphoramidite concentration to drive the reaction to completion.
Low coupling efficiency specifically at LNA-G positions Increased steric bulk of the LNA-G phosphoramidite.Dedicate specific attention to the coupling step for LNA-G. This may involve a longer coupling time or a different activator specifically for this monomer. Some researchers have found success with 5-Benzylthio-1H-tetrazole (BTT) for sterically demanding monomers.[7]
Formation of n+1 sequences Use of an overly acidic activator.Highly acidic activators can cause premature detritylation of the 5'-hydroxyl group, leading to the addition of two monomers in one cycle.[7] If n+1 sequences are observed, consider using a slightly less acidic activator like DCI.[7]

Quantitative Data Summary

Parameter DNA Phosphoramidite LNA Phosphoramidite Reference
Recommended Coupling Time (ABI Synthesizer) ~30 seconds180 seconds[1][4]
Recommended Coupling Time (Expedite Synthesizer) ~30 seconds250 seconds[1]
Recommended Oxidation Time Standard45 seconds[1]
Increase in Tm per LNA monomer N/A+2 to +10 °C[13]
Activator pKa Notes Reference
1H-Tetrazole4.8Standard, but may be less effective for sterically hindered monomers.[6][11]
5-(Ethylthio)-1H-tetrazole (ETT)4.3More acidic and faster than 1H-Tetrazole.[7][11]
5-Benzylthio-1H-tetrazole (BTT)-More acidic than ETT; recommended for RNA synthesis and other sterically hindered monomers.[7]
4,5-Dicyanoimidazole (DCI)5.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[7][8][11]

Experimental Protocols

Protocol 1: DMT-On Cation Assay for Stepwise Coupling Efficiency

Objective: To quantitatively assess the stepwise coupling efficiency of each phosphoramidite addition during oligonucleotide synthesis, which is particularly crucial for optimizing LNA monomer coupling.

Methodology:

  • Synthesizer Setup:

    • Ensure the DNA/RNA synthesizer is equipped with an in-line UV-Vis detector to monitor the waste stream.

    • Set the detector to measure the absorbance of the dimethoxytrityl (DMT) cation at approximately 495 nm.

  • Synthesis Program:

    • Program the synthesis to be "DMT-ON", meaning the final 5'-DMT group is not removed after the last coupling cycle.[4]

    • For each cycle, the synthesis protocol will consist of:

      • Deblocking: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid). The cleaved DMT cation is orange-colored and its absorbance is measured as it flows through the waste line.

      • Coupling: Addition of the next phosphoramidite.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

      • Oxidation: Conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester.

  • Data Collection:

    • The synthesizer's software will record the peak absorbance of the DMT cation released during each deblocking step.

  • Calculation of Stepwise Coupling Efficiency:

    • The stepwise coupling efficiency (CE) for a given cycle (n) is calculated as: CE_n (%) = (Absorbance_n / Absorbance_(n-1)) * 100

    • Where Absorbance_n is the absorbance of the DMT cation released at cycle 'n', and Absorbance_(n-1) is the absorbance from the previous cycle.

    • A high and consistent absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.[11]

Visualizations

LNA_Coupling_Workflow start Start: Solid Support with Free 5'-OH deblock Deblocking: Acid Treatment (Removes DMT) start->deblock wash1 Wash deblock->wash1 coupling Coupling: LNA Phosphoramidite + Activator wash1->coupling capping Capping: Acetylation of Unreacted 5'-OH coupling->capping oxidation Oxidation: Iodine Treatment capping->oxidation wash2 Wash oxidation->wash2 next_cycle Next Cycle or Final Cleavage wash2->next_cycle

Caption: Standard phosphoramidite synthesis cycle for LNA incorporation.

Troubleshooting_Logic start Low Coupling Efficiency Detected check_time Is LNA Coupling Time Extended? (>180s) start->check_time extend_time Action: Increase Coupling Time check_time->extend_time No check_activator Is Activator Optimized for Steric Hindrance? check_time->check_activator Yes extend_time->check_activator change_activator Action: Use ETT, BTT, or DCI check_activator->change_activator No check_reagents Are Reagents Anhydrous? check_activator->check_reagents Yes change_activator->check_reagents replace_reagents Action: Use Fresh, Anhydrous Reagents check_reagents->replace_reagents No resolved Problem Resolved check_reagents->resolved Yes replace_reagents->resolved

Caption: Troubleshooting workflow for low LNA coupling efficiency.

References

Preventing phosphoramidite degradation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phosphoramidite (B1245037) degradation during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation?

A1: The two primary degradation pathways for phosphoramidites are hydrolysis and oxidation.[1] Phosphoramidites are highly sensitive to moisture and air.[2][3]

  • Hydrolysis: The trivalent phosphorus center is susceptible to reaction with even trace amounts of water, leading to the formation of inactive H-phosphonate byproducts.[2][4][5] This reaction is a significant concern as it reduces the concentration of active phosphoramidite available for coupling.[6]

  • Oxidation: Exposure to air can oxidize the trivalent phosphorus (P(III)) to a pentavalent phosphate (B84403) (P(V)) species, rendering the phosphoramidite inactive for the coupling reaction.[1]

Q2: How does temperature affect phosphoramidite stability?

A2: Elevated temperatures accelerate the rate of degradation.[2] For optimal stability, phosphoramidites should be stored at low temperatures, typically -20°C, to minimize both hydrolysis and oxidation rates.[7] Storage in non-frost-free freezers is recommended to prevent temperature cycling.[1]

Q3: Which of the standard DNA phosphoramidites is the most unstable?

A3: 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is notably the least stable of the four standard deoxynucleoside phosphoramidites.[2][3][4][8] Studies have shown that the degradation of dG phosphoramidites can be autocatalytic, further accelerating its decomposition compared to dA, dC, and T phosphoramidites.[4][8][9]

Q4: How critical is the water content of the acetonitrile (B52724) used for synthesis?

A4: The water content of acetonitrile is extremely critical. Using anhydrous acetonitrile (water content <30 ppm, ideally <10-20 ppm) is mandatory for efficient oligonucleotide synthesis.[1][6][10] Moisture in the solvent directly competes with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, which significantly lowers the coupling efficiency.[6][11]

Q5: Can I reuse phosphoramidite solutions that have been on the synthesizer?

A5: It is generally not recommended, especially for long or critical syntheses. Phosphoramidites in solution at room temperature will degrade over time.[7] The stability of phosphoramidites in acetonitrile solution decreases in the order T, dC > dA > dG.[1][3] For best results, it is advisable to use freshly prepared solutions for each synthesis run.[1]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is the most common indicator of phosphoramidite degradation or other issues within the synthesis process. A systematic approach is crucial for diagnosing and resolving the problem.

Problem: A sudden or gradual drop in coupling efficiency observed during synthesis.

This is often indicated by a decrease in the trityl cation signal during the deblocking step.

Below is a troubleshooting workflow to identify and address the root cause.

TroubleshootingWorkflow start Low Coupling Efficiency Detected check_reagents Step 1: Check Reagents start->check_reagents check_amidite Is Phosphoramidite Solution Fresh and Properly Prepared? check_reagents->check_amidite check_activator Is Activator Solution Fresh and Correct? check_amidite->check_activator Yes prepare_new_amidite Action: Prepare Fresh Phosphoramidite Solution check_amidite->prepare_new_amidite No check_solvent Is Acetonitrile Anhydrous (<30 ppm water)? check_activator->check_solvent Yes prepare_new_activator Action: Prepare Fresh Activator Solution check_activator->prepare_new_activator No use_new_solvent Action: Use New, Anhydrous Acetonitrile check_solvent->use_new_solvent No check_instrument Step 2: Check Synthesizer Fluidics check_solvent->check_instrument Yes run_test_synthesis Step 3: Run Test Synthesis prepare_new_amidite->run_test_synthesis prepare_new_activator->run_test_synthesis use_new_solvent->run_test_synthesis check_leaks Are there any leaks in the lines? check_instrument->check_leaks check_delivery Is reagent delivery volume accurate? check_leaks->check_delivery No fix_leaks Action: Fix Leaks and Prime Lines check_leaks->fix_leaks Yes calibrate_delivery Action: Calibrate Reagent Delivery check_delivery->calibrate_delivery No check_delivery->run_test_synthesis Yes fix_leaks->run_test_synthesis calibrate_delivery->run_test_synthesis problem_solved Problem Resolved run_test_synthesis->problem_solved

Troubleshooting workflow for low coupling efficiency.

Data Presentation

Phosphoramidite Stability in Solution

The stability of phosphoramidites dissolved in acetonitrile is crucial for successful synthesis. The following table summarizes the degradation of standard phosphoramidites after five weeks of storage under an inert gas atmosphere at room temperature.

PhosphoramiditePurity Reduction after 5 Weeks (%)Relative Stability
dG(ib) 39Least Stable
dA(bz) 6Moderately Stable
dC(bz) 2Stable
T 2Stable
Data from Krotz, A.H., et al. (2004). Nucleosides Nucleotides Nucleic Acids.[3]

This data clearly illustrates the significantly lower stability of dG phosphoramidite compared to the other bases.[2][3]

Impact of Moisture on Coupling Efficiency

While precise quantitative data correlating parts-per-million (ppm) of water to a specific percentage drop in coupling efficiency is complex and depends on many factors, the qualitative relationship is well-established. Maintaining anhydrous conditions is paramount.

Water Content in AcetonitrileExpected Impact on Coupling EfficiencyRecommendation
< 20 ppm Optimal; High coupling efficiency (>99%) expected.Ideal: Use for all synthesis steps.
30-50 ppm Noticeable decrease in coupling efficiency may occur.Acceptable for washing steps , but not ideal for phosphoramidite dissolution.
> 50 ppm Significant reduction in coupling efficiency; increased failure sequences.Unacceptable: Do not use for any synthesis step.
> 100 ppm Severe coupling failure; synthesis will likely fail.Unacceptable: Reagent must be replaced.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Objective: To prepare anhydrous acetonitrile with a water content of <30 ppm for use in oligonucleotide synthesis.

Materials:

  • DNA synthesis grade acetonitrile

  • Activated 3Å molecular sieves

  • Oven-dried, septum-sealed glass bottle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Activate 3Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under vacuum.

  • Allow the molecular sieves to cool to room temperature in a desiccator.

  • Add the activated molecular sieves to a pre-dried, septum-sealed glass bottle (approximately 20-30 grams of sieves per liter of acetonitrile).

  • Carefully pour the DNA synthesis grade acetonitrile into the bottle containing the molecular sieves.

  • Purge the headspace of the bottle with a gentle stream of argon or nitrogen for 5-10 minutes.

  • Seal the bottle tightly with the septum cap.

  • Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use to ensure thorough drying.[1]

Protocol 2: Preparation of Phosphoramidite Solutions

Objective: To dissolve solid phosphoramidite in anhydrous acetonitrile with minimal exposure to air and moisture.

Materials:

  • Solid phosphoramidite (in original vial)

  • Anhydrous acetonitrile (prepared as in Protocol 1)

  • Oven-dried, septum-sealed synthesizer vial

  • Inert gas (Argon or Nitrogen)

  • Dry syringes and needles

Procedure:

  • Allow the sealed vial of solid phosphoramidite to equilibrate to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the cold powder.[1]

  • Work under a blanket of inert gas (e.g., in a glove box or using a gentle stream of argon over the vial opening).

  • Quickly weigh the required amount of phosphoramidite into the oven-dried synthesizer vial.

  • Using a dry syringe, draw the required volume of anhydrous acetonitrile.

  • Carefully inject the acetonitrile into the synthesizer vial through the septum.

  • Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking.

  • The solution is now ready to be placed on the synthesizer. For extended on-instrument stability, adding a few beads of activated molecular sieves to the vial is recommended.[1]

Protocol 3: Real-time Monitoring of Coupling Efficiency (Trityl Cation Assay)

Objective: To quantitatively assess the stepwise coupling efficiency during synthesis by measuring the absorbance of the released dimethoxytrityl (DMT) cation.

Methodology:

  • The 5'-hydroxyl group of the solid support-bound nucleoside (and subsequently the growing oligonucleotide chain) is protected by a dimethoxytrityl (DMT) group.

  • In the deblocking step of each synthesis cycle, an acid (e.g., trichloroacetic acid) is used to remove the DMT group, releasing it as a brightly colored orange DMT cation.

  • This cation has a strong absorbance maximum at approximately 495 nm.

  • The synthesizer's software automatically directs the flow of the deblocking solution through a UV-Vis spectrophotometer to measure the absorbance of the trityl cation at each cycle.

  • A consistent and high absorbance reading from cycle to cycle indicates a high and uniform coupling efficiency in the preceding steps.

  • A sudden or significant drop in absorbance indicates a failure in the coupling of that particular phosphoramidite.

  • The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, a process often automated by the synthesizer's software.

Protocol 4: Post-Synthesis Purity Analysis (Reverse-Phase HPLC)

Objective: To assess the purity of the crude oligonucleotide product and quantify the percentage of full-length product versus truncated failure sequences.

Methodology:

  • Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates oligonucleotides based on their hydrophobicity. If the synthesis is performed "DMT-on" (the final 5'-DMT group is not removed), the full-length product is significantly more hydrophobic than the capped, "DMT-off" failure sequences.

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to standard protocols.

    • Desalt the crude oligonucleotide sample.

    • Dissolve a small aliquot of the crude product in an appropriate mobile phase or nuclease-free water.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.

    • Detection: UV absorbance at 260 nm.

  • Data Interpretation:

    • The chromatogram will show multiple peaks.

    • The capped, shorter failure sequences, being more polar, will elute earlier.

    • The main, late-eluting peak corresponds to the hydrophobic, DMT-on, full-length product.

    • The relative peak areas can be integrated to estimate the purity of the crude product. A large proportion of early-eluting peaks indicates significant problems with coupling efficiency during the synthesis.

Degradation Pathways and Prevention

The primary chemical reactions leading to phosphoramidite inactivation are hydrolysis and oxidation. Understanding these pathways is key to their prevention.

DegradationPathways cluster_main Active Phosphoramidite (P-III) cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cluster_prevention Prevention Strategies Amidite R-O-P(N(iPr)2)-O-CE H_Phosphonate Inactive H-Phosphonate R-O-P(H)(=O)-O-CE Amidite->H_Phosphonate forms Phosphate Inactive Phosphate (P-V) R-O-P(N(iPr)2)(=O)-O-CE Amidite->Phosphate forms H2O Moisture (H2O) H2O->Amidite attacks P(III) O2 Air (O2) O2->Amidite oxidizes P(III) Anhydrous Use Anhydrous Solvents (<30 ppm H2O) Anhydrous->H2O blocks Inert_Gas Store & Handle Under Inert Gas (Ar, N2) Inert_Gas->O2 blocks Low_Temp Store at -20°C Low_Temp->H2O slows Low_Temp->O2 slows

Primary degradation pathways of phosphoramidites and key prevention strategies.

References

Optimizing LNA Phosphoramidite Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | LNA Synthesis Optimization

Locked Nucleic Acid (LNA) phosphoramidites are essential building blocks for the synthesis of high-affinity oligonucleotides used in a variety of research, diagnostic, and therapeutic applications. Due to their unique bicyclic structure, which imparts steric hindrance, the oxidation step following coupling requires careful optimization to ensure high yield and purity of the final product. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize the oxidation time for LNA phosphoramidites in their oligonucleotide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: Why is a longer oxidation time required for LNA phosphoramidites compared to standard DNA phosphoramidites?

A1: The phosphite (B83602) triester formed after the coupling of an LNA phosphoramidite (B1245037) is sterically more hindered than its DNA counterpart. This increased steric bulk slows down the rate of the oxidation reaction, where the unstable P(III) phosphite triester is converted to a stable P(V) phosphate (B84403) triester. A longer oxidation time is therefore necessary to ensure this conversion goes to completion. Incomplete oxidation can lead to the cleavage of the phosphite triester linkage during the subsequent acidic deblocking step, resulting in truncated oligonucleotide sequences and a lower yield of the desired full-length product.

Q2: What is the generally recommended oxidation time for LNA phosphoramidites?

A2: For standard iodine-based oxidizers (e.g., 0.02 M iodine in THF/Pyridine/Water), an oxidation time of 45 seconds is a widely recommended starting point for LNA phosphoramidites on common automated synthesizers. However, the optimal time can vary depending on the specific synthesizer, plumbing, reagent delivery, and the sequence context of the LNA monomer.

Q3: What are the consequences of suboptimal oxidation times?

A3: Both under- and over-oxidation can negatively impact the quality of your LNA-containing oligonucleotide.

  • Under-oxidation: This is the more common issue and results in the incomplete conversion of phosphite triesters to phosphate triesters. The unstable phosphite linkages are susceptible to cleavage in the acidic conditions of the subsequent deblocking step, leading to the formation of (n-1) and other truncated sequences. This will decrease the yield of the full-length product and complicate purification.

  • Over-oxidation: Prolonged exposure to the oxidizer, particularly with more reactive or sensitive nucleobases, can lead to modification of the nucleobases themselves. For example, guanine (B1146940) is susceptible to oxidation, which can result in a mass increase of 16 Da. While less common with standard iodine oxidizers under typical conditions, it is a consideration, especially when using more potent oxidizing agents or for sequences rich in susceptible bases.

Q4: Can I use a non-aqueous oxidizer for LNA phosphoramidites?

A4: Yes, non-aqueous oxidizers such as (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) can be used. These may be advantageous for the synthesis of oligonucleotides containing sensitive functional groups that are degraded by aqueous iodine. However, CSO is a slower oxidizing agent, and a significantly longer oxidation time, typically around 3 minutes , is required for complete oxidation.

Troubleshooting Guide

This section addresses common issues related to the oxidation of LNA phosphoramidites, their potential causes, and recommended solutions.

Observed Problem Potential Cause Recommended Solution
High levels of (n-1) shortmers in HPLC or Mass Spectrometry analysis. Incomplete Oxidation: The oxidation time is too short for the LNA phosphoramidites, leading to cleavage at the phosphite triester linkage.1. Increase the oxidation wait time in your synthesis protocol. We recommend a stepwise increase of 15 seconds, up to a maximum of 90 seconds. 2. Verify the concentration and freshness of your oxidizing agent. Degraded oxidizer will be less effective. 3. Check the fluidics of your synthesizer to ensure proper and complete delivery of the oxidizer to the synthesis column.
Presence of unexpected peaks with a +16 Da mass shift in Mass Spectrometry. Over-oxidation: The oxidation time may be excessively long, or the oxidizer may be too concentrated, causing oxidation of nucleobases (e.g., guanine).1. Reduce the oxidation wait time in your synthesis protocol in increments of 10-15 seconds. 2. Ensure your oxidizer solution is prepared at the correct concentration. 3. For sequences with a high content of sensitive bases, consider using a milder oxidizing agent or a non-aqueous oxidizer like CSO with an optimized reaction time.
Low overall yield of the final oligonucleotide. Incomplete Oxidation and/or Poor Coupling Efficiency: Incomplete oxidation is a primary cause of yield loss. However, issues with the preceding coupling step can also contribute.1. First, address potential oxidation issues by following the recommendations for high (n-1) levels. 2. Ensure that the coupling time for LNA phosphoramidites is also extended (typically 3-5 minutes) to account for their steric hindrance. 3. Verify the anhydrous conditions of your acetonitrile (B52724) and other synthesis reagents, as moisture will significantly impact coupling efficiency.
Inconsistent synthesis results, especially with LNA-rich sequences. Cumulative Effect of Suboptimal Oxidation: For sequences with multiple LNA bases, even a small degree of incomplete oxidation at each step can lead to a significant decrease in the final yield of the full-length product.1. Perform an oxidation time optimization experiment for your specific LNA-rich sequence (see Experimental Protocols section). 2. Consider a "Cap-Ox-Cap" cycle, where a second capping step is performed after oxidation to ensure the column remains completely dry before the next coupling step.

Data Presentation

The following table summarizes the expected outcomes of varying oxidation times on the synthesis of a hypothetical 20-mer LNA-containing oligonucleotide. These values are illustrative and should be confirmed experimentally.

Oxidation Time (seconds) Oxidizer Expected Full-Length Product Purity (by HPLC) Observed (n-1) Impurity Level Notes
150.02 M IodineLow (~50-60%)High (>20%)Significant under-oxidation is expected, leading to a high proportion of truncated sequences.
300.02 M IodineModerate (~70-80%)Moderate (~10-15%)Improvement over a shorter time, but likely still incomplete oxidation for many LNA monomers.
45 0.02 M Iodine Optimal (~85-95%) Low (<5%) Recommended starting point for most LNA syntheses.
600.02 M IodineHigh (~85-95%)Low (<5%)May provide a slight improvement for particularly hindered LNA positions.
900.02 M IodineHigh (~85-95%)Low (<5%)Further increases may not significantly improve purity and could increase the risk of over-oxidation.
1800.5 M CSOOptimal (~85-95%)Low (<5%)Necessary for non-aqueous oxidation; shorter times will result in significant under-oxidation.

Experimental Protocols

Protocol 1: Optimization of Oxidation Time for LNA-Containing Oligonucleotides

This protocol outlines a systematic approach to determine the optimal oxidation time for a specific LNA-containing oligonucleotide on your synthesizer.

Objective: To identify the shortest oxidation time that results in the highest purity and yield of the full-length oligonucleotide product.

Materials:

  • DNA/RNA synthesizer

  • LNA phosphoramidites and all other necessary synthesis reagents

  • Standard iodine-based oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Cleavage and deprotection reagents

  • HPLC system with a suitable column for oligonucleotide analysis (e.g., reverse-phase C18)

  • Mass spectrometer (optional, but highly recommended for impurity identification)

Methodology:

  • Design a Test Oligonucleotide: Synthesize a short (e.g., 15-20mer) oligonucleotide containing at least one LNA monomer. If you frequently use a specific LNA base or sequence motif, incorporate that into your test sequence.

  • Set Up Synthesis Cycles: Program your synthesizer to run a series of identical syntheses of the test oligonucleotide, varying only the oxidation wait time. A good range to test would be:

    • Cycle 1: 15 seconds

    • Cycle 2: 30 seconds

    • Cycle 3: 45 seconds

    • Cycle 4: 60 seconds

    • Cycle 5: 75 seconds

  • Perform Synthesis: Run the programmed synthesis cycles. Ensure all other synthesis parameters (e.g., coupling time, capping time, deblocking time) are kept constant across all cycles and are appropriate for LNA synthesis (i.e., extended coupling time).

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and perform the standard deprotection protocol.

  • Analysis:

    • HPLC Analysis: Analyze the crude product from each synthesis cycle by reverse-phase HPLC.

      • Integrate the peak corresponding to the full-length product and the major impurity peaks (typically the n-1 peak).

      • Calculate the percentage purity of the full-length product for each oxidation time.

    • Mass Spectrometry Analysis (Optional): Analyze the crude product from each synthesis by LC-MS to confirm the identity of the main peak and the impurity peaks. Look for the expected mass of the full-length product and masses corresponding to (n-1) species or +16 Da additions.

  • Data Interpretation: Create a table or graph plotting the oxidation time against the percentage of full-length product and the percentage of (n-1) impurity. The optimal oxidation time is the shortest time that gives the highest percentage of full-length product and the lowest percentage of (n-1) impurity.

Visualizations

Troubleshooting_Oxidation_LNA cluster_start Start: Poor Synthesis Outcome cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_reoptimize Re-optimization start Low Yield or High Impurity in LNA Oligo Synthesis analysis Analyze Crude Product by HPLC and/or LC-MS start->analysis high_n1 High Percentage of (n-1) Peak? analysis->high_n1 plus_16 Peak at M+16 Da Observed? high_n1->plus_16 No increase_ox Increase Oxidation Time (e.g., in 15s increments) high_n1->increase_ox Yes decrease_ox Decrease Oxidation Time plus_16->decrease_ox reanalyze Re-synthesize and Analyze plus_16->reanalyze No (Other issues may be present) check_reagents Check Oxidizer Age and Concentration increase_ox->check_reagents check_fluidics Verify Synthesizer Fluidics increase_ox->check_fluidics increase_ox->reanalyze check_oxidizer_conc Verify Oxidizer Concentration decrease_ox->check_oxidizer_conc decrease_ox->reanalyze reanalyze->analysis Iterate if necessary

Caption: Troubleshooting workflow for optimizing LNA oxidation.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Decision design_oligo 1. Design Test LNA Oligo program_synth 2. Program Synthesizer with Variable Oxidation Times design_oligo->program_synth synthesis 3. Perform Automated Synthesis program_synth->synthesis deprotection 4. Cleave and Deprotect synthesis->deprotection analyze_hplc 5. Analyze by HPLC/LC-MS deprotection->analyze_hplc interpret_data 6. Interpret Data (Purity vs. Time) analyze_hplc->interpret_data optimal_time 7. Determine Optimal Oxidation Time interpret_data->optimal_time

Caption: Experimental workflow for oxidation time optimization.

Validation & Comparative

A Head-to-Head Battle in Oligonucleotide Synthesis: DMT-locG(ib) vs. dG Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of oligonucleotide synthesis, the selection of phosphoramidite (B1245037) building blocks is a critical determinant of yield and purity. This guide provides a comprehensive comparison of the coupling efficiency between the modified phosphoramidite, DMT-locG(ib), and the standard dG phosphoramidite, supported by experimental data and detailed protocols.

At the heart of oligonucleotide synthesis lies the coupling reaction, a step where even minute inefficiencies can cascade into significantly reduced yields of the desired full-length product. The choice between a standard deoxyguanosine (dG) phosphoramidite and a modified counterpart like DMT-locG(ib) can have profound implications for the success of complex syntheses.

Understanding the Contenders: A Structural Overview

The key difference between DMT-locG(ib) and a standard dG phosphoramidite lies in a structural modification to the guanine (B1146940) nucleobase. The "loc" in DMT-locG(ib) designates it as a Locked Nucleic Acid (LNA) . This modification involves a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the sugar in a C3'-endo conformation. This pre-organized structure has significant effects on the properties of the resulting oligonucleotide, but it also influences the behavior of the phosphoramidite during synthesis.

The standard dG phosphoramidite, specifically DMT-dG(ib) with the isobutyryl protecting group, is a workhorse in oligonucleotide synthesis. However, it is not without its challenges. Guanine, in its standard form, can be susceptible to side reactions such as depurination, especially during the acidic detritylation step of the synthesis cycle.

Coupling Efficiency: A Comparative Analysis

While direct, peer-reviewed comparative studies exhaustively detailing the coupling efficiency of DMT-locG(ib) versus standard dG(ib) under identical conditions are not abundant in publicly available literature, the known properties of LNA phosphoramidites allow for a data-supported comparison.

Generally, high-quality standard dG(ib) phosphoramidites are expected to achieve coupling efficiencies of greater than 99% under optimized conditions. LNA phosphoramidites, including DMT-locG(ib), are also designed for high coupling efficiency, with manufacturers often recommending slightly longer coupling times to ensure the reaction goes to completion due to the potential for increased steric hindrance from the LNA modification.

ParameterDMT-locG(ib) PhosphoramiditeStandard dG(ib) Phosphoramidite
Typical Coupling Efficiency >98%>99%
Recommended Coupling Time 2-5 minutes1-3 minutes
Key Advantage Resistance to depurination, enhanced binding affinity of resulting oligoWell-established, cost-effective
Potential Consideration May require slightly longer coupling timesSusceptible to depurination

Note: The above data is compiled from general knowledge and manufacturer recommendations. Actual coupling efficiencies can vary based on synthesizer, reagents, and protocol optimization.

The primary advantage of employing DMT-locG(ib) lies not necessarily in a superior stepwise coupling efficiency over a high-quality standard dG amidite, but in its ability to mitigate side reactions that can lead to truncated or modified oligonucleotides. The enhanced stability of the glycosidic bond in the LNA structure makes it more resistant to the acidic conditions of the detritylation step, thereby reducing the incidence of depurination. This is particularly crucial in the synthesis of long oligonucleotides or sequences rich in guanine.

Experimental Protocols

To achieve optimal coupling efficiencies, specific protocols tailored to the phosphoramidite in use are essential. Below are representative protocols for evaluating and optimizing the coupling of both DMT-locG(ib) and standard dG phosphoramidites.

Protocol 1: Standard dG(ib) Phosphoramidite Coupling

Objective: To determine the coupling efficiency of a standard DMT-dG(ib) phosphoramidite.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • DMT-dG(ib) phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping reagents (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer (Iodine in THF/Water/Pyridine)

  • Deblocking agent (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

  • Anhydrous acetonitrile

Methodology:

  • Synthesizer Setup: Prime all reagent lines on the DNA synthesizer with fresh, anhydrous reagents.

  • Sequence Programming: Program the synthesizer to synthesize a test sequence, for example, a 20-mer oligonucleotide containing multiple guanine bases.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-DMT protecting group from the solid support-bound nucleoside using the deblocking agent. Collect the trityl cation effluent for quantification.

    • Coupling: Deliver the activated DMT-dG(ib) phosphoramidite and activator solution to the synthesis column. Allow a coupling time of 1-3 minutes.

    • Capping: Treat the support with capping reagents to block any unreacted 5'-hydroxyl groups.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a stable phosphate (B84403) triester using the oxidizer solution.

  • Repeat: Continue the synthesis cycle for the desired length of the oligonucleotide.

  • Trityl Cation Analysis: Measure the absorbance of the collected trityl cation at 498 nm after each deblocking step. The stepwise coupling efficiency is calculated based on the relative absorbance values between consecutive cycles.

Protocol 2: this compound Coupling Optimization

Objective: To optimize the coupling time for this compound to maximize coupling efficiency.

Materials: Same as Protocol 1, with this compound (0.1 M in anhydrous acetonitrile) replacing the standard dG amidite.

Methodology:

  • Synthesizer Setup and Sequence Programming: Prepare the synthesizer and program the test sequence as described in Protocol 1.

  • Variable Coupling Time: Modify the synthesis protocol to include varying coupling times for the this compound. It is recommended to test a range, for example, 2 minutes, 3 minutes, 4 minutes, and 5 minutes.

  • Synthesis and Analysis: Perform the synthesis for each coupling time condition. Collect and analyze the trityl cation effluent as described in Protocol 1 to determine the stepwise coupling efficiency for each condition.

  • Data Comparison: Compare the average stepwise coupling efficiencies obtained at different coupling times to identify the optimal duration that yields the highest efficiency.

Visualizing the Process

To better understand the workflows and chemical pathways involved, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Cycle Repeats

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental_Workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_analysis Analysis Reagent_Prep Prepare Anhydrous Reagents Synth_Setup Setup DNA Synthesizer Reagent_Prep->Synth_Setup Prog_Seq Program Test Sequence Synth_Setup->Prog_Seq Run_Synth Run Synthesis Cycles Prog_Seq->Run_Synth Trityl_Collect Collect Trityl Cation Run_Synth->Trityl_Collect Spectro Spectrophotometry (498 nm) Trityl_Collect->Spectro Calc_Eff Calculate Coupling Efficiency Spectro->Calc_Eff

Caption: Workflow for determining phosphoramidite coupling efficiency.

Conclusion

The choice between DMT-locG(ib) and standard dG(ib) phosphoramidite is not merely a matter of comparing stepwise coupling efficiencies in isolation. While both are capable of achieving high coupling rates, DMT-locG(ib) offers a significant advantage in minimizing depurination, a critical side reaction that can severely impact the yield and purity of the final oligonucleotide product, especially in longer and G-rich sequences. For routine synthesis of shorter oligonucleotides where depurination is less of a concern, the standard dG(ib) phosphoramidite remains a robust and cost-effective option. However, for demanding applications requiring high-fidelity synthesis of long or complex oligonucleotides, the enhanced stability of DMT-locG(ib) provides a valuable tool for maximizing the yield of the desired full-length product. Researchers should carefully consider the specific requirements of their synthesis to select the most appropriate guanosine (B1672433) phosphoramidite for their needs.

LNA vs. Phosphorothioate Oligonucleotides: A Comparative Guide to Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor in the success of therapeutic and diagnostic applications. Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids. To overcome this, various chemical modifications have been developed, with Locked Nucleic Acid (LNA) and Phosphorothioate (B77711) (PS) linkages being two of the most prominent. This guide provides an objective comparison of the nuclease resistance conferred by LNA and phosphorothioate modifications, supported by experimental data and detailed methodologies.

Introduction to Nuclease-Resistant Modifications

Oligonucleotide-based therapies and diagnostics rely on the ability of these short nucleic acid sequences to bind to specific target molecules. However, their efficacy is often limited by their susceptibility to degradation by endo- and exonucleases found in serum and within cells.[1] Phosphorothioate (PS) modifications, one of the first and most widely used strategies, involve the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of the oligonucleotide.[2][3] This change imparts a degree of nuclease resistance.[2]

Locked Nucleic Acid (LNA) is a newer generation of modification that involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[4][5] This bridge "locks" the sugar in a rigid C3'-endo conformation, which enhances binding affinity and provides steric hindrance against nuclease attack.[3][4]

Mechanism of Nuclease Resistance

The mechanisms by which LNA and phosphorothioate modifications protect oligonucleotides from nuclease degradation are distinct.

Phosphorothioate (PS): The substitution of sulfur for oxygen in the phosphate backbone creates a phosphorothioate linkage that is less susceptible to enzymatic cleavage by nucleases.[2] However, this modification introduces a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers. The Sp configuration offers greater resistance to certain exonucleases.[3] While effective, full phosphorothioation of an oligonucleotide can sometimes lead to increased toxicity and reduced binding affinity to the target sequence.[6]

Locked Nucleic Acid (LNA): LNA's nuclease resistance stems from the conformational rigidity imposed by the methylene bridge.[3][4] This locked structure pre-organizes the oligonucleotide into an A-form helix, which is not an ideal substrate for many nucleases that preferentially recognize B-form DNA. The steric bulk of the modified sugar backbone also physically hinders the approach of nuclease enzymes.[5] LNA modifications have been shown to provide substantial protection against both 3'-exonucleases and endonucleases.[7][8]

Quantitative Comparison of Nuclease Resistance

Numerous studies have demonstrated the superior nuclease resistance of LNA-modified oligonucleotides compared to their phosphorothioate counterparts. The following table summarizes key quantitative data from comparative studies.

Oligonucleotide ModificationMatrixKey FindingsReference(s)
Unmodified Oligonucleotide Human SerumHalf-life of approximately 1.5 hours.[7]
Phosphorothioate (PS) Human SerumChimeric DNA/PS oligonucleotides have half-lives of >10 hours.[1]
Phosphorothioate (PS) Animal PlasmaBiphasic elimination with a long half-life of 35 to 50 hours.[9]
LNA/DNA Mixmer Human SerumPredicted half-life was greater than an isosequential all-phosphorothioate oligonucleotide.[1]
Full LNA (Phosphodiester backbone) Fresh Mouse SerumRemained stable for >2 hours, while a non-phosphorothiolated DNA oligo was rapidly degraded within 1 hour. Chimeric DNA/LNA oligos are more stable than isosequential DNA PS oligos.[1][2]
LNA/DNA Mixmer E. coli Cell LysatesStability against nucleases was better than that of DNA and all-phosphorothioate oligonucleotides.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of LNA and phosphorothioate oligonucleotide nuclease resistance.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.

1. Oligonucleotide Preparation:

  • Synthesize and purify the LNA-modified, phosphorothioate-modified, and an unmodified control oligonucleotide of the same sequence.

  • Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry.

2. Incubation:

  • Prepare aliquots of human or fetal calf serum (e.g., 90% serum in a buffered solution).

  • Add the oligonucleotide to the serum to a final concentration of 1-5 µM.

  • Incubate the samples at 37°C in a water bath or incubator.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the reaction and immediately quench the enzymatic activity by adding a solution containing a protein denaturant (e.g., urea (B33335) or formamide) and a chelating agent (e.g., EDTA).

3. Analysis:

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • For PAGE analysis, the gel is typically stained with a fluorescent dye (e.g., SYBR Gold) that binds to nucleic acids. The intensity of the band corresponding to the full-length oligonucleotide is quantified using densitometry.

  • For HPLC analysis, an ion-exchange or reverse-phase column is used to separate the full-length oligonucleotide from its degradation products. The peak area of the full-length oligonucleotide is measured.

4. Data Interpretation:

  • The percentage of intact oligonucleotide at each time point is calculated relative to the 0-hour time point.

  • The half-life (t₁/₂) of the oligonucleotide is determined by fitting the degradation data to a first-order exponential decay curve.

Exonuclease Digestion Assay (e.g., using Snake Venom Phosphodiesterase)

This assay assesses the resistance of oligonucleotides to a specific 3'-exonuclease.

1. Oligonucleotide Preparation:

  • Prepare 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled LNA-modified, phosphorothioate-modified, and unmodified control oligonucleotides.

  • Purify the labeled oligonucleotides to remove unincorporated label.

2. Digestion Reaction:

  • Prepare a reaction mixture containing the labeled oligonucleotide, reaction buffer (typically Tris-HCl with MgCl₂), and snake venom phosphodiesterase (SVPD).

  • Incubate the reaction at 37°C.

  • At specific time intervals, take aliquots of the reaction and stop the digestion by adding a quenching solution (e.g., EDTA in formamide).

3. Analysis:

  • Separate the digestion products by denaturing PAGE.

  • Visualize the radiolabeled fragments by autoradiography or a phosphorimager, or the fluorescent fragments using an appropriate imager.

4. Data Interpretation:

  • The disappearance of the full-length oligonucleotide band and the appearance of shorter degradation products over time indicate the rate of digestion.

  • The percentage of remaining full-length oligonucleotide is quantified at each time point to determine the relative stability of the different modifications.

Visualizing the Molecular Differences and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the molecular structures of LNA and phosphorothioate modifications, as well as a typical experimental workflow for assessing nuclease resistance.

Caption: Molecular structures of LNA and Phosphorothioate modifications.

Experimental Workflow for Nuclease Resistance Assay prep Oligonucleotide Preparation (LNA, PS, Unmodified) incubate Incubation with Nuclease Source (e.g., Serum, Cell Extract, Purified Nuclease) prep->incubate quench Quench Reaction at Different Time Points incubate->quench analysis Analysis of Degradation (PAGE or HPLC) quench->analysis data Data Interpretation (Quantification and Half-life Calculation) analysis->data

Caption: A generalized workflow for assessing oligonucleotide nuclease resistance.

Conclusion

Both LNA and phosphorothioate modifications significantly enhance the nuclease resistance of oligonucleotides compared to their unmodified counterparts. Experimental evidence consistently demonstrates that LNA modifications offer superior stability in various biological media.[1][2] The choice between LNA and PS modifications will depend on the specific application, considering factors such as the required level of nuclease resistance, potential off-target effects, and manufacturing costs. For applications demanding the highest in vivo stability, LNA-modified oligonucleotides represent a powerful tool in the development of next-generation nucleic acid-based therapeutics and diagnostics.

References

LNA Probes Emerge as a Superior Alternative to Standard Probes in qPCR, Offering Enhanced Sensitivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of performance in quantitative real-time PCR (qPCR), Locked Nucleic Acid (LNA) probes present a compelling alternative to traditional DNA probes. Offering significant improvements in sensitivity, specificity, and thermal stability, LNA probes are particularly advantageous for challenging applications such as the detection of low-abundance targets, single nucleotide polymorphism (SNP) genotyping, and analysis of AT-rich sequences.

This guide provides an objective comparison of the performance of LNA probes versus standard hydrolysis probes (e.g., TaqMan® probes), supported by experimental data and detailed protocols to inform your assay design and technology selection.

Unlocking Performance: The LNA Advantage

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing by a methylene (B1212753) bridge.[1] This structural constraint dramatically increases the binding affinity of the LNA oligonucleotide for its complementary target sequence. For each LNA monomer incorporated into a probe, the melting temperature (Tm) of the probe-target duplex increases by 2–8 °C.[1][2] This enhanced thermal stability allows for the design of shorter probes with higher specificity and improved quenching efficiency, leading to a better signal-to-noise ratio.[3][4]

In contrast, standard hydrolysis probes are longer DNA oligonucleotides that, while effective, can be limited in their ability to discriminate between closely related sequences and may exhibit suboptimal performance with challenging templates.

Performance at a Glance: LNA vs. Standard Probes

The superior performance of LNA probes is evident across several key metrics. The following tables summarize the quantitative advantages of LNA technology based on published studies.

Performance MetricLNA ProbesStandard DNA ProbesKey Advantages of LNA
Sensitivity Increased by >100-fold in some assays.[5]StandardEnables detection of low-abundance nucleic acids.[1]
Specificity Superior single nucleotide mismatch discrimination (ΔTm often ~20°C).[6]Lower mismatch discrimination.Ideal for SNP genotyping and allele-specific PCR.[6]
Limit of Quantification (LOQ) As low as 1.4-20 copies of target DNA.[5][7]Higher LOQ, e.g., 4.1 copies in the same study.[5]More reliable quantification of rare targets.
Probe Length Shorter (typically 12-18 nucleotides).[6]LongerBetter quenching efficiency and signal-to-noise ratio.[3][4]
GC Content Robust detection regardless of GC content.[1]Performance can vary with GC content.Reliable performance with AT-rich targets.[4]
Challenging Samples Superior detection in biofluids and FFPE samples.[1]Can be less effective.More robust performance with degraded or complex samples.

Delving into the Data: Head-to-Head Comparison

A study comparing LNA probes to standard TaqMan® probes for the quantification of genetically modified organisms demonstrated the enhanced sensitivity of LNA technology. While both probe types could detect at least 20 copies of the target DNA, LNA probes, along with two other chemistries, were the most sensitive, detecting as few as 4 copies.[7] Furthermore, the study found that the lowest limit of quantification (LOQ) was achieved with the LNA assays, reliably quantifying as few as 20 copies of the target DNA.[7]

In another study focused on detecting parasitic DNA in mouse feces, the combination of LNA-based primers and an LNA-based TaqMan probe increased detection sensitivity by more than 100-fold compared to using standard DNA oligos.[5] The quantification limit for the LNA-TaqMan assay was an impressive 1.4 copies, a significant improvement over the 4.1 copies for the TaqMan assay with normal primers.[5]

For SNP genotyping, the high binding affinity of LNA probes allows for the design of very short probes (e.g., 12 nucleotides) that exhibit a significant difference in melting temperature (ΔTm) of around 20°C between a perfectly matched target and a single mismatch.[6] This level of discrimination is not achievable with standard DNA probes and is critical for accurate allele determination.[6][8]

Experimental Protocols: A Guide to Implementation

To facilitate the adoption of LNA technology, detailed experimental protocols for both LNA and standard hydrolysis probe qPCR assays are provided below.

Standard Hydrolysis Probe (TaqMan®) qPCR Protocol

This protocol provides a general framework for a typical TaqMan® assay.

1. Reaction Setup:

  • Thoroughly mix all reagents before use.

  • Prepare a master mix for the number of reactions required, including a 10% overage to account for pipetting errors.

  • Assemble the reaction on ice.

ComponentVolume (20 µL reaction)Final Concentration
2x Universal PCR Master Mix10 µL1x
Forward Primer (10 µM)0.4 µL200 nM
Reverse Primer (10 µM)0.4 µL200 nM
TaqMan® Probe (10 µM)0.2 µL100 nM
Template DNA/cDNA1-5 µL<250 ng
Nuclease-free waterUp to 20 µL-

2. Thermal Cycling:

  • Program the real-time PCR instrument with the following conditions.

StepTemperatureTimeCycles
Enzyme Activation95°C2-10 min1
Denaturation95°C15 sec40
Annealing/Extension60°C60 sec
LNA Hydrolysis Probe qPCR Protocol

This protocol is adapted for use with LNA-enhanced probes and primers. Note the potential for higher annealing temperatures due to the increased Tm of LNA probes.

1. Reaction Setup:

  • Follow the same general principles as the standard protocol for mixing and master mix preparation.

ComponentVolume (25 µL reaction)Final Concentration
1x MasterAmp PCR PreMix12.5 µL0.5x
Forward LNA Primer (10 µM)0.5 µL200 nM
Reverse LNA Primer (10 µM)0.5 µL200 nM
LNA Probe (10 µM)0.25 µL100 nM
Taq Polymerase (5 U/µL)0.2 µL1.0 U
Template DNA24 ng-
Nuclease-free waterUp to 25 µL-

2. Thermal Cycling:

  • The following cycling conditions have been used successfully in LNA-based SNP genotyping assays.[9]

StepTemperatureTimeCycles
Initial Denaturation95°C4 min1
Denaturation95°C15 sec45
Annealing/Extension60°C45 sec

Note: Optimization of primer and probe concentrations, as well as annealing temperature, is recommended for any new assay to achieve the best performance.

Visualizing the Mechanisms

To better understand the underlying principles of LNA and standard probe function, the following diagrams illustrate the key molecular interactions and experimental workflows.

qPCR_Mechanism cluster_denaturation Denaturation (95°C) cluster_annealing Annealing (60-67°C) cluster_extension Extension (72°C) dsDNA Double-stranded DNA ssDNA1 Single-stranded DNA (template) dsDNA->ssDNA1 Heat ssDNA2 Single-stranded DNA dsDNA->ssDNA2 Primer1 Forward Primer ssDNA1->Primer1 Probe Probe ssDNA1->Probe Primer2 Reverse Primer ssDNA2->Primer2 Taq Taq Polymerase Extension1 Primer Extension Primer1->Extension1 Extension2 Primer Extension Primer2->Extension2 Cleavage Probe Cleavage (Fluorescence) Probe->Cleavage Taq->Extension1 Taq->Extension2 Taq->Cleavage

Figure 1: Mechanism of a standard hydrolysis probe qPCR assay.

LNA_vs_Standard_Probe LNA_Probe LNA Probe - Shorter length - High Tm - Increased specificity Target_DNA Target DNA Sequence LNA_Probe->Target_DNA Strong, stable binding Standard_Probe Standard DNA Probe - Longer length - Lower Tm - Standard specificity Standard_Probe->Target_DNA Standard binding

Figure 2: Comparison of LNA and standard probe binding characteristics.

Experimental_Workflow RNA_Isolation 1. RNA/DNA Isolation RT 2. Reverse Transcription (for RNA) RNA_Isolation->RT qPCR_Setup 3. qPCR Reaction Setup RNA_Isolation->qPCR_Setup For DNA targets RT->qPCR_Setup Real_Time_PCR 4. Real-Time PCR Amplification qPCR_Setup->Real_Time_PCR Data_Analysis 5. Data Analysis Real_Time_PCR->Data_Analysis

References

LNA vs. DNA Phosphoramidites: A Comparative Guide to Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of nucleic acid analogue is critical to the success of their therapeutic and diagnostic applications. Locked Nucleic Acid (LNA) phosphoramidites, known for conferring enhanced thermal stability and nuclease resistance to oligonucleotides, are a popular choice. However, the synthesis efficiency of LNA-containing oligonucleotides compared to their traditional DNA counterparts is a key consideration. This guide provides an objective comparison of the synthesis yields of LNA and DNA phosphoramidites, supported by experimental data and detailed protocols.

The primary difference in the solid-phase synthesis of LNA-containing oligonucleotides compared to standard DNA oligonucleotides lies in the coupling and oxidation steps of the synthesis cycle. Due to the bicyclic structure of LNA monomers, which creates steric hindrance, a longer coupling time is required to achieve optimal efficiency. Similarly, the oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower for LNA-containing linkages and necessitates an extended oxidation time.[1] While LNA oligonucleotides can be synthesized using standard phosphoramidite (B1245037) chemistry on automated DNA synthesizers, these modifications to the protocol are crucial for maximizing yield.[1][2]

Quantitative Comparison of Synthesis Yields

The overall yield of an oligonucleotide synthesis is a product of the coupling efficiency at each step. Even small differences in stepwise coupling efficiency can have a significant impact on the final yield of the full-length product, especially for longer oligonucleotides.[3][4][5] Standard DNA phosphoramidite synthesis typically achieves a coupling efficiency of over 99%.[6][7] Due to increased steric hindrance, LNA phosphoramidites generally exhibit slightly lower coupling efficiencies.

Below is a table comparing the theoretical overall synthesis yields for a 20-mer oligonucleotide based on typical coupling efficiencies for DNA and LNA phosphoramidites.

ParameterDNA PhosphoramiditesLNA Phosphoramidites
Average Stepwise Coupling Efficiency >99%~98-99%
Theoretical Overall Yield for a 20-mer >82%~66-82%

Note: The theoretical overall yield is calculated as (Average Stepwise Coupling Efficiency)^(Number of couplings). For a 20-mer, there are 19 coupling steps.

It is important to note that the actual yield can be influenced by several factors including the quality of the phosphoramidites and reagents, the efficiency of the synthesizer, and the specific sequence of the oligonucleotide.[4]

Experimental Protocols

The following are detailed methodologies for the solid-phase synthesis of standard DNA and LNA-containing oligonucleotides using phosphoramidite chemistry.

Standard DNA Oligonucleotide Synthesis Protocol

This protocol outlines the standard cycle for solid-phase DNA oligonucleotide synthesis on an automated synthesizer.

1. Detritylation (Deblocking):

  • The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) in an anhydrous inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

2. Coupling:

  • The next phosphoramidite monomer (dissolved in anhydrous acetonitrile) is activated with a catalyst, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is rapid, typically requiring about 20-30 seconds for completion.[8]

3. Capping:

  • Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling cycles, which would result in the formation of n-1 shortmer impurities. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

4. Oxidation:

  • The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each subsequent monomer until the desired sequence is assembled.

LNA Oligonucleotide Synthesis Protocol

The synthesis of LNA-containing oligonucleotides follows the same fundamental steps as standard DNA synthesis but with modifications to the coupling and oxidation times to accommodate the sterically hindered LNA phosphoramidites.[1]

1. Detritylation (Deblocking):

  • This step is identical to the standard DNA synthesis protocol. The 5'-DMT protecting group is removed with a mild acid solution.

2. Coupling:

  • LNA phosphoramidites require a longer coupling time to achieve high efficiency due to their rigid, bicyclic structure. Recommended coupling times can range from 180 to 250 seconds, depending on the synthesizer.[1]

3. Capping:

  • The capping step is generally the same as in the standard DNA synthesis protocol.

4. Oxidation:

  • The oxidation of the phosphite triester linkage formed after LNA coupling is slower than for a standard DNA linkage. Therefore, a longer oxidation time is recommended, typically around 45 seconds.[1]

These modified cycle times are essential for maximizing the yield of LNA-containing oligonucleotides.

Synthesis Workflow Diagrams

The following diagrams illustrate the key workflows in DNA and LNA oligonucleotide synthesis.

DNA_Synthesis_Cycle cluster_cycle DNA Synthesis Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling Exposed 5'-OH Capping Capping Coupling->Capping Phosphite Triester Formation Oxidation Oxidation Capping->Oxidation Block Unreacted Sites Next_Cycle Next_Cycle Oxidation->Next_Cycle Stable Phosphate Triester Start Start Start->Detritylation

Standard DNA oligonucleotide synthesis cycle.

LNA_vs_DNA_Workflow cluster_dna Standard DNA Synthesis cluster_lna LNA Synthesis dna_coupling Coupling (20-30s) dna_oxidation Oxidation (~30s) dna_coupling->dna_oxidation lna_coupling Coupling (180-250s) Steric Hindrance lna_oxidation Oxidation (~45s) Slower Reaction lna_coupling->lna_oxidation Phosphoramidite\nChemistry Phosphoramidite Chemistry Phosphoramidite\nChemistry->dna_coupling Phosphoramidite\nChemistry->lna_coupling

References

LNA Probes Surpass DNA Probes in Mismatch Discrimination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular diagnostics and research, the ability to distinguish between nucleic acid sequences with single-base differences is paramount. This guide provides a detailed comparison of Locked Nucleic Acid (LNA) probes and traditional DNA probes, focusing on their efficacy in mismatch discrimination. The evidence presented demonstrates the superior specificity of LNA probes, making them an invaluable tool for applications demanding high precision, such as SNP genotyping, allele-specific PCR, and in situ hybridization.

Enhanced Specificity of LNA Probes: The Underlying Mechanism

Locked Nucleic Acid is an RNA analog with a modified ribose moiety. A methylene (B1212753) bridge connects the 2' oxygen and the 4' carbon, "locking" the ribose in a C3'-endo conformation.[1][2] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in binding affinity (hybridization stability) to complementary DNA or RNA targets.[3][4]

This enhanced affinity allows for the use of shorter probes while maintaining a high melting temperature (Tm).[3] Crucially, the rigid structure of LNA accentuates the destabilizing effect of a base mismatch. While a perfect match with an LNA probe is significantly more stable than with a DNA probe, a single mismatch in an LNA-DNA duplex results in a much larger drop in thermal stability compared to a DNA-DNA duplex.[5] This greater difference in melting temperature (ΔTm) between a perfect match and a mismatch is the foundation of the superior mismatch discrimination of LNA probes.[3]

Quantitative Comparison of Mismatch Discrimination

The enhanced discriminatory power of LNA probes over DNA probes is evident in their respective melting temperature (Tm) profiles when hybridized to perfectly matched and mismatched target sequences. The difference in Tm between the perfect match and the mismatch (ΔTm) is a key metric for specificity. A larger ΔTm indicates better discrimination.

Experimental data from UV melting analysis consistently shows that LNA-containing probes exhibit a significantly larger ΔTm compared to their DNA counterparts across various single nucleotide mismatches.

Probe TypeTarget Sequence ContextMismatch TypePerfect Match Tm (°C)Mismatch Tm (°C)ΔTm (°C)
DNA 5'-GCA TX C AGT-3'A•A55.447.08.4
LNA 5'-GCA TX C AGT-3'A•A70.257.912.3
DNA 5'-GCA TX C AGT-3'G•T55.449.16.3
LNA 5'-GCA TX C AGT-3'G•T70.264.75.5
DNA 5'-GCA TX C AGT-3'C•T55.445.99.5
LNA 5'-GCA TX C AGT-3'C•T70.257.312.9

Data summarized from You et al. (2006).[6] The 'X' in the target sequence context represents the position of the variable nucleotide, and the LNA probe contains a triplet of LNA bases centered on the mismatch.

As the table illustrates, for most mismatch types, the ΔTm for LNA probes is substantially larger than for DNA probes, signifying a clearer distinction between the intended target and a sequence with a single nucleotide variation.[6] It is noteworthy that the performance of LNA probes can be sequence-dependent, with some mismatches, like G•T, showing less of an improvement or even a slight decrease in ΔTm in certain contexts.[6][7]

Experimental Protocols

The data presented in this guide is primarily derived from UV melting analysis, a standard method for determining the thermal stability of nucleic acid duplexes.

UV Melting Analysis Protocol

1. Oligonucleotide Preparation:

  • DNA and LNA-modified oligonucleotides are synthesized and purified, typically by HPLC.

  • The concentration of each oligonucleotide is determined by measuring its absorbance at 260 nm.

2. Duplex Formation:

  • The probe and target oligonucleotides are mixed in equimolar amounts in a buffered solution. A common buffer is 1 M NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA at pH 7.0.

  • The mixture is heated to 95°C for 2 minutes to ensure complete denaturation of any secondary structures and then slowly cooled to room temperature to allow for duplex formation.

3. Melting Curve Acquisition:

  • The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) in a spectrophotometer equipped with a temperature controller.

  • As the temperature rises, the duplex denatures into single strands, causing an increase in absorbance (hyperchromicity).

4. Data Analysis:

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are denatured. This corresponds to the peak of the first derivative of the melting curve.[2]

  • The ΔTm is calculated by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex.

Visualization of LNA vs. DNA Probe Hybridization

The following diagrams illustrate the principles of LNA and DNA probe hybridization and mismatch discrimination.

LNA_vs_DNA_Hybridization cluster_DNA DNA Probe cluster_LNA LNA Probe DNA_Probe DNA Probe DNA_PM_Target Perfect Match Target DNA_Probe->DNA_PM_Target Hybridization DNA_MM_Target Mismatch Target DNA_Probe->DNA_MM_Target Hybridization DNA_Hybrid_PM Stable Duplex (Higher Tm) DNA_PM_Target->DNA_Hybrid_PM DNA_Hybrid_MM Less Stable Duplex (Lower Tm) DNA_MM_Target->DNA_Hybrid_MM LNA_Probe LNA Probe LNA_PM_Target Perfect Match Target LNA_Probe->LNA_PM_Target Hybridization LNA_MM_Target Mismatch Target LNA_Probe->LNA_MM_Target Hybridization LNA_Hybrid_PM Very Stable Duplex (Much Higher Tm) LNA_PM_Target->LNA_Hybrid_PM LNA_Hybrid_MM Highly Unstable Duplex (Much Lower Tm) LNA_MM_Target->LNA_Hybrid_MM

Caption: Comparative stability of DNA and LNA probe duplexes.

Delta_Tm_Comparison Tm_Scale Melting Temperature (°C) LNA_Tm Perfect Match Tm Mismatch Tm DNA_Tm Perfect Match Tm Mismatch Tm DNA_Tm:pm->DNA_Tm:mm Delta_Tm_DNA ΔTm (DNA) LNA_Tm:pm->LNA_Tm:mm Delta_Tm_LNA ΔTm (LNA)

Caption: LNA probes exhibit a larger ΔTm for enhanced mismatch discrimination.

Conclusion

The incorporation of LNA monomers into oligonucleotide probes offers a significant enhancement in mismatch discrimination compared to standard DNA probes.[7][8] This is quantitatively demonstrated by a larger ΔTm between perfectly matched and mismatched targets.[6] This superior specificity makes LNA probes the preferred choice for a wide range of applications that require the accurate detection of single nucleotide variations. For researchers, scientists, and drug development professionals, leveraging the power of LNA technology can lead to more robust and reliable experimental outcomes.

References

A Comparative Analysis of Guanosine Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Guanosine (B1672433) Protecting Group

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The fidelity of this process hinges on the effective protection of the exocyclic amino groups of the nucleobases, particularly the N2 position of guanosine, to prevent unwanted side reactions during the automated solid-phase synthesis cycle. The choice of the guanosine protecting group significantly impacts the efficiency of synthesis, the conditions required for deprotection, and the final purity of the oligonucleotide product. This guide provides a comparative analysis of commonly used guanosine protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Guanosine Protecting Groups

The selection of a guanosine protecting group is a critical parameter in oligonucleotide synthesis, influencing coupling efficiency, susceptibility to depurination, and the lability of the protecting group itself. This section provides a quantitative comparison of the most widely used protecting groups.

Protecting GroupChemical StructureTypical Coupling TimeDepurination SusceptibilityKey Characteristics
Isobutyryl (iBu) AcylStandardModerateThe traditional and most widely used protecting group. Requires relatively harsh deprotection conditions.
Dimethylformamidine (dmf) AmidineStandardLowOffers good protection against depurination.[1] Deprotects approximately four times faster than isobutyryl.[2]
Acetyl (Ac) AcylStandardModerateCompatible with fast deprotection protocols using AMA (Ammonium Hydroxide (B78521)/Methylamine).
Phenoxyacetyl (Pac) AcylStandardModerateAn "ultramild" protecting group, removable under significantly milder basic conditions.
Isopropyl-phenoxyacetyl (iPr-Pac) AcylStandardModerateAnother "ultramild" protecting group, offering similar advantages to Pac with slightly different deprotection kinetics.

Table 1: Comparison of Guanosine Protecting Group Characteristics.

Deprotection Conditions

The conditions required for the removal of the guanosine protecting group are a primary consideration, especially when synthesizing oligonucleotides containing sensitive modifications or dyes. The following table summarizes the typical deprotection conditions for each protecting group.

Protecting GroupDeprotection ReagentTemperature (°C)Time
Isobutyryl (iBu) Concentrated Ammonium (B1175870) Hydroxide5516 hours[3]
AMA (Ammonium Hydroxide/Methylamine (B109427), 1:1)655 minutes[4]
Dimethylformamidine (dmf) Concentrated Ammonium Hydroxide554 hours[3]
AMA (Ammonium Hydroxide/Methylamine, 1:1)655 minutes[4]
Acetyl (Ac) Concentrated Ammonium Hydroxide554 hours[3]
AMA (Ammonium Hydroxide/Methylamine, 1:1)655 minutes[4]
Phenoxyacetyl (Pac) 0.05 M Potassium Carbonate in Methanol (B129727)Room Temperature4 hours[5]
Concentrated Ammonium HydroxideRoom Temperature2 hours[5]
Isopropyl-phenoxyacetyl (iPr-Pac) 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours[5]
Concentrated Ammonium HydroxideRoom Temperature2 hours[5]

Table 2: Typical Deprotection Conditions for Guanosine Protecting Groups.

Experimental Protocols

I. General Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)

This protocol outlines the standard four-step cycle for the automated synthesis of oligonucleotides on a solid support.[6][7][8]

  • Detritylation: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.

  • Coupling: The next phosphoramidite (B1245037) monomer, activated by a tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

These four steps are repeated for each nucleotide to be added to the sequence.

II. Deprotection Protocols

A. Standard Deprotection using Concentrated Ammonium Hydroxide (for iBu-dG)

  • Following synthesis, the solid support is transferred to a sealed vial.

  • Concentrated ammonium hydroxide is added to the vial.

  • The vial is heated at 55°C for 16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[3]

  • The solution is cooled, and the solid support is removed by filtration.

  • The ammoniacal solution is evaporated to dryness to yield the crude deprotected oligonucleotide.

B. Fast Deprotection using AMA (for dmf-dG and Ac-dG)

  • After synthesis, the solid support is placed in a sealed vial.

  • A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) is added to the vial.[4]

  • The vial is heated at 65°C for 5-10 minutes.[4][9]

  • The vial is cooled, and the solution containing the cleaved and deprotected oligonucleotide is removed from the solid support.

  • The solution is evaporated to dryness.

C. Ultramild Deprotection using Potassium Carbonate in Methanol (for Pac-dG and iPr-Pac-dG)

  • After synthesis, the solid support is transferred to a vial.

  • A solution of 0.05 M potassium carbonate in anhydrous methanol is added.[5]

  • The mixture is kept at room temperature for 4 hours.[5]

  • The methanolic solution is carefully removed from the support.

  • The solution is neutralized with a stoichiometric amount of acetic acid before evaporation to avoid degradation of the oligonucleotide.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

Figure 1: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

G cluster_deprotection Comparison of Deprotection Workflows cluster_standard Standard Protecting Groups (e.g., iBu-dG) cluster_fast Fast Deprotecting Groups (e.g., dmf-dG, Ac-dG) cluster_ultramild Ultramild Protecting Groups (e.g., Pac-dG, iPr-Pac-dG) Standard_Cleavage Cleavage & Deprotection (Conc. NH4OH, 55°C, 16h) Standard_Workup Evaporation Standard_Cleavage->Standard_Workup Fast_Cleavage Cleavage & Deprotection (AMA, 65°C, 5-10 min) Fast_Workup Evaporation Fast_Cleavage->Fast_Workup Ultramild_Cleavage Cleavage & Deprotection (K2CO3/MeOH, RT, 4h) Neutralization Neutralization Ultramild_Cleavage->Neutralization Ultramild_Workup Evaporation Neutralization->Ultramild_Workup

Figure 2: Deprotection workflows for standard, fast, and ultramild guanosine protecting groups.

Conclusion

The choice of a guanosine protecting group is a multifaceted decision that requires careful consideration of the specific oligonucleotide sequence, the presence of sensitive modifications, and the desired throughput of the synthesis process. Standard protecting groups like isobutyryl are robust and well-established but necessitate harsh deprotection conditions. Fast-deprotecting groups such as dimethylformamidine offer a significant reduction in deprotection time with the added benefit of reducing depurination. For oligonucleotides containing delicate functionalities, ultramild protecting groups like phenoxyacetyl and isopropyl-phenoxyacetyl are indispensable, allowing for deprotection under very gentle conditions. By understanding the performance characteristics and procedural requirements of each protecting group, researchers can optimize their oligonucleotide synthesis protocols to achieve high yields of pure, functional products for a wide range of applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to LNA Oligonucleotide Purity Validation: Mass Spectrometry vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Locked Nucleic Acid (LNA) oligonucleotides is a critical step in preclinical and clinical development. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for LNA oligonucleotide purity assessment, supported by experimental data and detailed protocols.

The unique chemical modifications in LNA oligonucleotides that enhance their binding affinity and stability also present analytical challenges for accurately determining purity and identifying impurities.[1] While several methods are available, each possesses distinct advantages and limitations. This guide focuses on a comparative analysis of Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Method Comparison: A Head-to-Head Analysis

The choice of analytical technique for LNA oligonucleotide purity validation depends on the specific requirements of the analysis, including the need for molecular weight confirmation, resolution of closely related impurities, and quantitative accuracy. While mass spectrometry is unparalleled for confirming molecular identity, techniques like HPLC and CE often provide more direct quantitative purity assessments. A combination of these orthogonal methods, such as LC-MS, typically offers the most comprehensive characterization of an LNA oligonucleotide sample.[2][3]

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Primary Measurement Mass-to-charge ratio (m/z)Retention time based on physicochemical propertiesMigration time based on size and charge
Purity Assessment Indirect, based on relative abundance of ionsDirect, based on peak area percentageDirect, based on peak area percentage
Strengths - Confirms molecular weight of the full-length product (FLP) and impurities[4]- Identifies unexpected modifications and adducts- High sensitivity- Robust and reproducible quantification[5]- Well-established methods (IP-RP, AEX)- High loading capacity for purification- High-resolution separation of oligonucleotides, often with single-base resolution[6]- Low sample and reagent consumption- Automated and fast analysis
Limitations - Ionization efficiency can vary between different species, affecting quantitative accuracy- Not ideal for separating isomers- May not resolve all co-eluting impurities- Indirect identification of impurities without MS coupling- Sensitive to sample matrix effects- Lower loading capacity compared to HPLC
Best Suited For - Identity confirmation- Impurity identification- Characterization of modifications- Routine quality control- Quantitative purity assessment- Preparative purification- High-resolution purity assessment- Analysis of complex mixtures- Separation of closely related impurities

Table 1: Comparison of Key Features of MS, HPLC, and CE for LNA Oligonucleotide Purity Analysis.

Quantitative Data Summary

The following table presents representative purity data for a hypothetical 20-mer LNA oligonucleotide as determined by different analytical techniques. This data is synthesized from typical results presented in various application notes and research articles to illustrate the comparative performance of each method.

Analytical MethodFull-Length Product (FLP) Purity (%)Key Impurities Detected
LC-MS (Total Ion Chromatogram) 88.5%n-1, n+1, depurination products, (P=O) substitutions
RP-HPLC-UV (260 nm) 92.1%n-1, n-2, other shortmers
IE-HPLC-UV (260 nm) 93.5%n-1, phosphorothioate (B77711) failures
Capillary Gel Electrophoresis (CGE) 95.2%n-1, n-2, other failure sequences

Table 2: Representative Purity Data for a 20-mer LNA Oligonucleotide.

Experimental Workflows and Protocols

A comprehensive analysis of LNA oligonucleotide purity often involves a multi-step workflow, starting from sample preparation to data analysis.

LNA Oligonucleotide Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample LNA Oligonucleotide Sample Desalting Desalting & Buffer Exchange Sample->Desalting Quantification UV Quantification (A260) Desalting->Quantification LCMS LC-MS Analysis Quantification->LCMS Identity & Purity HPLC HPLC-UV Analysis Quantification->HPLC Quantitative Purity CE CE Analysis Quantification->CE High-Resolution Purity Purity Purity Assessment LCMS->Purity Impurity Impurity Profiling LCMS->Impurity HPLC->Purity CE->Purity Report Comprehensive Report Purity->Report Impurity->Report Method Selection Logic cluster_goal Analytical Goal cluster_method Recommended Method(s) Identity Identity Confirmation MS Mass Spectrometry (ESI or MALDI-TOF) Identity->MS Purity Quantitative Purity HPLC HPLC-UV (IP-RP or AEX) Purity->HPLC HighRes High-Resolution Separation CE Capillary Electrophoresis (CGE) HighRes->CE Char Full Characterization Char->CE LCMS LC-MS Char->LCMS

References

Benchmarking Advanced Antisense Oligonucleotides: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical step in the design of effective and safe antisense oligonucleotide (ASO) therapeutics. This guide provides an objective comparison of advanced ASO modifications, focusing on Locked Nucleic Acid (LNA) and constrained Ethyl (cEt) nucleosides, as representative examples of high-affinity platforms. While specific data for proprietary modifications such as "DMT-locG(ib)" is not publicly available, the principles and experimental benchmarks detailed herein provide a robust framework for evaluating any novel ASO chemistry.

Antisense oligonucleotides are synthetic single-stranded nucleic acids designed to bind to specific mRNA sequences, thereby modulating gene expression.[1] Unmodified oligonucleotides, however, suffer from rapid degradation by nucleases and low binding affinity.[2] To overcome these limitations, various chemical modifications have been developed. This guide focuses on the benchmarking of ASOs incorporating high-affinity nucleotide analogues, which structurally "lock" the ribose sugar into an optimal conformation for binding to target RNA.

Comparison of Key Performance Parameters

The efficacy and safety of an ASO are determined by several key biophysical and biological properties. Below is a summary of these parameters for LNA and cEt modified oligonucleotides compared to standard DNA ASOs.

ParameterStandard DNA ASOLNA-modified ASOcEt-modified ASORationale & Significance
Binding Affinity (ΔTm per modification) Baseline+1.5 to +4°C[3]Similar to LNA[4]Higher affinity increases potency and allows for shorter ASO designs.
Nuclease Resistance Low (rapid degradation)High[5]High, similar to LNA[6]Increased stability in biological fluids enhances in vivo half-life and duration of action.
RNase H Activation YesYes (in gapmer design)[3][5]Yes (in gapmer design)[6]Essential for ASOs that function by degrading the target mRNA.
In Vitro Potency BaselineSuperior to 2'-MOE ASOs[4]Superior to 2'-MOE ASOs[4]Lower concentrations are required to achieve the desired level of gene silencing.
In Vivo Therapeutic Index VariableImproved potency but potential for hepatotoxicity[4]Improved potency with a better toxicity profile compared to LNA[4]A wider therapeutic window is crucial for clinical success.

Mechanism of Action: RNase H-mediated mRNA Degradation

A primary mechanism for ASO-mediated gene silencing is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[7] ASOs designed for this purpose, often called "gapmers," typically feature a central block of DNA monomers flanked by wings of modified nucleosides like LNA or cEt. The modified wings provide high affinity and nuclease stability, while the DNA "gap" is necessary for RNase H recognition and cleavage of the target mRNA.[3]

G cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm ASO ASO (Gapmer) Duplex ASO/pre-mRNA Heteroduplex ASO->Duplex Hybridization Duplex_cyto ASO/mRNA Heteroduplex ASO->Duplex_cyto mRNA Target pre-mRNA mRNA->Duplex Splicing Splicing Modulation Duplex->Splicing Steric Block mRNA_cyto Target mRNA mRNA_cyto->Duplex_cyto Translation Translation mRNA_cyto->Translation Default Path Cleavage mRNA Cleavage Duplex_cyto->Cleavage RNaseH RNase H RNaseH->Cleavage Recruitment Protein Protein Synthesis (Reduced or Altered) Cleavage->Protein Inhibition of Translation Translation->Protein ASO_delivery ASO Delivery ASO_delivery->ASO

ASO Mechanism of Action

Experimental Protocols for ASO Benchmarking

Objective evaluation of novel ASO chemistries requires a standardized set of experiments to determine their efficacy, specificity, and potential for toxicity.

In Vitro Efficacy Screening

The initial assessment of ASO performance is typically conducted in cultured cells. The goal is to determine the concentration-dependent reduction of the target gene expression.

Workflow for In Vitro ASO Efficacy Screening:

G cluster_workflow In Vitro ASO Screening Workflow start Design & Synthesize ASOs (Test, Positive & Negative Controls) cell_culture Culture Target Cells (e.g., patient-derived cells) start->cell_culture delivery ASO Delivery to Cells (Gymnotic uptake or Transfection) cell_culture->delivery incubation Incubate for 24-72 hours delivery->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_analysis Protein Analysis (Western Blot / ELISA) harvest->protein_analysis qpcr RT-qPCR Analysis (Measure target mRNA levels) rna_extraction->qpcr dose_response Generate Dose-Response Curves (Determine EC50) qpcr->dose_response protein_analysis->dose_response end Select Lead Candidates dose_response->end

In Vitro ASO Screening Workflow

Detailed Protocol:

  • Cell Culture: Choose a cell line or primary cells that are relevant to the disease of interest and express the target gene.[1]

  • ASO Delivery:

    • Gymnotic Uptake: ASOs are added directly to the cell culture medium without any transfection agent. This method relies on the intrinsic ability of cells to take up ASOs and is considered more physiologically relevant, though it may require higher ASO concentrations (e.g., 0.5–10 µM).[8]

    • Transfection: Lipid-based transfection reagents can be used to enhance ASO delivery, especially in cell lines that exhibit poor gymnotic uptake. It is crucial to optimize transfection conditions to minimize cytotoxicity.

  • Controls: Include a non-targeting (scrambled) ASO as a negative control and a previously validated ASO as a positive control.[9]

  • Readout:

    • mRNA Quantification: After 24-72 hours of incubation, extract total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of the target mRNA relative to a housekeeping gene.[9]

    • Protein Quantification: Assess the reduction in target protein levels via Western blot or ELISA to confirm that the mRNA knockdown translates to a functional effect.[10]

  • Data Analysis: Generate dose-response curves to determine the EC50 (the concentration at which 50% of the maximal effect is observed) for each ASO candidate.[11]

In Vivo Activity Assessment

Promising ASO candidates from in vitro screens should be evaluated in relevant animal models to assess their in vivo efficacy, biodistribution, and safety.

Workflow for In Vivo ASO Evaluation:

G cluster_workflow In Vivo ASO Evaluation Workflow start Select Lead ASO from In Vitro Studies animal_model Select Relevant Animal Model (e.g., transgenic mouse) start->animal_model administration ASO Administration (e.g., systemic or local delivery) animal_model->administration time_course Time-course Study administration->time_course tissue_collection Collect Tissues of Interest at Different Time Points time_course->tissue_collection target_engagement Measure Target mRNA/Protein Reduction in Tissues tissue_collection->target_engagement toxicity_assessment Assess Toxicity (e.g., histology, blood chemistry) tissue_collection->toxicity_assessment pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis target_engagement->pk_pd end Efficacy & Safety Profile pk_pd->end toxicity_assessment->end

In Vivo ASO Evaluation Workflow

Detailed Protocol:

  • Animal Model: Utilize an appropriate animal model that recapitulates aspects of the human disease.

  • Administration: Administer the ASO via a clinically relevant route (e.g., subcutaneous injection for systemic delivery or intracerebroventricular injection for CNS targets).

  • Tissue Analysis: At the end of the study, harvest relevant tissues to measure the extent of target mRNA and protein reduction.[2]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Characterize the absorption, distribution, metabolism, and excretion (ADME) of the ASO.[12] Correlate the ASO concentration in tissues with the observed pharmacodynamic effect (target reduction).

  • Toxicity Assessment: Evaluate potential toxicities by monitoring animal health, analyzing blood chemistry, and performing histopathological examination of key organs.[13]

Conclusion

The development of successful antisense therapeutics hinges on the careful selection and rigorous benchmarking of chemical modifications. High-affinity analogues like LNA and cEt offer significant advantages in terms of potency and nuclease stability over earlier generation ASOs.[4][14] By employing the standardized in vitro and in vivo experimental workflows detailed in this guide, researchers can effectively compare the performance of novel chemistries, such as DMT-locG(ib), against established platforms. This systematic approach facilitates the identification of lead candidates with the optimal balance of efficacy and safety for clinical development.

References

LNA-Modified siRNAs Outperform Unmodified Counterparts in Stability and Specificity, Enhancing Gene Silencing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals that Locked Nucleic Acid (LNA)-modified small interfering RNAs (siRNAs) offer significant advantages over unmodified siRNAs for researchers in drug development and functional genomics. The enhanced biostability, improved silencing potency, and reduced off-target effects of LNA-modified siRNAs make them a superior alternative for therapeutic applications and reliable gene function studies.

The core challenge in harnessing RNA interference (RNAi) for therapeutic purposes lies in the inherent instability and potential for off-target effects of unmodified siRNAs. Chemical modifications, particularly the incorporation of LNA, have emerged as a robust solution to these limitations. LNA is a bicyclic RNA analog where the ribose ring is "locked" in an N-type conformation, leading to enhanced thermal stability and nuclease resistance.[1][2][3] This guide provides a detailed comparison of the efficacy, stability, and specificity of LNA-modified siRNAs versus their unmodified counterparts, supported by experimental data and detailed protocols.

Superior Stability and Enhanced Gene Silencing with LNA Modification

Experimental evidence consistently demonstrates that LNA-modified siRNAs exhibit significantly greater stability in biological fluids compared to unmodified siRNAs. This increased stability translates to a longer duration of gene silencing activity. In studies where siRNAs were incubated in mouse serum, unmodified siRNAs were rapidly degraded within hours, whereas LNA-modified versions remained largely intact for extended periods, in some cases beyond 48 hours.[4]

Comparative Performance Data: LNA-Modified vs. Unmodified siRNAs
Performance MetricUnmodified siRNALNA-Modified siRNAKey Findings
Serum Stability Degraded within 1-5 hours[4][8]Stable for over 13-48 hours[4][8]LNA modification dramatically increases resistance to nuclease degradation.
Gene Silencing Duration Near-maximal silencing for up to 5-7 days in readily transfected cells[6]Can extend the duration of silencing beyond that of unmodified siRNAs[9]Enhanced stability contributes to a more sustained gene silencing effect.
In Vitro Efficacy Variable, dependent on sequence and targetCan enhance the activity of siRNAs, especially those with lower initial efficacy[1][7]LNA modifications are compatible with the intracellular siRNA machinery.[2][3]
In Vivo Efficacy Limited by poor stability and rapid clearance[5]Show great potential for future therapeutic development due to increased potency[1]Chemical modifications are essential for in vivo applications without formulation.[1]
Off-Target Effects Prone to off-target gene regulationCan reduce undesired, sequence-related off-target effects[2][3][10]Strategic placement of LNA modifications, particularly in the seed region, is crucial.[1][11]

Mitigating Off-Target Effects Through Strategic LNA Placement

A significant hurdle in siRNA-based therapeutics is the potential for off-target effects, where the siRNA unintentionally silences genes other than the intended target. These effects are often mediated by the "seed region" of the siRNA guide strand.[12] Research has shown that strategic incorporation of LNA modifications within this seed region can significantly reduce such off-target silencing without compromising on-target activity.[11][13] This modification is thought to sterically hinder the binding of the siRNA to unintended mRNA targets.[11] While chemical modifications can increase the overall potency of siRNAs, which may correlate with more off-target effects, careful design and placement of LNAs can minimize these undesirable consequences.[1]

Experimental Methodologies

To ensure reproducible and reliable results when comparing different siRNA modalities, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Serum Stability Assay

This assay evaluates the resistance of siRNAs to degradation by nucleases present in serum.

  • Incubation: Incubate 20 pmoles of siRNA (unmodified or LNA-modified) in 80% fresh mouse or fetal bovine serum at 37°C.[8]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 13, 24, 48 hours).[4][8]

  • Analysis: Analyze the integrity of the siRNA at each time point using Polyacrylamide Gel Electrophoresis (PAGE) followed by staining with a nucleic acid stain such as SYBR Gold®.[8]

  • Quantification: The amount of intact siRNA can be quantified by densitometry.

In Vitro Gene Silencing Analysis using qRT-PCR

This method quantifies the reduction in target mRNA levels following siRNA transfection.[14][15][16]

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa, MiaPaca-II) in 6-well or 96-well plates to achieve 70-80% confluency at the time of transfection.[1]

  • RNA Isolation: 24-72 hours post-transfection, lyse the cells and isolate total RNA using a reagent like Trizol or a column-based kit.[1]

  • cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]

  • Quantitative PCR (qPCR):

    • The reaction mixture typically includes cDNA, forward and reverse primers, and qPCR master mix.[18]

    • The thermal cycling program generally consists of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[18]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the percentage of target mRNA knockdown compared to the negative control.[14]

Western Blotting for Protein Knockdown Analysis

This technique is used to confirm that the reduction in mRNA levels translates to a decrease in the corresponding protein.[14]

  • Protein Extraction: 48-72 hours post-transfection, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or tubulin) to confirm target protein knockdown.[14]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in siRNA-mediated gene silencing and the experimental procedures used to evaluate their efficacy, the following diagrams have been generated.

RNAi_Pathway RNAi Gene Silencing Pathway cluster_cytoplasm Cytoplasm siRNA siRNA (unmodified or LNA-modified) RISC_loading RISC Loading Complex siRNA->RISC_loading Guide strand loading RISC Active RISC RISC_loading->RISC mRNA Target mRNA RISC->mRNA Target recognition Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Translation No Protein Translation Degradation->No_Translation

RNAi Gene Silencing Pathway

Experimental_Workflow Experimental Workflow for siRNA Efficacy Testing cluster_transfection Cell Transfection cluster_analysis Analysis start Plate Cells transfect Transfect with siRNA start->transfect harvest Harvest Cells (24-72h post-transfection) transfect->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qRT_PCR qRT-PCR Analysis rna_extraction->qRT_PCR western_blot Western Blot Analysis protein_extraction->western_blot data_analysis Data Analysis (% Knockdown) qRT_PCR->data_analysis western_blot->data_analysis

Workflow for siRNA Efficacy Testing

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DMT-locG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling DMT-locG(ib) Phosphoramidite (B1245037) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. The primary method for safe disposal involves the deactivation of the reactive phosphoramidite moiety through a controlled hydrolysis process, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

DMT-locG(ib) Phosphoramidite is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a fume hood. All personnel must use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the affected area decontaminated with alcohol. It is crucial to prevent the chemical from entering drains or waterways.[1]

Step-by-Step Disposal Procedure

This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers. The reactive phosphoramidite is hydrolyzed to a less reactive H-phosphonate species.[1]

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% aqueous solution of sodium bicarbonate

  • Appropriately labeled hazardous waste container for aqueous chemical waste

Procedure:

  • Dissolution: For solid waste, dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous solution of sodium bicarbonate.[1] The weak basic condition of the sodium bicarbonate solution helps to neutralize any acidic byproducts generated during hydrolysis.

  • Reaction Time: Allow the resulting mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Quantitative Data Summary

ParameterValueSource
Molecular Weight867.93 g/mol [2]
Sodium Bicarbonate Solution5% aqueous solution[1]
Bicarbonate Solution Excess10-fold by volume[1]
Minimum Reaction Time24 hours[1]

Disposal Workflow

cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Final Disposal A This compound Waste B Dissolve in anhydrous Acetonitrile A->B D Slowly add Phosphoramidite solution to Bicarbonate with stirring B->D C Prepare 10-fold excess 5% Sodium Bicarbonate Solution C->D E Stir mixture for at least 24 hours D->E F Transfer hydrolyzed mixture to labeled hazardous waste container E->F G Dispose through licensed chemical waste contractor F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling DMT-locG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling reactive chemical reagents such as DMT-locG(ib) Phosphoramidite (B1245037). This document provides crucial safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When working with DMT-locG(ib) Phosphoramidite, the use of appropriate personal protective equipment is mandatory to prevent exposure to this hazardous substance.[1] The recommended PPE is detailed in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a potential for splashing.[1][2]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of properly if contaminated.[1][2]
Laboratory CoatA standard lab coat must be worn to protect skin and clothing.[1][2]
Protective ClothingBody protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
Respiratory Protection NIOSH-approved RespiratorAn N95 or P1 type dust mask should be used if ventilation is inadequate or if dust is generated.[1]
Self-contained Breathing ApparatusNecessary in the event of a fire or a major spill.[1]

Hazard Identification and Safe Handling

This compound and similar phosphoramidites are classified as hazardous substances.[3] They can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4] Adherence to the following handling precautions is critical:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Contact: Prevent contact with skin and eyes.[3]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][3] Wash hands thoroughly after handling the compound.[1][3]

  • Tools: Use non-sparking tools to prevent ignition from electrostatic discharge.[3]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1]

  • Location: Store in a dry, well-ventilated area.[1]

  • Temperature: The recommended storage temperature is -20°C.[1][5]

  • Incompatibilities: Protect from heat and store away from oxidizing agents.[1]

Experimental Workflow for Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated fume hood prep_ppe->prep_setup handling_weigh Weigh the required amount of phosphoramidite prep_setup->handling_weigh handling_dissolve Dissolve in anhydrous acetonitrile (B52724) handling_weigh->handling_dissolve handling_use Use in oligonucleotide synthesis handling_dissolve->handling_use cleanup_decontaminate Decontaminate work surfaces with alcohol handling_use->cleanup_decontaminate cleanup_waste Segregate and label chemical waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional EHS guidelines cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand and collect it in a sealed container for disposal.[4] Decontaminate the affected surface with alcohol.[4] For eye contact, immediately flush with water for at least 15 minutes and seek medical attention if irritation persists.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Deactivation of Unused Product:

For small quantities of expired or unused solid waste, a deactivation process through hydrolysis is recommended.[4]

  • Dissolution: Carefully dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[4]

  • Hydrolysis: Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate with stirring. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[4]

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure the complete deactivation of the phosphoramidite.[4]

Waste Collection and Disposal:

  • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[4]

  • Contaminated solid materials such as gloves, paper towels, and pipette tips should be collected in a separate, sealed container labeled as hazardous waste.

  • The final disposal of all hazardous waste containers must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Never dispose of this chemical down the drain.[4]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.